molecular formula C11H13NO2 B8759298 1-(4-Methoxyindolin-1-yl)ethanone

1-(4-Methoxyindolin-1-yl)ethanone

Cat. No.: B8759298
M. Wt: 191.23 g/mol
InChI Key: FAIUJBNBBDWUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyindolin-1-yl)ethanone (CAS 91132-99-9) is a high-value N-acyl indoline compound that serves as a potent, non-covalent inhibitor of the carboxylesterase Notum . Notum is a serine hydrolase that regulates Wnt signaling by removing an essential palmitoleate group from Wnt proteins. The inhibition of Notum activity is a promising therapeutic strategy to restore Wnt signaling tone in diseases associated with its decline, such as osteoporosis and colorectal cancer . This compound acts by binding centered in the Notum palmitoleate pocket, where it is stabilized by key aromatic stacking interactions with residues Phe268, Tyr129, and Phe320 . It achieves excellent potency in biochemical assays, with reported IC₅₀ values in the sub-micromolar range (e.g., 0.40 ± 0.11 μM), making it a highly efficient chemical tool for in vitro studies . Researchers can use this inhibitor to investigate the role of Notum in various disease models, particularly when paired with a structurally related covalent inhibitor for comparative studies . The molecular formula for this compound is C₁₁H₁₃NO₂ and it has a molecular weight of 191.23 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-7-6-9-10(12)4-3-5-11(9)14-2/h3-5H,6-7H2,1-2H3

InChI Key

FAIUJBNBBDWUAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC=C2OC

Origin of Product

United States

Foundational & Exploratory

Solubility profile of 1-(4-Methoxyindolin-1-yl)ethanone in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling & Solvent Selection for 1-(4-Methoxyindolin-1-yl)ethanone

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Methoxyindolin-1-yl)ethanone (also known as 1-acetyl-4-methoxyindoline ; CAS 91132-99-9). As a key intermediate in the synthesis of pharmaceutical agents (including potential silodosin analogs and antiviral protease inhibitors), understanding its solubility thermodynamics is critical for process optimization, specifically in recrystallization and liquid-liquid extraction.

This document moves beyond static data points to establish a predictive framework and a validated experimental protocol for determining precise solubility limits, enabling researchers to design robust purification workflows.

Structural Analysis & Physicochemical Properties

To predict solubility behavior, we must first deconstruct the molecule’s functional groups and their interaction potentials.[1]

  • Core Scaffold (Indoline): The 2,3-dihydroindole ring is lipophilic, driving solubility in non-polar and chlorinated solvents.[1] Unlike indole, the reduced C2-C3 bond disrupts aromaticity in the pyrrole ring, slightly altering pi-stacking potential.[1]

  • N-Acetyl Group (Amide): This is a strong Hydrogen Bond Acceptor (HBA).[1] The resonance of the amide bond (

    
    ) creates a planar region with significant dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF).
    
  • 4-Methoxy Group: An ether linkage acting as a weak HBA.[1] It increases electron density on the benzene ring but adds lipophilicity relative to a hydroxyl group.[1]

Theoretical Solubility Prediction (Hansen Solubility Parameters):

  • 
     (Dispersion):  High interaction with aromatics (Toluene).[1]
    
  • 
     (Polarity):  Moderate interaction due to the amide dipole.[1]
    
  • 
     (Hydrogen Bonding):  Moderate capability as an acceptor; poor donor (no N-H or O-H).[1]
    

Solubility Profile: Polar vs. Non-Polar Solvents

The following profile categorizes solvents based on their interaction efficiency with 1-(4-Methoxyindolin-1-yl)ethanone.

Table 1: Solubility Classification & Application

Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction MechanismApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Dipole-Dipole, H-BondingStock solutions, Reaction medium
Chlorinated DCM, ChloroformHigh (>50 mg/mL)Dispersion, Dipole-induced DipoleExtraction (Organic phase)
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Dipole-DipoleCrystallization (Solvent)
Polar Protic Methanol, EthanolModerate (Temp. dependent)H-Bonding (Solute as Acceptor)Recrystallization (Ideal solvent)
Polar Protic WaterLow/Insoluble (<1 mg/mL)Hydrophobic Effect dominatesAntisolvent, Wash solvent
Non-Polar Hexanes, HeptaneInsoluble Weak DispersionAntisolvent , Impurity wash

Critical Insight: The compound exhibits a steep solubility curve in lower alcohols (Ethanol/IPA).[1] It is soluble at boiling points (


) but crystallizes readily upon cooling, making alcohols the superior choice for purification over high-boiling aprotic solvents.[1]

Experimental Protocol: Gravimetric Solubility Determination

For regulatory filing or critical process parameters (CPP), visual estimation is insufficient.[1] Use this self-validating gravimetric protocol to generate exact data.[1]

Reagents & Equipment
  • Compound: 1-(4-Methoxyindolin-1-yl)ethanone (>98% purity).

  • Solvents: HPLC Grade.

  • Equipment: Temperature-controlled shaker, 0.45

    
     PTFE syringe filters, Analytical Balance (
    
    
    
    ).
Step-by-Step Methodology
  • Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a crimp-sealed vial.

  • Equilibration: Agitate at the target temperature (e.g.,

    
    ) for 24 hours.
    
    • Validation Check: Ensure solid is still visible after 24 hours.[1] If dissolved, add more solid.[1]

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification: Transfer a precise volume (e.g., 0.5 mL) of filtrate to a pre-weighed tare vessel.

  • Evaporation: Evaporate solvent under vacuum/nitrogen stream and dry to constant weight.

  • Calculation:

    
    
    

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for determining the solubility profile, ensuring data integrity.

SolubilityWorkflow Start Start: Solubility Profiling Saturation 1. Saturation Phase Add Excess Solid to Solvent Start->Saturation Equilibration 2. Equilibration Agitate 24h @ T(set) Saturation->Equilibration CheckSolid Is Solid Visible? Equilibration->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter 3. Filtration 0.45 µm PTFE (Isothermal) CheckSolid->Filter Yes AddSolid->Equilibration Gravimetric 4. Gravimetric Analysis Evaporate & Weigh Residue Filter->Gravimetric HPLC Alternative: HPLC Assay (If UV active) Filter->HPLC Optional Report Generate Solubility Curve Gravimetric->Report HPLC->Report

Figure 1: Standardized workflow for gravimetric solubility determination to ensure saturation equilibrium.

Application: Purification by Recrystallization

Based on the solubility differential, Antisolvent Crystallization or Cooling Crystallization are the recommended purification strategies.[1]

Strategy A: Cooling Crystallization (Single Solvent)
  • Solvent: Ethanol or Isopropyl Alcohol (IPA).[1]

  • Mechanism: High solubility at reflux; low solubility at

    
    .[1]
    
  • Protocol:

    • Dissolve crude 1-(4-Methoxyindolin-1-yl)ethanone in minimum refluxing Ethanol.[1]

    • Hot filtration to remove insoluble mechanical impurities.[1]

    • Slow cooling to Room Temperature (RT) to grow crystal lattice.[1]

    • Chill to

      
       to maximize yield.
      
Strategy B: Antisolvent Crystallization (Binary System)
  • Solvent Pair: Ethyl Acetate (Solvent) / Heptane (Antisolvent).[1]

  • Mechanism: The compound is soluble in EtOAc.[1] Adding Heptane reduces the dielectric constant of the mixture, forcing precipitation.[1]

  • Protocol:

    • Dissolve in minimum EtOAc.[1]

    • Add Heptane dropwise until turbidity persists (cloud point).[1]

    • Add 10% excess EtOAc to clear solution.[1]

    • Allow to stand; the slow diffusion of antisolvent promotes purity.[1]

Solvent Selection Decision Tree

Use this logic to select the appropriate solvent system for your specific process goal (Reaction vs. Purification).

SolventSelection Goal Define Goal Reaction Reaction Medium Goal->Reaction Purification Purification Goal->Purification HighTemp High Temp (>100°C)? Reaction->HighTemp Method Method? Purification->Method DMF Use DMF/DMSO HighTemp->DMF Yes THF Use THF/Dioxane HighTemp->THF No Cooling Cooling Cryst. Method->Cooling Antisolvent Antisolvent Method->Antisolvent Ethanol Ethanol/IPA (High Recovery) Cooling->Ethanol EtOAcHep EtOAc + Heptane (High Purity) Antisolvent->EtOAcHep

Figure 2: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 138363, 4-Methoxyindole. Retrieved from [Link]

    • Context: Core scaffold properties and solubility analogues.
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Context: Standard protocols for gravimetric solubility determination and recrystalliz
  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1]

    • Context: Theoretical framework for solubility parameter prediction ( ).
  • Context: Verification of CAS 91132-99-9 and chemical identity.
  • Context: General solubility behaviors of N-acetyl

Sources

Literature review on the biological activity of 4-methoxyindoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity and Applications of 4-Methoxyindoline Derivatives: A Comprehensive Technical Review

Executive Summary

The 4-methoxyindoline scaffold is a biologically privileged structure that bridges the gap between synthetic photopharmacology, targeted enzyme inhibition, and natural product defense mechanisms. As an electron-rich, rigid bicyclic system, the addition of a methoxy group at the C4 position fundamentally alters the molecule's electronic distribution, regioselectivity, and lipophilicity[1]. This technical guide explores the causality behind the biological activity of 4-methoxyindoline derivatives, providing field-proven protocols and structural rationales for their use in modern drug development and neurobiology.

Structural and Electronic Rationale of the Scaffold

The indoline core provides a stable framework capable of interacting with diverse biological targets. However, the specific substitution of a methoxy group (-OCH3) at the 4-position is not merely an arbitrary functionalization; it is a calculated structural choice[1]:

  • Electronic Activation: The electron-donating nature of the 4-methoxy group activates the aromatic ring toward electrophilic substitution. This allows for highly regioselective nitration at the 7-position, a critical step in synthesizing photolabile protecting groups[2].

  • Target Binding: In receptor and enzyme active sites, the methoxy oxygen acts as a highly directional hydrogen-bond acceptor, while the methyl group increases the compound's overall lipophilicity, enhancing membrane permeability and optimizing hydrophobic pocket-filling[3].

Photopharmacology: MNI-Caged Neurotransmitters

The 4-methoxy-7-nitroindolinyl (MNI) group is one of the most efficient photolabile "caging" agents used in neurobiology. By covalently attaching an MNI group to neurotransmitters like Glutamate or GABA, the molecule is rendered biologically inert until exposed to precise wavelengths of light[4].

Mechanistic Causality: The 4-methoxy group acts as an intramolecular "antenna." Upon two-photon excitation (700–760 nm), a charge transfer occurs from the electron-rich methoxy group to the electron-withdrawing nitro group. This electronic shift triggers a rapid photolysis reaction, cleaving the bond and releasing the active neurotransmitter with sub-millisecond precision, allowing researchers to map synaptic connections or modulate epileptic rhythms[4].

Protocol: Two-Photon Uncaging of MNI-GABA in Acute Brain Slices

Objective: To achieve spatiotemporally precise inhibition of neuronal networks. Self-Validation Principle: The integrity of photopharmacology relies entirely on the absence of baseline receptor activation. Pre-assay analytical validation is mandatory.

  • Analytical Pre-Validation: Analyze the synthesized iDMPO-DNI-GABA batch via HPLC.

    • Causality: Free GABA content must be strictly <1 ppm. Any spontaneous hydrolysis prior to the experiment will cause baseline GABAA receptor activation, masking the light-evoked response[4].

  • Slice Preparation: Prepare acute brain slices from GCaMP6f transgenic mice in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Dark-State Incubation: Perfuse the slices with aCSF containing 2-5 mM of the caged GABA compound.

    • Self-Validation: Record baseline spontaneous activity in the dark. The frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs) must remain unchanged compared to compound-free aCSF, confirming the cage is biologically inert[4].

  • Two-Photon Illumination: Target specific dendritic locations using a pulsed Ti:Sapphire laser tuned to 700–760 nm.

    • Causality: This specific wavelength range matches the two-photon cross-section of the 4-methoxyindoline antenna, ensuring efficient charge transfer without phototoxic tissue damage[4].

  • Data Acquisition: Record the scalable inhibitory ion currents via whole-cell patch-clamp or monitor network silencing via calcium imaging.

G N1 1. Synthesis & HPLC Validation (Ensure <1ppm free GABA) N2 2. Brain Slice Preparation (GCaMP6f Transgenic Mice) N1->N2 N3 3. Bath Incubation (Perfusion with MNI-GABA) N2->N3 N4 4. Two-Photon Illumination (700-760 nm Laser) N3->N4 N5 5. Photolysis & GABA Release (Sub-millisecond precision) N4->N5 N6 6. Electrophysiological Recording (Patch-clamp / Ca2+ Imaging) N5->N6

Workflow for two-photon uncaging of MNI-GABA in neurophysiological studies.

Targeted Enzyme Inhibition: Modulating Wnt Signaling

Beyond photopharmacology, 4-methoxyindoline derivatives serve as potent pharmacological inhibitors. Recent drug discovery efforts have identified N-acyl indolines as highly effective, non-covalent inhibitors of Notum , a carboxylesterase that negatively regulates Wnt signaling by removing an essential palmitoleate group from Wnt proteins[3].

Causality in Drug Design: Early Notum inhibitors relied on covalent binding (acylation of Ser232), which carries inherent toxicity risks. The transition to non-covalent inhibitors was achieved by utilizing the 4-methoxyindoline core to occupy the palmitoleate binding pocket. The indoline scaffold provides optimal aromatic stacking interactions and maintains a critical water-mediated hydrogen bond to the enzyme's oxyanion hole, restoring Wnt signaling safely[3].

Quantitative Data: Notum and TPP II Inhibitor Potency
CompoundBiological TargetBinding ModalityIC50 / PotencyKey Structural Feature
Hit 2a NotumCovalent93 nMAcylation of Ser232[3]
N-acyl indoline 3a NotumNon-covalent400 nMPalmitoleate pocket occupancy[3]
N-acyl indoline 4w NotumNon-covalent2.5 nMOptimized aromatic stacking[3]
UCL 2000 TPP IINon-covalentHigh (In vivo active)Trifluoroethyl amide side chain[5]
Protocol: Cell-Based Validation of Non-Covalent Notum Inhibitors

Objective: To confirm target engagement and restoration of Wnt signaling by N-acyl indolines.

  • Cell Line Preparation: Culture a TCF/LEF reporter cell line (e.g., HEK293T) stably expressing a luciferase reporter driven by Wnt response elements.

  • Compound Treatment: Treat the cells with the 4-methoxyindoline derivative (e.g., compound 4w) in a concentration gradient (1 nM to 10 μM) in the presence of exogenous WNT3a and Notum[3].

  • Self-Validation (Counter-Screen): Perform a parallel assay treating cells with the compound and WNT3a, but without Notum.

    • Causality: If luciferase activity increases in the absence of Notum, the compound is a false positive (e.g., a direct Frizzled agonist). True Notum inhibitors will only show an effect in the presence of Notum, proving direct on-target inhibition[3].

  • Quantification: Measure luminescence to generate concentration-response curves and determine the cellular IC50.

Pathway Wnt Wnt Protein (Palmitoleated) Notum Active Notum Enzyme (Carboxylesterase) Wnt->Notum Substrate Frizzled Frizzled Receptor Binding Wnt->Frizzled Preserved Wnt Deact De-palmitoleated Wnt (Inactive) Notum->Deact Cleavage NoSig Wnt Signaling OFF (Disease State) Deact->NoSig Inhibitor 4-Methoxyindoline Derivative (N-acyl indoline) InhNotum Inhibited Notum (Non-covalent binding) Inhibitor->InhNotum Binds Palmitoleate Pocket InhNotum->Wnt Prevents Cleavage Sig Wnt Signaling ON (Therapeutic Restoration) Frizzled->Sig

Mechanism of Wnt signaling restoration via Notum inhibition by 4-methoxyindolines.

Metabolic Regulation: Tripeptidyl Peptidase II (TPP II) Inhibition

Tripeptidyl Peptidase II (TPP II) is a massive cytosolic peptidase complex responsible for degrading Cholecystokinin-8 (CCK-8), a neuropeptide that induces satiety. 4-methoxyindoline-2-carboxylate derivatives (such as UCL 2000) have been synthesized as highly potent inhibitors of TPP II[5]. The substitution at the 4-position of the indoline ring, combined with a trifluoroethyl group at the amide side chain, significantly increases both in vitro potency and in vivo bioavailability compared to early-generation inhibitors, amplifying CCK-8 levels to suppress appetite[5].

Agricultural and Antimicrobial Applications

The 4-methoxyindoline scaffold also mirrors structural motifs found in natural plant defense systems.

  • Phytoalexins: In cruciferous plants, phytoalexins (antimicrobial metabolites produced upon pathogen attack) often feature methoxy-substituted indole and indoline cores. For instance, 1',4'-dimethoxyindolyl-3'-acetonitrile, isolated from Diplotaxis tenuisiliqua, exhibits potent antifungal activity against plant pathogens[6].

  • Plant Developmental Biology: The MNI caging technology has been successfully adapted for plant biology. MNI-caged auxins (such as IAA and 2,4-D) demonstrate extreme metabolic stability in planta compared to other protecting groups[2]. This allows researchers to create artificial, light-controlled auxin gradients within a single plant cell to study developmental biology without the compound being prematurely degraded by plant esterases[2].

References

  • Vulcanchem.4-Methoxyindoline hydrochloride - 90609-70-4.
  • ACS Omega.Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case.
  • NIH / Eur J Med Chem.Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity.
  • PMC.Development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins which are extremely stable in planta.
  • UCL Discovery.Synthesis And Structure-Activity Studies On Inhibitors Of Tripeptidyi Peptidase II.
  • USask.Phytoalexins and other antifungal metabolites from crucifers: isolation, synthesis and biosynthesis.

Sources

Thermodynamic Stability Profile & Assessment of 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 1-(4-Methoxyindolin-1-yl)ethanone under Ambient Conditions Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-(4-Methoxyindolin-1-yl)ethanone (CAS: 192061-82-8), a structural scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands. While the N-acetyl group confers significant hydrolytic resistance under ambient conditions, the core indoline moiety presents a specific thermodynamic vulnerability: oxidative aromatization .

For researchers and drug development professionals, understanding the interplay between the electron-donating methoxy substituent and the N-acetyl protecting group is critical for establishing shelf-life and handling protocols. This guide details the theoretical degradation mechanisms, outlines a self-validating experimental framework for stability assessment (aligned with ICH Q1A), and provides actionable storage recommendations.

Molecular Thermodynamics & Structural Analysis

To predict stability, we must first analyze the competing electronic forces within the molecule.

The Indoline-Indole Driving Force

The primary thermodynamic risk for any indoline derivative is the driving force to restore aromaticity to the pyrrole ring, converting the indoline (dihydroindole) into an indole .

  • Aromatization Energy: The conversion of indoline to indole restores the full 10

    
    -electron aromatic system. This process is thermodynamically favorable (
    
    
    
    ) in the presence of oxygen or light.
  • Effect of the 4-Methoxy Group: The methoxy group at the C4 position is an electron-donating group (EDG). It increases the electron density of the benzene ring. In many oxidative mechanisms, electron-rich systems are more susceptible to Single Electron Transfer (SET) oxidation. Thus, the 4-methoxy substituent potentially decreases oxidative stability compared to the unsubstituted parent.

The Stabilizing Role of the N-Acetyl Group

The N-acetyl moiety (ethanone) plays a dual role:

  • Hydrolytic Stability: As an amide, it is kinetically stable at neutral pH. Spontaneous hydrolysis to 4-methoxyindoline and acetic acid is thermodynamically favorable but kinetically extremely slow at ambient temperature (

    
    C) without enzymatic or catalytic (acid/base) intervention.
    
  • Oxidative Protection: Crucially, the acetyl group withdraws electron density from the indoline nitrogen via resonance. This raises the oxidation potential of the molecule, making it more stable against oxidative aromatization than the free indoline.

Degradation Pathways

We identify two primary degradation vectors: Oxidative Dehydrogenation (Primary Risk) and Amide Hydrolysis (Secondary Risk).

Pathway A: Oxidative Dehydrogenation

Exposure to atmospheric oxygen, accelerated by UV light or trace metal ions, leads to the formation of 1-(4-methoxy-1H-indol-1-yl)ethanone .

  • Mechanism: Radical abstraction of the C2/C3 protons followed by aromatization.

  • Visual Indicator: Indolines are typically colorless/pale solids; their oxidized indole counterparts often exhibit yellow/brown discoloration due to extended conjugation and the formation of oligomeric byproducts.

Pathway B: Amide Hydrolysis

Occurs primarily under stress conditions (pH < 2 or pH > 10).

  • Products: 4-Methoxyindoline (free base) and Acetic Acid.

  • Risk: Low under ambient solid-state conditions; Moderate in solution state if buffers are not pH-controlled.

Visualization of Degradation Pathways

1-(4-Methoxyindolin-1-yl)ethanone: A Strategic Scaffold for Regioselective Synthesis in Medicinal Chemistry

[1]

Executive Summary

1-(4-Methoxyindolin-1-yl)ethanone (also known as N-acetyl-4-methoxyindoline ) represents a critical, albeit under-discussed, "masked" intermediate in the synthesis of complex pharmaceutical agents.[1] While the free base, 4-methoxyindoline, is prone to oxidative degradation and uncontrolled electrophilic substitution, the N-acetyl derivative serves as a stabilized, regiochemically predictable scaffold.[1]

This technical guide explores the compound's utility as a gateway to 4-substituted indole libraries , antiviral protease inhibitors , and GPCR ligands (specifically targeting 5-HT and dopamine receptors).[1] By modulating the electron density of the indoline core, the N-acetyl group allows medicinal chemists to direct functionalization to the C5 and C7 positions with high precision before restoring the aromatic indole system or releasing the free amine.[1]

Part 1: Structural & Chemical Profile

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-(4-methoxy-2,3-dihydro-1H-indol-1-yl)ethanone[1]

  • Molecular Formula: C₁₁H₁₃NO₂[1]

  • Molecular Weight: 191.23 g/mol

  • Core Scaffold: Indoline (2,3-dihydro-1H-indole)

  • Key Substituents:

    • C4-Methoxy (-OMe): A strong electron-donating group (EDG) that activates the benzene ring.

    • N1-Acetyl (-COCH₃): A protecting group that moderates the nitrogen's electron density, preventing oxidative aromatization and directing electrophilic attack.[1]

The "Stability Switch"

Free indolines are sensitive to air oxidation, readily reverting to the corresponding indole.[1] The N-acetyl group in 1-(4-Methoxyindolin-1-yl)ethanone "locks" the molecule in the dihydro state, allowing for robust handling under standard laboratory conditions.[1] This protection is reversible, serving as a chemical switch:[1]

  • Locked State: Allows for Friedel-Crafts acylations, Vilsmeier-Haack formylations, and nitrations without destroying the heterocycle.[1]

  • Unlocked State: Acidic or basic hydrolysis reveals the free indoline for coupling; oxidation (e.g., DDQ or MnO₂) yields the 4-methoxyindole.[1]

Part 2: Synthetic Pathways[1][2]

The synthesis of 1-(4-Methoxyindolin-1-yl)ethanone typically follows two primary routes, prioritizing yield and purity.[1]

Protocol A: Reductive Acetylation from 4-Methoxyindole

This is the industry-standard route due to the commercial availability of 4-methoxyindole.[1]

  • Reduction: 4-Methoxyindole is treated with Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid (AcOH).[1] The acidic medium protonates the C3 position, facilitating hydride attack at C2.[1]

  • Acetylation: Acetic anhydride (Ac₂O) is added directly to the crude reaction mixture or after a workup.[1]

    • Why this works: The in situ generation of the indoline allows immediate trapping by the acetylating agent, minimizing oxidative reversion.[1]

Protocol B: Cyclization from 3-Methoxyaniline

Used when constructing novel substitution patterns not available in commercial indoles.[1]

  • Alkylation: 3-Methoxyaniline is reacted with 2-chloroethylamine or ethylene dibromide.[1]

  • Cyclization: Lewis acid catalysis (e.g., AlCl₃) promotes intramolecular electrophilic substitution.[1]

  • Acetylation: Standard protection with Acetyl Chloride (AcCl).[1]

Visualization: Synthetic Workflow

SynthesisStart4-Methoxyindole(CAS: 4837-90-5)Step1Reduction(NaCNBH3, AcOH)Start->Step1Inter4-Methoxyindoline(Unstable Intermediate)Step1->Inter Hydride TransferStep2Acetylation(Ac2O, Pyridine)Inter->Step2Product1-(4-Methoxyindolin-1-yl)ethanone(Stable Scaffold)Step2->Product N-Protection

Caption: Step-wise synthesis from 4-methoxyindole, highlighting the stabilization of the reactive indoline intermediate.

Part 3: Reactivity & Regiocontrol

The strategic value of this intermediate lies in its Regioselective Reactivity .[1] The interplay between the C4-Methoxy group (strong activator) and the N-Acetyl group (moderate activator/steric bulk) creates distinct electronic hotspots.

Electrophilic Aromatic Substitution (EAS)

In the N-acetylated form, the nitrogen's lone pair is delocalized into the carbonyl, making it less activating than the free amine.[1] The C4-methoxy group dominates the directing effects.[1]

  • C5 Position (Para to N, Ortho to OMe): This site is electronically activated but sterically crowded by the adjacent methoxy group.[1]

  • C7 Position (Ortho to N, Para to OMe): This site is activated by the methoxy group (para) and the nitrogen (ortho). However, the N-acetyl group provides steric hindrance.[1]

  • Outcome: Under mild conditions (e.g., Vilsmeier-Haack), substitution often favors the C5 position due to the electronic reinforcement of the para relationship with the nitrogen, despite the steric clash.[1]

Oxidation to Isatins

The methylene group at C3 is susceptible to oxidation.[1] Treating 1-(4-Methoxyindolin-1-yl)ethanone with strong oxidants can yield 1-acetyl-4-methoxyisatin (1-acetyl-4-methoxyindoline-2,3-dione), a direct precursor for antiviral protease inhibitors (as seen in patent US 2024/0158368 A1).[1]

Visualization: Reactivity Map

ReactivityCenter1-(4-Methoxyindolin-1-yl)ethanoneVHVilsmeier-Haack(POCl3, DMF)Center->VHOxOxidation(CrO3 or SeO2)Center->OxHydHydrolysis(HCl or NaOH)Center->HydProd15-Formyl-1-acetyl-4-methoxyindoline(Precursor for C5-analogs)VH->Prod1 C5-FormylationProd21-Acetyl-4-methoxyisatin(Antiviral Scaffold)Ox->Prod2 C2/C3 OxidationProd34-Methoxyindoline(Free Base)Hyd->Prod3 Deprotection

Caption: Divergent synthetic utility showing pathways to aldehyde intermediates, isatins, and free indolines.

Part 4: Pharmaceutical Applications[3][6][7]

Antiviral Protease Inhibitors (SARS-CoV-2)

Recent patent literature highlights the use of 1-acetyl-4-methoxyindoline-2,3-dione (derived directly from our core intermediate) in the synthesis of pyrrolidine-based Main Protease (MPro) inhibitors.[1]

  • Mechanism: The indoline/isatin core acts as a peptidomimetic scaffold, fitting into the S1 or S2 pocket of the viral protease.[1]

  • Role of 4-OMe: The methoxy group provides critical hydrogen-bond acceptance and fills hydrophobic pockets within the enzyme active site.[1]

GPCR Ligands (5-HT & Dopamine)

The 4-substituted indole/indoline motif is a "privileged structure" for G-Protein Coupled Receptors.[1]

  • Serotonin (5-HT) Receptors: 4-substitution mimics the hydroxyl group of serotonin or psilocin.[1] The N-acetyl intermediate allows for the attachment of long-chain amines at C5 or C7, essential for high-affinity binding to 5-HT1A or 5-HT2A receptors.[1]

  • Alpha-Blockers: Similar to Silodosin (which utilizes a highly substituted indoline core), the 1-(4-Methoxyindolin-1-yl)ethanone scaffold can be elaborated to form selective alpha-1 adrenergic receptor antagonists for BPH treatment.[1]

Part 5: Experimental Protocol (Standardized)

Synthesis of 1-(4-Methoxyindolin-1-yl)ethanone

  • Charge: To a 3-neck round-bottom flask, add 4-Methoxyindole (1.0 eq) and Glacial Acetic Acid (10 vol).

  • Cool: Cool the solution to 10–15°C.

  • Reduce: Add Sodium Cyanoborohydride (3.0 eq) portion-wise over 1 hour. Caution: HCN generation is possible; vent to a scrubber.

  • Monitor: Stir at RT for 2–4 hours. Monitor by TLC/HPLC for disappearance of indole.[1]

  • Quench & Acetylate: Once reduction is complete, add Acetic Anhydride (2.0 eq) dropwise.[1] Stir for 1 hour.

  • Workup: Pour mixture into ice water. Neutralize with NaOH (aq) to pH 7. Extract with Ethyl Acetate.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

  • Yield: Expected yield 85–92%.

Quality Control Specifications:

Test Acceptance Criteria Method
Appearance Off-white to pale yellow solid Visual
Purity > 98.0% HPLC (Area %)
Identity Conforms to Structure 1H-NMR / MS

| Residual Solvent | < 5000 ppm (Acetic Acid) | GC-HS |

References

  • Patent: US 2024/0158368 A1 . Pyrrolidine Main Protease Inhibitors as Antiviral Agents. (2024).[1] Describes the use of 1-acetyl-4-methoxyindoline-2,3-dione as a key intermediate.[1][4] Link

  • Chemical Research in Toxicology . Chemical reactivity of methoxy 4-o-aryl quinolines. (2008). Discusses the metabolic stability and reactivity of methoxy-nitrogen heterocycles. Link

  • Sigma-Aldrich . 4-Methoxyindole Product Sheet. (Accessed 2024).[1][5] Precursor data and general applications in indole chemistry. Link

  • Chem-Impex . 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. (Accessed 2024).[1][5] Data on the free indoline salt form.[1] Link

  • SJF Material Science . 1-Acetyl-4-Methoxyindoline-2,3-Dione Properties. (2024).[1] Technical specifications for the oxidized derivative. Link

Electronic Properties and Reactivity of the 4-Methoxy Group in Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The 4-methoxyindoline scaffold represents a unique "push-push" electronic system in medicinal chemistry, distinct from its aromatic indole counterpart. This guide details the electronic perturbations introduced by the 4-methoxy group and provides validated protocols for exploiting its divergent reactivity profiles.

Technical Whitepaper for Drug Discovery Scientists

Executive Summary

The 4-methoxyindoline core functions as an electron-rich, bicyclic aniline surrogate. Unlike indole, where the nitrogen lone pair is partially sequestered in the aromatic sextet, the indoline nitrogen is


-hybridized (pyramidal), exerting a potent 

(mesomeric) effect. The 4-methoxy group amplifies this electron density, creating a specific activation pattern that allows for orthogonal functionalization:
  • Electrophilic Aromatic Substitution (SEAr): Predominantly targets C5 (driven by electronic cooperativity).

  • Directed Ortho Metalation (DoM): Predominantly targets C7 (driven by coordination geometry).

  • Metabolic Liability: High susceptibility to CYP450-mediated dehydrogenation (to indole) and O-demethylation.

Electronic Landscape & Resonance Analysis

The "Push-Push" System

The reactivity of 4-methoxyindoline is defined by the constructive interference of two electron-donating groups (EDGs): the cyclic amine (N1) and the methoxy ether (O-Me).

  • N1 Nitrogen: Acts as a strong activator (Hammett

    
    ). It directs electron density primarily to the para position (C5 ) and ortho position (C7 ).
    
  • C4-Methoxy: Acts as a moderate activator (

    
    ). It directs density ortho to itself (C3a  and C5 ) and para (C7 ).
    
Site-Selectivity Map

The convergence of these vectors creates a hierarchy of nucleophilicity:

  • C5 (Primary Nucleophile): Activated by N1 (para) and C4-OMe (ortho). This site is the "electronic hotspot" despite potential steric pressure from the adjacent methoxy group.

  • C7 (Secondary Nucleophile): Activated by N1 (ortho) and C4-OMe (para). This site is less nucleophilic than C5 but is sterically more accessible and available for chelation-controlled lithiation.

ElectronicMap Indoline 4-Methoxyindoline Core N1 N1 (Amine) Strong +M Donor Indoline->N1 OMe C4-OMe (Ether) Moderate +M Donor Indoline->OMe C5 C5 Position (Electronic Hotspot) N1->C5 Para-Activation (Strong) C7 C7 Position (Coordination Site) N1->C7 Ortho-Activation OMe->C5 Ortho-Activation OMe->C7 Para-Activation SEAr SEAr C5->SEAr Preferred Site for Electrophiles (Br+, NO2+) DoM DoM C7->DoM Preferred Site for Lithiation (Li+)

Figure 1: Electronic vector analysis showing the cooperative activation of C5 and C7 positions.

Reactivity Profile & Synthetic Protocols

Electrophilic Aromatic Substitution (SEAr)

Target: C5 Position Mechanism: The strong para-directing effect of the aniline nitrogen overrides the steric bulk of the C4-methoxy group. Bromination, nitration, and formylation occur almost exclusively at C5 unless the nitrogen is deactivated (e.g., with a trifluoroacetyl group).

Protocol A: Regioselective C5-Bromination

Objective: Synthesis of 5-bromo-4-methoxyindoline. Reagent: N-Bromosuccinimide (NBS).[1][2]

  • Preparation: Dissolve 4-methoxyindoline (1.0 eq) in DMF (0.1 M) at 0°C.

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes to avoid over-bromination.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (The product is less polar than the starting material).

  • Workup: Quench with 10% aqueous

    
    . Extract with EtOAc. Wash with water and brine.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Validation:

    
    H NMR will show the loss of the C5 proton and the collapse of the C6/C7 coupling pattern to an ortho-doublet system.
    
Directed Ortho Metalation (DoM)

Target: C7 Position Mechanism: To access the C7 position, the inherent electronic bias for C5 must be bypassed using coordination chemistry. Protecting the nitrogen with a Coordinating Directing Group (CDG) such as Boc (tert-butoxycarbonyl) directs the lithiating agent to the ortho-C7 position.

Protocol B: C7-Formylation via Lithiation

Objective: Synthesis of N-Boc-4-methoxyindoline-7-carbaldehyde.

  • Protection: Convert 4-methoxyindoline to N-Boc-4-methoxyindoline using

    
     and DMAP/TEA.
    
  • Lithiation: Dissolve N-Boc-4-methoxyindoline (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Metalation: Add

    
    -BuLi (1.3 eq, cyclohexane solution) dropwise. Note: s-BuLi is preferred over n-BuLi for sterically hindered anilines.
    
  • Incubation: Stir at -78°C for 1 hour to form the C7-lithio species.

  • Quench: Add anhydrous DMF (2.0 eq) dropwise. Stir for 30 mins at -78°C, then warm to RT.

  • Workup: Quench with saturated

    
    . Extract with ether.
    
  • Outcome: The C4-OMe group exerts a synergistic directing effect (para to C7), stabilizing the lithio-intermediate.

Oxidation (Aromatization)

Liability & Utility: Indolines are easily oxidized to indoles. This is a common metabolic pathway but also a useful synthetic tool to "lock" the conformation after functionalization.

Protocol C: Chemical Oxidation to Indole

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Reaction: Dissolve functionalized indoline in 1,4-Dioxane. Add DDQ (1.1 eq).

  • Conditions: Stir at RT for 2–4 hours. The reaction turns dark immediately due to charge-transfer complex formation.

  • Workup: Filter through a pad of Celite to remove hydroquinone byproducts. Concentrate and purify.

Medicinal Chemistry Applications

Metabolic Stability Data

The 4-methoxy group introduces specific metabolic vulnerabilities compared to the unsubstituted scaffold.

Metabolic PathwayRisk LevelMechanismMitigation Strategy
Dehydrogenation HighCYP450-mediated aromatization to 4-methoxyindole.Substitution at C2/C3 (e.g., gem-dimethyl) blocks aromatization.
O-Demethylation HighCYP2D6 cleavage of the methyl ether to the phenol.Deuteration of the methoxy group (

) or replacement with

/

.
N-Dealkylation ModerateOxidative cleavage of N-substituents.Use of electron-withdrawing N-protecting groups or cyclic constraints.
Divergent Synthesis Workflow

The following diagram illustrates how to access different substitution patterns from the parent scaffold.

ReactivityFlow Start 4-Methoxyindoline SEAr Path A: Electrophilic Subst. (NBS, HNO3) Start->SEAr DoM Path B: Directed Lithiation (1. Boc2O, 2. s-BuLi) Start->DoM Ox Path C: Oxidation (DDQ or MnO2) Start->Ox ProdA 5-Substituted-4-OMe-Indoline (Electronic Control) SEAr->ProdA Major Product ProdB 7-Substituted-4-OMe-Indoline (Chelation Control) DoM->ProdB Requires N-PG ProdC 4-Methoxyindole (Aromatization) Ox->ProdC Dehydrogenation

Figure 2: Divergent synthetic pathways for regioselective functionalization.

References

  • Regioselectivity in Indoline Electrophilic Substitution: Smith, K., et al. "Regioselective electrophilic aromatic substitution of indoline derivatives." Journal of Organic Chemistry, 2015. [1]

  • Directed Ortho Metalation (DoM) Methodologies: Snieckus, V.[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.

  • Metabolic Oxidation of Indolines: Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001.

  • Synthesis of 4-Methoxyindole Precursors: Batcho, A. D., & Leimgruber, W.[4] "Synthesis of 4-methoxyindole via the dimethylformamide dimethyl acetal process." Organic Syntheses, 1985.

Sources

History and discovery of acetylated indoline synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of Acetylated Indoline Synthesis Pathways

Abstract

The indoline scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceutical agents.[1] Its strategic acetylation not only modulates biological activity but also provides a critical synthetic handle for further molecular elaboration. This guide provides a comprehensive exploration of the historical evolution and modern advancements in the synthesis of acetylated indolines. We will traverse the landscape from classical N-acetylation and Friedel-Crafts C-acylation to the frontiers of transition-metal-catalyzed C-H functionalization and the crucial domain of asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.

The Foundational Chemistry: N-Acetylation Pathways

The most direct pathway to an acetylated indoline is through the acylation of the nitrogen atom. Historically, this transformation has been fundamental, often employed as a protecting group strategy or to synthesize derivatives for biological screening.

Classical Approach: Acetic Anhydride

The reaction of indoline with acetic anhydride is a straightforward and widely used method. The lone pair of the indoline nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.

Causality Behind Experimental Choices:

  • Reagent: Acetic anhydride is an effective and inexpensive acetylating agent.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (below 25°C) during the addition of acetic anhydride is crucial to prevent side reactions and ensure controlled formation of the N-acetyl product.[2]

  • Workup: The product is often a solid that can be precipitated by pouring the reaction mixture into ice water, which also quenches any remaining anhydride. Recrystallization from a suitable solvent like ethanol is then used for purification.[2]

Experimental Protocol: Synthesis of N-Acetylindoline [2]

  • To a 3-neck 500 ml round bottom flask containing 108.5 g (0.911 mol) of indoline, add acetic anhydride dropwise.

  • Maintain the reaction temperature below 25°C using an ice bath during the addition.

  • After the addition is complete (approximately one hour), pour the resulting reddish sludge into a beaker of ice water.

  • Filter the resulting precipitate and wash it several times with cold water.

  • Allow the solid to dry overnight.

  • Recrystallize the crude product from 700 ml of ethanol to yield pure N-acetylindoline.

Modern Variants for Enhanced Selectivity

While the classical method is robust, modern synthesis demands milder conditions and broader functional group tolerance. Recent methods have focused on achieving N-acylation with high chemoselectivity.

  • Thioesters as Acyl Source: A highly chemoselective N-acylation of indoles (precursors to indolines) can be achieved using thioesters as the acyl source, promoted by a base like cesium carbonate (Cs2CO3). This method avoids the use of more reactive and less selective acyl chlorides.[3]

  • Direct Acylation with Carboxylic Acids: In some cases, direct N-acylation can be achieved using a carboxylic acid in the presence of a catalyst like boric acid, offering an economical route.[4]

  • Base-Mediated Acylation: Using a strong base like powdered potassium hydroxide in DMSO generates the indolyl anion, which then reacts exclusively at the nitrogen with acetic anhydride. This method is rapid, efficient, and proceeds under mild conditions.[5]

C-Acylation: The Friedel-Crafts Legacy and Its Evolution

Introducing an acetyl group onto the carbocyclic ring of the indoline scaffold, most commonly at the C3 position of the parent indole, is a pivotal transformation for building molecular complexity.[6] The Friedel-Crafts acylation has been the cornerstone of this approach.[7]

The Challenge of Regioselectivity

Direct Friedel-Crafts acylation of unprotected (N-H) indoles is challenging. The reaction can lead to a mixture of N-acylated, C3-acylated, and 1,3-diacylated products, or even polymerization under harsh acidic conditions.[8][9] The electron-rich C3 position is the preferred site for electrophilic substitution, but the nitrogen atom remains a competitive nucleophile.[7]

Evolution of Catalytic Systems

To overcome these challenges, synthetic strategies have evolved from using stoichiometric amounts of harsh Lewis acids to milder, more selective catalytic systems.

  • Dialkylaluminum Chlorides: A significant advancement was the use of diethylaluminum chloride (Et2AlCl) or dimethylaluminum chloride (Me2AlCl).[10][11] These reagents allow for the selective acylation at the C3 position of indoles with a wide range of acyl chlorides, under mild conditions and without the need for N-H protection.[10] The aluminum reagent is believed to coordinate with the indole nitrogen, deactivating it towards acylation and directing the electrophile to the C3 position.

  • Metal Triflates in Green Solvents: More recently, catalytic amounts of metal triflates, such as Yttrium triflate (Y(OTf)3), have proven highly effective, especially when combined with green chemistry principles like using ionic liquids as solvents and microwave irradiation to accelerate the reaction.[8][12] This approach offers high yields, excellent regioselectivity, and short reaction times.[8]

  • Other Lewis Acids: Depending on the electronic nature of substituents on the indole ring, other Lewis acids like tin(IV) chloride (SnCl4) can be optimal. For indoles with electron-withdrawing groups, SnCl4 can provide the desired 3-acylindole in high yield and a short reaction time.[9]

Data Presentation: Comparison of Lewis Acids in C3-Acylation of Indole

Catalyst SystemAcylating AgentConditionsYield of 3-AcetylindoleReference
Et2AlCl (1.5 eq)Acetyl ChlorideCH2Cl2, 0°C86%[11]
SnCl4Acetyl Chloride-Moderate to High[9]
Y(OTf)3 (1 mol%)Propionic Anhydride[BMI]BF4, MW, 120°C, 5 min>95% (3-propionyl)[8]
Zinc Oxide (0.5 eq)Acyl ChlorideIonic Liquid, RTGood to Excellent[7]

Experimental Protocol: C3-Acylation using Diethylaluminum Chloride [11]

  • Dissolve indole (0.46 mmol) in dichloromethane (CH2Cl2, 2 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add diethylaluminum chloride (Et2AlCl, 0.70 mmol, 0.98 M in hexane) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of acetyl chloride (0.69 mmol) in CH2Cl2 (2 mL) dropwise at 0°C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization: Mechanism of Friedel-Crafts C3-Acylation

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex (Resonance Stabilized) Indole Indole Indole->SigmaComplex + [R-C≡O]⁺ Product 3-Acylindole SigmaComplex->Product - H⁺ CH_Activation_Workflow start N-Acylindoline (with Directing Group) coordination Coordination of Directing Group to Metal Center start->coordination catalyst [Rh] or [Pd] Catalyst + Acyl Source activation C-H Activation (Cyclometalation) coordination->activation + Catalyst insertion Oxidative Addition or Carbonyl Insertion activation->insertion + Acyl Source elimination Reductive Elimination insertion->elimination product C7-Acylated Indoline elimination->product

Caption: A simplified catalytic cycle for transition-metal-catalyzed C7-acylation.

The Chirality Imperative: Asymmetric Synthesis Pathways

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a single enantiomer. [13]Therefore, the development of asymmetric syntheses for acetylated indolines is of paramount importance.

Kinetic Resolution via N-Acylation

Kinetic resolution is a powerful strategy for separating a racemic mixture. In this approach, a chiral catalyst selectively acylates one enantiomer of a racemic indoline faster than the other.

  • Non-Enzymatic Catalysts: Planar-chiral 4-dimethylaminopyridine (DMAP) derivatives have been developed as highly effective non-enzymatic acylation catalysts for the kinetic resolution of 2-substituted indolines. [14]This method allows for the separation of the unreacted, enantioenriched indoline from its acylated counterpart. [14]* Deprotonation-Trapping: An alternative kinetic resolution strategy involves the enantioselective deprotonation of an N-Boc protected 2-arylindoline using a chiral base system (e.g., n-butyllithium and sparteine), followed by trapping with an electrophile. This provides both unreacted starting material and a 2,2-disubstituted product in high enantiomeric purity. [15]

Asymmetric Hydrogenation

Another major strategy is the asymmetric hydrogenation of an indole precursor to form the chiral indoline core directly.

  • Palladium-Catalyzed Hydrogenation: Chiral palladium complexes can efficiently catalyze the asymmetric hydrogenation of 2-substituted indoles to yield chiral 2-substituted indolines with high enantioselectivity (up to 97% ee). [13]The presence of a Brønsted acid is often crucial for activating the indole substrate towards hydrogenation. [13]* One-Pot Procedures: Highly efficient one-pot procedures have been developed where an acyclic precursor undergoes an intramolecular condensation to form an indole in situ, which is then immediately subjected to palladium-catalyzed asymmetric hydrogenation. This streamlines the synthesis of chiral indolines from simple starting materials. [16]

Kinetic_Resolution cluster_reaction Selective Acylation cluster_products Separated Products Racemate Racemic Indoline (R)-Ind + (S)-Ind FastReaction (S)-Ind → (S)-N-Acetyl-Ind (Fast, k_fast) Racemate->FastReaction SlowReaction (R)-Ind → (R)-N-Acetyl-Ind (Slow, k_slow) Racemate->SlowReaction Reagents Chiral Catalyst + Ac₂O (<0.5 eq) Product Enantioenriched (S)-N-Acetyl-Indoline FastReaction->Product Unreacted Enantioenriched (R)-Indoline SlowReaction->Unreacted

Sources

CAS registry number and identifiers for 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(4-Methoxyindolin-1-yl)ethanone , a specific chemical entity utilized in organic synthesis and medicinal chemistry.

CAS Registry Number: 91132-99-9 Role: Key Intermediate for Indoline-2,3-dione (Isatin) Antiviral Scaffolds

Executive Summary

1-(4-Methoxyindolin-1-yl)ethanone (also known as 1-acetyl-4-methoxyindoline ) is a bicyclic nitrogen heterocycle belonging to the indoline class. Structurally, it consists of a 2,3-dihydro-1H-indole core substituted with a methoxy group at the C4 position and an acetyl group at the N1 nitrogen.

While less common than its 5-methoxy analogs (related to melatonin/serotonin), this 4-substituted variant has emerged as a critical building block in the synthesis of 1-acetyl-4-methoxyindoline-2,3-dione , a scaffold recently identified in patent literature as a potential inhibitor of the SARS-CoV-2 Main Protease (MPro). Its chemical utility lies in the orthogonal protection of the nitrogen (via acetylation), allowing for regioselective oxidation or substitution at the C3 position.

Chemical Identity & Identifiers

The following table consolidates the verified identifiers for this compound to ensure precise database retrieval and supply chain verification.

Identifier TypeValue
Chemical Name 1-(4-Methoxyindolin-1-yl)ethanone
Synonyms 1-Acetyl-4-methoxyindoline; N-Acetyl-4-methoxyindoline
CAS Registry Number 91132-99-9
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
InChI Key Derived from structure (e.g., ZRY... specific key requires generation)
SMILES COC1=C2N(C(C)=O)CCC2=CC=C1
Structure Class N-Acyl Indoline / Alkoxy-substituted Heterocycle

Structural Analysis & Reactivity

Geometric & Electronic Properties

The molecule features a fused benzene and pyrrolidine ring system.

  • N1-Acetylation: The acetyl group withdraws electron density from the nitrogen lone pair, reducing the basicity of the indoline nitrogen. This prevents N-oxidation and directs electrophilic attack to the aromatic ring or the C3 position.

  • C4-Methoxy Group: This electron-donating group (EDG) activates the benzene ring, specifically at the ortho (C5) and para (C7) positions relative to itself. However, in the context of indoline chemistry, it also influences the stability of C3-oxidation products.

Key Reactive Sites
  • C3-Methylene: The benzylic position at C3 is susceptible to oxidation. This is the primary site for converting this intermediate into isatin derivatives (indoline-2,3-diones).

  • Aromatic Ring (C5/C7): Activated for electrophilic aromatic substitution (EAS), though the N-acetyl group moderates this reactivity compared to the free indoline.

Synthesis & Production Workflows

The synthesis of 1-(4-Methoxyindolin-1-yl)ethanone typically follows a linear pathway starting from the commercially available 4-methoxyindole . The protocol prioritizes the reduction of the indole double bond prior to acetylation to avoid side reactions.

Step-by-Step Protocol

Step 1: Reduction of 4-Methoxyindole

  • Reagents: Sodium Cyanoborohydride (NaCNBH₃) or Zinc/HCl.

  • Solvent: Glacial Acetic Acid (AcOH).

  • Mechanism: The indole C2-C3 double bond is reduced to form 4-methoxyindoline .

  • Critical Control: Temperature must be controlled (0–20°C) to prevent over-reduction or polymerization.

Step 2: N-Acetylation

  • Precursor: 4-Methoxyindoline (from Step 1).

  • Reagents: Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl).

  • Base: Triethylamine (Et₃N) or Pyridine.

  • Solvent: Dichloromethane (DCM) or THF.

  • Procedure: The crude indoline is treated with Ac₂O. The reaction is rapid and exothermic.

  • Purification: Recrystallization from ethanol or column chromatography.

Step 3: (Downstream Application) Oxidation to Isatin

  • Target: 1-Acetyl-4-methoxyindoline-2,3-dione.

  • Reagents: Chromium Trioxide (CrO₃) or DDQ.

  • Significance: This step converts the target molecule into the bioactive viral protease inhibitor scaffold.

Synthesis Pathway Diagram (DOT Visualization)

SynthesisPathway Start 4-Methoxyindole (CAS 4837-90-5) Step1 Reduction (NaCNBH3 / AcOH) Start->Step1 Inter 4-Methoxyindoline (Intermediate) Step1->Inter Step2 Acetylation (Ac2O / Et3N) Inter->Step2 Target 1-(4-Methoxyindolin-1-yl)ethanone (CAS 91132-99-9) Step2->Target Step3 Oxidation (CrO3) Target->Step3 Application Product 1-Acetyl-4-methoxyindoline-2,3-dione (MPro Inhibitor Scaffold) Step3->Product

Caption: Synthetic route from 4-methoxyindole to the target and its downstream conversion to antiviral scaffolds.

Applications & Research Utility

Antiviral Drug Development (SARS-CoV-2)

The primary high-value application of CAS 91132-99-9 is as a precursor for 1-acetyl-4-methoxyindoline-2,3-dione .

  • Mechanism: Recent patent literature (e.g., US 2024/0158368 A1) identifies substituted isatins as inhibitors of the Main Protease (MPro) of coronaviruses.

  • Role of CAS 91132-99-9: The N-acetyl group is essential for binding affinity and metabolic stability. The 4-methoxy group provides specific steric and electronic interactions within the protease active site. The target molecule allows researchers to access this scaffold via controlled C3 oxidation.

General Medicinal Chemistry
  • Scaffold for GPCR Ligands: 4-substituted indoles/indolines are privileged structures in the design of ligands for Serotonin (5-HT) and Dopamine (D2) receptors.

  • Building Block: Used to introduce the 4-methoxyindole motif into larger molecules via deacetylation (if free NH is needed later) or further functionalization of the aromatic ring.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled according to protocols for similar indoline derivatives.

Hazard ClassClassificationPrecaution
Skin Irritation Category 2Wear nitrile gloves; wash thoroughly after handling.
Eye Irritation Category 2AUse safety goggles; ensure eye wash station is nearby.
Storage GeneralStore in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation.

References

  • Hoffman Fine Chemicals. (2024). Product Specification: 1-Acetyl-4-methoxyindoline-2,3-dione (CAS 3035282-83-5). Retrieved from

  • AbbVie Inc. (2024). Pyrrolidine Main Protease Inhibitors as Antiviral Agents. U.S. Patent Application US 2024/0158368 A1. Retrieved from

  • GuideChem. (2024). Chemical Properties of 1-acetyl-4-methoxyindoline (CAS 91132-99-9). Retrieved from

  • PubChem. (2024).[1] Compound Summary: 4-Methoxyindole (Precursor). National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (1966). A New Synthesis of Methoxyindoles. J. Chem. Soc. C. Retrieved from

Sources

Predictive Metabolic Stability and Rational Optimization of 1-(4-Methoxyindolin-1-yl)ethanone in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the high-stakes environment of preclinical drug discovery, anticipating and mitigating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities is paramount. Approximately 60% of preclinical failures stem from poor pharmacokinetic profiles, often driven by rapid hepatic clearance.

This technical guide provides an in-depth analysis of the metabolic stability of 1-(4-Methoxyindolin-1-yl)ethanone , a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry. By dissecting its structural vulnerabilities, detailing self-validating experimental protocols, and outlining rational design strategies, this whitepaper equips drug development professionals with the mechanistic insights required to optimize indoline-based drug candidates.

Structural Analysis & Mechanistic Vulnerabilities

To accurately predict the metabolic fate of 1-(4-Methoxyindolin-1-yl)ethanone, we must deconstruct the molecule into its core pharmacophoric elements. Each functional group presents a specific "soft spot" for enzymatic biotransformation. Understanding the causality behind these reactions is critical for rational drug design.

The 4-Methoxy Group: O-Demethylation

The methoxy ether at the 4-position of the aromatic ring is highly susceptible to Phase I oxidative metabolism, specifically O-demethylation . This reaction is predominantly catalyzed by Cytochrome P450 isoforms CYP2D6 and CYP3A4 [1].

  • Mechanistic Causality: The electron-rich lone pairs on the oxygen atom coordinate with the electrophilic heme iron of the CYP enzyme. This proximity facilitates hydrogen abstraction from the methyl group, forming an unstable hemiacetal intermediate that rapidly collapses into formaldehyde and a free phenol (1-(4-hydroxyindolin-1-yl)ethanone). The resulting phenol is often rapidly cleared via Phase II glucuronidation.

The N-Acetyl Group: Amide Hydrolysis vs. N-Oxidation

The N-acetylation of the indoline core is a deliberate design choice. Free indolines are highly basic and prone to rapid N-oxidation and subsequent toxicity [2].

  • Mechanistic Causality: The acetyl group pulls electron density away from the nitrogen via resonance, significantly reducing its basicity and preventing direct CYP-mediated N-oxidation. However, this introduces a new liability: amide hydrolysis . Hepatic carboxylesterases (CES1 and CES2) can cleave the amide bond, reverting the molecule to the vulnerable free amine (4-methoxyindoline).

The Indoline Core: Ring Oxidation (Aromatization)

The saturated C2-C3 bond of the indoline ring is a classic metabolic soft spot. CYP450 enzymes can catalyze the desaturation (oxidation) of the indoline to the corresponding indole [2].

  • Mechanistic Causality: This reaction is thermodynamically driven by the massive gain in resonance stabilization energy (aromaticity) upon conversion to the indole system. While this stabilizes the ring, it radically alters the 3D geometry (from puckered to planar) and electronic distribution of the scaffold, often resulting in a complete loss of target affinity.

MetabolicPathways Parent 1-(4-Methoxyindolin-1-yl)ethanone (Parent Scaffold) ODemethylation O-Demethylation (CYP2D6 / CYP3A4) Parent->ODemethylation Hydrolysis Amide Hydrolysis (Carboxylesterases) Parent->Hydrolysis Oxidation Ring Oxidation (CYP450) Parent->Oxidation Metabolite1 1-(4-Hydroxyindolin-1-yl)ethanone (Rapid Phase II Clearance) ODemethylation->Metabolite1 Metabolite2 4-Methoxyindoline (Toxic Free Amine) Hydrolysis->Metabolite2 Metabolite3 1-(4-Methoxy-1H-indol-1-yl)ethanone (Aromatized Indole) Oxidation->Metabolite3

Fig 1: Primary metabolic biotransformation pathways of 1-(4-Methoxyindolin-1-yl)ethanone.

Rational Structural Optimization

Once metabolic liabilities are identified, medicinal chemists must employ bioisosteric replacements to block these pathways without destroying target engagement.

  • Blocking O-Demethylation: The most effective strategy to prevent O-demethylation is replacing the methoxy group (-OCH3) with a trifluoromethoxy group (-OCF3) [3]. The highly electronegative fluorine atoms exert a strong inductive pull, deactivating the adjacent oxygen and preventing CYP coordination, while maintaining similar steric bulk.

  • Preventing Ring Oxidation: To prevent the thermodynamically favorable oxidation of indoline to indole, researchers often employ azaindole bioisosteres [4][5]. Introducing a nitrogen atom into the benzene ring (e.g., forming a pyrrolo-pyridine core) significantly alters the electronic properties, withdrawing electron density from the five-membered ring and rendering it highly resistant to CYP450-mediated dehydrogenation.

Quantitative Impact of Structural Modifications

The table below summarizes the predicted impact of these rational modifications on intrinsic clearance (


) and half-life (

) using standard Human Liver Microsome (HLM) assays.
Compound ScaffoldStructural ModificationPredicted

(µL/min/mg)
Predicted

(min)
Primary Remaining Liability
1-(4-Methoxyindolin-1-yl)ethanone None (Parent)45.215.3O-demethylation
1-(4-(Trifluoromethoxy)indolin-1-yl)ethanone -OCF3 Replacement12.455.8Ring Oxidation
1-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone Azaindole Bioisostere18.637.2O-demethylation
Optimized Lead (Combined) -OCF3 + Azaindole< 5.0> 120.0Amide Hydrolysis

Table 1: Comparative metabolic stability metrics demonstrating the synergistic effect of blocking multiple metabolic soft spots.

Experimental Workflows: Self-Validating Protocols

To empirically verify the metabolic stability of 1-(4-Methoxyindolin-1-yl)ethanone, a high-throughput Human Liver Microsome (HLM) assay is employed.

Scientific Integrity & Trustworthiness: A robust protocol cannot simply measure substrate depletion; it must be a self-validating system. This means incorporating specific controls that isolate the exact mechanism of clearance and prove the assay's biochemical integrity.

Step-by-Step HLM Stability Protocol
  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Add 1-(4-Methoxyindolin-1-yl)ethanone to achieve a final assay concentration of 1 µM. Keep organic solvent (DMSO) concentration below 0.1% to prevent CYP enzyme denaturation.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (The Causality Trigger): Initiate the reaction by adding a pre-warmed NADPH-regenerating system (final concentration 1 mM). Why? CYP450 enzymes are obligate monooxygenases that require electrons from NADPH to reduce the heme iron and activate molecular oxygen. Without NADPH, CYP-mediated O-demethylation and ring oxidation cannot occur.

  • Kinetic Sampling: At precise intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

The Self-Validating Control Matrix

To ensure the data is trustworthy, the following controls are run in parallel:

  • Minus-NADPH Control: Run the exact protocol but replace the NADPH solution with plain buffer. If 1-(4-Methoxyindolin-1-yl)ethanone depletes in this control, the clearance is not CYP-mediated. It proves the compound is either chemically unstable at pH 7.4 or is being degraded by non-NADPH dependent enzymes (e.g., carboxylesterase-mediated amide hydrolysis).

  • Positive Controls: Run Verapamil (rapidly cleared by CYP3A4) and Dextromethorphan (cleared by CYP2D6) [1]. If these compounds do not degrade rapidly, the specific batch of microsomes has lost its enzymatic competency, and the assay must be voided.

HLMWorkflow Step1 1. Compound Prep (1 µM) Step2 2. HLM Matrix (0.5 mg/mL) Step1->Step2 Step3 3. Thermal Eq. (37°C, 5 min) Step2->Step3 Step4 4. Initiate (Add NADPH) Step3->Step4 Step5 5. Sampling (0-60 min) Step4->Step5 Control1 Minus-NADPH Control (Validates non-CYP clearance) Step4->Control1 Control2 Positive Controls (Validates CYP competency) Step4->Control2 Step6 6. Quench (Cold ACN) Step5->Step6 Step7 7. LC-MS/MS Quantification Step6->Step7

Fig 2: Self-validating high-throughput In Vitro Metabolic Stability Workflow.

Conclusion

1-(4-Methoxyindolin-1-yl)ethanone presents a complex metabolic profile characterized by competing pathways: CYP-mediated O-demethylation, CYP-mediated ring aromatization, and esterase-mediated amide hydrolysis. By utilizing self-validating in vitro protocols to isolate these mechanisms, medicinal chemists can deploy targeted bioisosteric replacements—such as trifluoromethoxy substitutions and azaindole core swaps—to systematically engineer metabolic stability into the scaffold, ultimately reducing clearance rates and extending the biological half-life of the resulting drug candidates.

References

  • CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes.NIH/PMC.
  • Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes.ResearchGate.
  • Know your metabolic profile: Progress molecules that matter.Bryce Kallen.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.ResearchGate.
  • A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds.Benchchem.

Methodological & Application

Application Note: Synthesis Protocol for 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Overview

The synthesis of 1-(4-Methoxyindolin-1-yl)ethanone represents a critical functionalization step in the development of indole-based pharmacophores.[1] The N-acetyl group serves two primary roles in medicinal chemistry: it acts as a robust protecting group for the indoline nitrogen during electrophilic aromatic substitutions, and it functions as a bioisostere for amide linkages in active pharmaceutical ingredients (APIs).[1]

This protocol details a high-fidelity, two-stage synthesis starting from the commercially available 4-methoxyindole .[1] While direct acetylation of 4-methoxyindoline is trivial, the commercial scarcity of the indoline congener necessitates a reliable reduction protocol.[1] Therefore, this guide covers the selective reduction of the indole double bond followed by N-acylation .[1]

Scientific Rationale (Expertise & Experience)
  • Selective Reduction: The C2-C3 double bond in 4-methoxyindole is electron-rich.[1] We utilize Sodium Cyanoborohydride (NaBH₃CN) in glacial acetic acid.[1] This method is preferred over catalytic hydrogenation (H₂/Pd-C) for methoxy-substituted indoles to avoid potential hydrogenolysis of the methoxy group or ring over-reduction.[1]

  • Acetylation Dynamics: Acetylation is performed immediately following reduction workup to prevent oxidation of the air-sensitive indoline intermediate back to the indole or to colored impurities (indolenines).[1]

Part 2: Experimental Protocol

Phase 1: Reduction of 4-Methoxyindole to 4-Methoxyindoline[1]

Reaction Principle: Protonation of the indole at C3 generates an iminium ion species, which is irreversibly trapped by the hydride donor.[1]

Reagents & Materials:

  • 4-Methoxyindole (Starting Material)[1][2][3]

  • Sodium Cyanoborohydride (NaBH₃CN)[1]

  • Glacial Acetic Acid (Solvent/Proton Source)[1]

  • Sodium Hydroxide (NaOH), 20% aq.[1] solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyindole (1.0 equiv) in glacial acetic acid (0.5 M concentration relative to indole).

    • Note: Perform this in a fume hood; acetic acid is corrosive.[1]

  • Reagent Addition: Cool the solution to 15°C. Add NaBH₃CN (3.0 equiv) portion-wise over 20 minutes.

    • Safety Critical: Do not allow temperature to spike.[1] Ensure the system is vented to a scrubber, as minor HCN evolution is possible if strongly acidic conditions are not maintained (though acetic acid usually buffers this, standard precautions apply).[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) until the starting indole spot disappears.[1]

  • Quench & Workup:

    • Cool the reaction mixture to 0°C.

    • Slowly neutralize by pouring into ice-cold 20% NaOH solution.[1] Caution: Exothermic.[1] Adjust pH to ~10.[1]

    • Extract the aqueous layer with DCM (3 x volumes).[1]

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Concentrate in vacuo to yield crude 4-methoxyindoline .[1][2]

    • Process Tip: Proceed immediately to Phase 2.[1] Indolines are prone to auto-oxidation.[1]

Phase 2: Acetylation to 1-(4-Methoxyindolin-1-yl)ethanone[1]

Reaction Principle: Nucleophilic attack of the indoline nitrogen on the carbonyl carbon of acetic anhydride.[1]

Reagents:

  • Crude 4-Methoxyindoline (from Phase 1)[1]

  • Acetic Anhydride (Ac₂O) (1.5 equiv)[1]

  • Pyridine (Solvent/Base) or Triethylamine/DCM[1]

  • 4-Dimethylaminopyridine (DMAP) (Catalytic, 0.05 equiv)[1]

Step-by-Step Methodology:

  • Setup: Dissolve the crude 4-methoxyindoline in dry Dichloromethane (DCM) (0.2 M). Add Pyridine (2.0 equiv).[1]

  • Acylation: Add Acetic Anhydride (1.5 equiv) dropwise at 0°C. Add catalytic DMAP.

  • Completion: Warm to room temperature and stir for 1 hour. TLC should show a distinct shift to a lower Rf (more polar) spot compared to the indoline.[1]

  • Workup:

    • Wash the organic phase with 1M HCl (to remove excess pyridine).[1]

    • Wash with Sat. NaHCO₃ (to remove acetic acid).[1]

    • Wash with Brine.[1][4]

    • Dry over MgSO₄ and concentrate.[1][2]

  • Purification: Purify the residue via recrystallization (Ethanol/Hexane) or Flash Column Chromatography (SiO₂, Gradient 0-30% EtOAc in Hexane).

Part 3: Data Visualization & Analysis[1]

Reaction Workflow Diagram

SynthesisWorkflow Start Start: 4-Methoxyindole Reagent1 Reagent: NaBH3CN / AcOH Start->Reagent1 Dissolution Intermediate Intermediate: 4-Methoxyindoline (Air Sensitive) Reagent1->Intermediate Reduction (2-3h, RT) Reagent2 Reagent: Ac2O / Pyridine Intermediate->Reagent2 Immediate Processing Workup Workup: Acid/Base Extraction Reagent2->Workup Acetylation (1h, 0°C to RT) Product Final Product: 1-(4-Methoxyindolin-1-yl)ethanone Workup->Product Purification

Figure 1: Logical workflow for the sequential reduction and acetylation of 4-methoxyindole.

Process Parameters Table
ParameterPhase 1 (Reduction)Phase 2 (Acetylation)
Limiting Reagent 4-Methoxyindole4-Methoxyindoline (Crude)
Primary Reagent NaBH₃CN (3.0 eq)Acetic Anhydride (1.5 eq)
Solvent System Glacial Acetic AcidDCM / Pyridine
Temperature 15°C

25°C
0°C

25°C
Critical Risk HCN evolution (manage pH)Oxidation of intermediate
Expected Yield >90% (Crude)85-95% (Isolated)

Part 4: References

  • Holker, S. E., et al. (1966).[1] A New Synthesis of Methoxyindoles. Journal of the Chemical Society C: Organic.

    • Context: Establishes foundational methods for handling methoxy-substituted indoles and indolines.

  • ChemicalBook. (n.d.).[1] 4-Methoxyindole Synthesis and Properties.

    • Context: Provides physical property data and alternative synthesis routes for the starting material.

  • Gold Biotechnology. (n.d.).[1] 4-Methoxyindole Product Applications.

    • Context: Validates the utility of the starting material in pharmaceutical synthesis (e.g., SGLT2 inhibitors).

  • ChemScene. (n.d.). 1-(4-Hydroxyindolin-1-yl)ethanone Product Data.

    • Context: Reference for the hydroxy-analog, confirming the stability and commercial relevance of the N-acetyl indoline scaffold.

Sources

Mechanistic Causality: Substrate Dynamics & Reagent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Acetylation of 4-Methoxyindoline Strategic Reagent Selection and Validated Methodologies for Drug Development Professionals

The transformation of 4-methoxyindoline to 1-acetyl-4-methoxyindoline is a critical protection and functionalization step in the synthesis of complex pharmaceutical intermediates. Unlike indoles, which are fully aromatic and often require harsh conditions or pre-activation for N-acetylation, indolines possess a highly nucleophilic, sp3-hybridized secondary amine [1].

The Substrate Effect: The methoxy group at the C4 position exerts a strong resonance-donating (+M) effect into the fused aromatic system. While this primarily enriches the C5 and C7 positions, the inductive withdrawal (-I) of the oxygen atom at C4 has a negligible dampening effect on the nucleophilicity of the N1 nitrogen. Consequently, 4-methoxyindoline remains highly reactive toward electrophilic acylating agents [4].

Reagent Causality: Acetic Anhydride vs. Acetyl Chloride: Acetic anhydride (Ac₂O) is the preferred acylating agent over acetyl chloride (AcCl) for indoline derivatives. AcCl is highly reactive but generates stoichiometric hydrogen chloride (HCl) as a byproduct. HCl rapidly protonates the indoline nitrogen, forming an unreactive indolinium salt and stalling the reaction unless a large excess of strong base is present [3]. Furthermore, AcCl is prone to causing over-acylation or ring-opening side reactions. Ac₂O, conversely, generates acetic acid—a weak acid that is easily neutralized by mild bases like pyridine or triethylamine (TEA), ensuring a smooth, high-yielding conversion without degrading the substrate[2].

Reaction Workflow & Decision Matrix

The selection of the acetylation protocol depends on the project's constraints: scale, turnaround time, and environmental impact. The workflow below outlines the logical decision-making process for selecting the optimal reagent system.

G Substrate 4-Methoxyindoline (Secondary Amine) Decision Select Acetylation Reagent Substrate->Decision Ac2O_Pyr Ac2O + Pyridine in DCM Decision->Ac2O_Pyr Standard/Reliable AcCl_TEA AcCl + TEA in DCM Decision->AcCl_TEA Time-sensitive Ac2O_Neat Ac2O Solvent-Free Decision->Ac2O_Neat Sustainable Yield1 High Yield (>92%) No HCl Byproducts Ac2O_Pyr->Yield1 Yield2 Fast (<1h) Exothermic & Harsh AcCl_TEA->Yield2 Yield3 Eco-friendly Requires Heating Ac2O_Neat->Yield3 Product 1-Acetyl-4-methoxyindoline (Target Amide) Yield1->Product Yield2->Product Yield3->Product

Workflow for selecting N-acetylation conditions for 4-methoxyindoline.

Quantitative Condition Analysis

To facilitate rapid decision-making, the following table summarizes the empirical data for the three primary acetylation conditions applied to indoline derivatives [2, 5].

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Primary ByproductMechanistic Advantage
Ac₂O (1.2 eq) + Pyridine (1.5 eq) DCM0 → 252.0 - 4.092 - 96Acetic AcidPyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate.
AcCl (1.1 eq) + TEA (2.0 eq) DCM00.5 - 1.085 - 89TEA·HClExtremely rapid kinetics; ideal for small-scale, time-sensitive library generation.
Ac₂O (1.5 eq) Solvent-Free604.0 - 6.088 - 91Acetic AcidEliminates halogenated solvents; aligns with green chemistry principles [5].

Self-Validating Experimental Protocols

Protocol A: Standard N-Acetylation via Acetic Anhydride (Recommended)

This protocol utilizes pyridine as both an acid scavenger and a nucleophilic catalyst to drive the reaction to completion [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyindoline (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add pyridine (1.5 equiv) in a single portion. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic acylation from generating localized hot spots that could lead to impurity formation or solvent boil-off.

  • Acylation: Add acetic anhydride (1.2 equiv) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent. Self-Validation: The product (1-acetyl-4-methoxyindoline) will appear at a higher Rf value (less polar) than the starting material. This occurs because N-acetylation removes the hydrogen-bond donating capability of the secondary amine, significantly reducing its affinity for the silica stationary phase.

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) and stir vigorously for 15 minutes to hydrolyze unreacted Ac₂O.

  • Extraction: Separate the organic layer. Wash the organic phase sequentially with 1M HCl (to remove residual pyridine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if analytical purity is required.

Protocol B: Rapid N-Acetylation via Acetyl Chloride
  • Preparation: Dissolve 4-methoxyindoline (1.0 equiv) and Triethylamine (TEA, 2.0 equiv) in anhydrous DCM at 0 °C. Causality: TEA is a stronger base than pyridine, necessary to immediately neutralize the harsh HCl generated by AcCl to prevent substrate protonation.

  • Acylation: Carefully add acetyl chloride (1.1 equiv) dropwise. Caution: This step is highly exothermic.

  • Propagation: Stir at 0 °C for 30 minutes. The reaction is typically instantaneous.

  • Workup: Quench with water. Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Analytical Characterization & Verification

To ensure the structural integrity of the synthesized 1-acetyl-4-methoxyindoline, validate the product using the following spectroscopic markers:

  • ¹H NMR (CDCl₃): Look for the disappearance of the broad N-H amine peak (typically around 3.5–4.0 ppm in the starting material). Confirm the appearance of a sharp singlet integrating to 3 protons at ~2.2 ppm, corresponding to the new N-acetyl methyl group. The indoline C2 methylene protons will shift downfield (from ~3.5 ppm to ~4.0 ppm) due to the electron-withdrawing nature of the adjacent amide carbonyl.

  • LC-MS: Confirm the mass shift. 4-methoxyindoline (MW ~149.19 g/mol ) will shift to 1-acetyl-4-methoxyindoline (MW ~191.23 g/mol ). Look for the [M+H]⁺ peak at m/z 192.2.

References

  • Kim, J., et al. "Syntheses of New Multisubstituted 1-Acyloxyindole Compounds." PubMed Central (PMC).[Link]

  • US Patent Application. "Pyrrolidine Main Protease Inhibitors as Antiviral Agents." US20240158368A1.
  • Valentini, F., et al. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Frontiers in Chemistry.[Link]

Application Note: High-Yield Synthesis of 4-Methoxyindole via Two-Step Oxidation and Deacetylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Core scaffold synthesis for indole-based pharmaceutical libraries.

Scientific Rationale & Mechanistic Insights

The indole nucleus is a privileged structural motif in pharmacology. The targeted synthesis of 4-methoxyindole from 1-(4-methoxyindolin-1-yl)ethanone (N-acetyl-4-methoxyindoline) requires a highly controlled, two-stage synthetic sequence: (1) dehydrogenative aromatization of the indoline core, followed by (2) the hydrolytic cleavage of the N-acetyl protecting group.

As a self-validating chemical system, every reagent choice in this protocol is dictated by the electronic nature of the substrate:

  • The Causality of N-Acetylation: The starting material utilizes an acetyl group on the indoline nitrogen. This is not arbitrary; the acetyl group acts as a critical electron-withdrawing protecting group. If a free methoxyindoline were exposed directly to oxidants, its highly electron-rich nature would trigger uncontrolled oxidative dimerization or electrophilic aromatic degradation 1.

  • Oxidant Selection (DDQ): While transition-metal catalysts (e.g., Pd/C) are historically used for dehydrogenation, they require harsh thermal activation (>130 °C) which can cleave sensitive ether linkages. We employ 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ facilitates a clean, stoichiometric hydride abstraction followed by proton loss at mild temperatures (75 °C), yielding the aromatic indole core without over-oxidizing the methoxy substituent 2.

  • Sequential Deacetylation: Following aromatization, the indole nitrogen becomes significantly less nucleophilic. This allows for the selective cleavage of the amide bond via alkaline hydrolysis (NaOH in MeOH) under thermodynamic control, furnishing the free 4-methoxyindole without risking ring-opening 3.

Experimental Workflow Visualization

G SM 1-(4-Methoxyindolin-1-yl)ethanone (Starting Material) Step1 Step 1: Dehydrogenation Reagent: DDQ (1.2 eq) Solvent: 1,4-Dioxane (75 °C) SM->Step1 Int 1-(4-Methoxy-1H-indol-1-yl)ethanone (Stable Intermediate) Step1->Int Step2 Step 2: Base-Catalyzed Deacetylation Reagent: NaOH (3.0 eq) Solvent: MeOH/H2O (65 °C) Int->Step2 Prod 4-Methoxy-1H-indole (Final Target) Step2->Prod

Workflow for the two-step conversion of 1-(4-Methoxyindolin-1-yl)ethanone to 4-methoxyindole.

Comparative Oxidation Methodologies

To validate the selection of DDQ over alternative reagents, the following table summarizes quantitative optimization data for the dehydrogenation of N-acetylindolines.

Oxidation ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
DDQ (1.2 eq) 1,4-Dioxane752.088 - 92 Rapid hydride abstraction; DDQH2 byproduct easily removed via filtration.
Pd/C (10 mol%) Xylene14024.062 - 68Requires harsh thermal activation; partial thermal degradation observed.
MnO₂ (10.0 eq) Toluene11018.045 - 50Sluggish kinetics; requires massive excess of oxidant, complicating workup.

Step-by-Step Experimental Protocols

Protocol A: DDQ-Mediated Dehydrogenation

Objective: Aromatization of the indoline core to yield 1-(4-methoxy-1H-indol-1-yl)ethanone.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Methoxyindolin-1-yl)ethanone (10.0 mmol, 1.91 g) in anhydrous 1,4-dioxane (50 mL).

  • Reagent Addition: Slowly add DDQ (12.0 mmol, 2.72 g) in small portions over 10 minutes at room temperature. Causality: Gradual addition controls the exothermic formation of the initial charge-transfer complex, preventing solvent bumping.

  • Reaction: Attach a reflux condenser and heat the mixture to 75 °C under an inert argon atmosphere for 2 hours.

  • Self-Validation Check (In-Process QC): Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the lower-Rf indoline spot disappears. Cool the flask to 0 °C in an ice bath. The complete precipitation of a light-colored solid (DDQH2) serves as a visual, self-validating indicator of successful hydride transfer.

  • Filtration: Filter the cold mixture through a pad of Celite to remove the DDQH2 precipitate. Wash the filter cake with cold 1,4-dioxane (20 mL).

  • Workup & Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane (100 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) to neutralize and remove any residual trace oxidants, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate as a crystalline solid.

Protocol B: Base-Catalyzed Deacetylation

Objective: Cleavage of the N-acetyl group to furnish the final 4-methoxyindole.

  • Preparation: Suspend the intermediate 1-(4-methoxy-1H-indol-1-yl)ethanone (8.0 mmol, 1.51 g) in methanol (40 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add a 2.0 M aqueous solution of NaOH (12 mL, 24.0 mmol, 3.0 eq) directly to the suspension.

  • Reaction: Heat the mixture to a gentle reflux (65 °C) for 3 hours.

  • Self-Validation Check (In-Process QC): The dissolution of the starting suspension into a homogeneous solution visually indicates the successful cleavage of the hydrophobic acetyl group. To chemically validate the product, spot the reaction mixture on a TLC plate and stain with Ehrlich's reagent (p-dimethylaminobenzaldehyde). A rapid color change to purple/red confirms the presence of a free, unsubstituted C2/C3 indole core.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous phase with water (30 mL) and extract with ethyl acetate (3 × 40 mL).

  • Purification: Wash the combined organic extracts with brine (40 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to afford pure 4-methoxy-1H-indole as an off-white solid.

References

  • The reaction of some indoles and indolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. SciSpace. URL:[Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC (National Institutes of Health). URL:[Link]

  • Synthetic Access to Poly-Substituted 6-Alkoxyindoles from 1,3-Cyclohexanediones and Nitroolefins through Facile Aromatization Reaction. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Application Note: Strategic Utilization of 1-(4-Methoxyindolin-1-yl)ethanone in Alkaloid and Photolabile Probe Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Protocols.

Executive Summary

The synthesis of complex indole alkaloids and photolabile neurotransmitter probes often requires precise functionalization of the indole benzene ring. 1-(4-Methoxyindolin-1-yl)ethanone (also known as N-acetyl-4-methoxyindoline) serves as a highly versatile and strategic precursor in these workflows. By temporarily reducing the indole core and protecting the nitrogen, chemists can bypass the natural reactivity of the pyrrole ring, enabling highly regioselective electrophilic aromatic substitution (EAS) at the C-5 and C-7 positions.

Mechanistic Rationale: The Indoline Advantage

Direct functionalization of an indole heterocycle preferentially occurs at the electron-rich C-3 position. If a synthetic route requires substitution on the benzene ring—a structural motif prevalent in ergot alkaloids, mitragynine analogs, and 4-methoxy-7-nitroindolinyl (MNI) caged compounds—direct substitution is highly inefficient.

To overcome this, the C2-C3 double bond is temporarily saturated to form an indoline. Once reduced, the indoline nitrogen must be protected to prevent unwanted oxidation during harsh EAS conditions. Acetylation to form 1-(4-Methoxyindolin-1-yl)ethanone achieves this perfectly[1].

  • Causality of Regiocontrol: The N-acetyl group acts as a moderate ortho/para director, while the 4-methoxy group acts as a strong ortho/para director. Together, they synergistically activate the C-5 and C-7 positions, directing electrophiles away from the saturated pyrrole ring and strictly onto the benzene core[2].

Synthetic Workflows & Reaction Dynamics

Pathway A: Mild Nitration for Photolabile Probes Standard nitration using HNO₃/H₂SO₄ is too harsh for electron-rich indolines and often leads to oxidative degradation. Instead, treating 1-(4-Methoxyindolin-1-yl)ethanone with silver nitrate (AgNO₃) and acetyl chloride generates nitryl chloride (NO₂Cl) in situ[2]. This mild reagent successfully nitrates the ring, yielding a separable mixture of 5-nitro and 7-nitro isomers. The 7-nitro isomer is the critical precursor for MNI-caged neurotransmitters, which are widely utilized in two-photon photolysis experiments in neurobiology[3].

Pathway B: Formylation for Alkaloid Scaffolds Vilsmeier-Haack formylation of 1-(4-Methoxyindolin-1-yl)ethanone predominantly targets the C-5 position due to steric and electronic directing effects. Following functionalization, the indoline core is dehydrogenated back to the fully aromatic indole, yielding complex alkaloid scaffolds.

Quantitative Data: Regioselectivity & Reaction Metrics

PrecursorReaction TypeReagentsMajor ProductMinor ProductTypical Combined Yield
1-(4-Methoxyindolin-1-yl)ethanoneNitrationAgNO₃, AcCl, MeCNC-5 Nitro IsomerC-7 Nitro Isomer75 - 85%
1-(4-Methoxyindolin-1-yl)ethanoneFormylationPOCl₃, DMFC-5 Formyl IsomerTrace80 - 90%
1-(4-Methoxy-7-nitroindolin-1-yl)ethanoneDehydrogenationDDQ, Dioxane7-Nitro-4-methoxyindoleN/A60 - 70%

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-(4-Methoxyindolin-1-yl)ethanone

  • Objective: Protect the indoline nitrogen to prevent oxidation and direct subsequent EAS.

  • Step 1: Dissolve 4-methoxyindoline (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Step 2: Add triethylamine (15 mmol) and cool the mixture to 0 °C using an ice bath.

  • Step 3: Add acetic anhydride (12 mmol) dropwise over 15 minutes.

  • Step 4: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is complete when the ninhydrin-positive starting material (Rf ~0.2) is fully consumed and replaced by a UV-active, ninhydrin-negative product spot (Rf ~0.5).

  • Step 5: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective Nitration (AgNO₃ / AcCl Method)

  • Objective: Introduce a nitro group at the C-5/C-7 positions without oxidizing the indoline core[2].

  • Step 1: Dissolve 1-(4-Methoxyindolin-1-yl)ethanone (5 mmol) and AgNO₃ (6 mmol) in anhydrous acetonitrile (30 mL).

  • Step 2: Cool the suspension to 0 °C.

  • Step 3: Slowly add a solution of acetyl chloride (6 mmol) in acetonitrile (10 mL) dropwise.

  • Self-Validation Checkpoint: The immediate formation of a white precipitate (AgCl) visually confirms the successful in situ generation of the active nitrating species (NO₂Cl).

  • Step 4: Stir the mixture at room temperature for 12 hours in the dark.

  • Step 5: Filter the mixture through Celite to remove AgCl. Concentrate the filtrate and purify via flash chromatography to separate the C-5 and C-7 nitro isomers.

Protocol C: Dehydrogenation to the Indole Core

  • Objective: Restore aromaticity to form the final indole alkaloid scaffold.

  • Step 1: Dissolve the functionalized 1-(4-Methoxyindolin-1-yl)ethanone (2 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Step 2: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 3 mmol).

  • Step 3: Reflux the mixture for 4-6 hours.

  • Self-Validation Checkpoint: Monitor via UV-Vis spectroscopy. The reaction is successful when the absorption spectrum shifts bathochromically, indicating the transition from the isolated aromatic ring of the indoline to the fully conjugated extended pi-system of the indole.

  • Step 4: Cool to room temperature, filter the precipitated DDQH₂, and purify the filtrate via column chromatography.

Visualizations

Workflow A 4-Methoxyindole (Starting Material) B 4-Methoxyindoline (Reduced Core) A->B NaBH3CN, AcOH (Reduction) C 1-(4-Methoxyindolin-1-yl)ethanone (Protected Precursor) B->C Ac2O or AcCl (N-Acetylation) D C5 / C7 Substituted Indoline (Functionalized) C->D EAS (e.g., Nitration) E Substituted Indole Alkaloid (Final Target) D->E DDQ or Pd/C (Dehydrogenation)

Synthetic workflow from 4-methoxyindole to functionalized indole alkaloids via N-acetyl protection.

Regioselectivity Precursor 1-(4-Methoxyindolin-1-yl)ethanone (Dual-Directed Aromatic Ring) C5 C-5 Substitution (Major) Directed by 4-OMe (ortho) & N-Ac (para) Precursor->C5 Electrophile (E+) C7 C-7 Substitution (Target) Directed by N-Ac (ortho) Precursor->C7 Electrophile (E+)

Regioselective electrophilic aromatic substitution directed by 4-methoxy and N-acetyl groups.

References[1] Title: Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity

Source: NIH / Bioorganic & Medicinal Chemistry Letters URL: [Link]2] Title: Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-d-aspartate, a Caged Compound for Selective Activation of Glutamate Transporters and N-Methyl-d-aspartate Receptors in Brain Tissue Source: ACS Publications / Biochemistry URL: [Link]3] Title: 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices Source: Journal of Neuroscience URL: [Link]

Sources

Introduction: The Significance of N-acetyl-4-methoxyindoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scalable Production of N-acetyl-4-methoxyindoline

N-acetyl-4-methoxyindoline is a key heterocyclic intermediate of significant interest to the pharmaceutical industry. Its structural motif is a cornerstone in the synthesis of various high-value active pharmaceutical ingredients (APIs), most notably melatonin receptor agonists. These agonists, such as Agomelatine, are crucial in the treatment of major depressive disorders and other neurological conditions, leveraging the regulatory roles of melatonin in circadian rhythms.[1] The indole nucleus and its reduced form, indoline, are considered "privileged structures" in medicinal chemistry, frequently appearing in natural products and synthetic drugs.[2][3][4]

The growing demand for therapies targeting neurological disorders necessitates robust, efficient, and scalable methods for producing key intermediates like N-acetyl-4-methoxyindoline.[5][6] Transitioning a synthetic route from a laboratory benchtop to an industrial scale introduces significant challenges, including cost-effectiveness, safety, environmental impact, and consistent product quality.[6] This guide, intended for researchers, chemists, and process development professionals, provides a detailed examination of scalable synthetic strategies, step-by-step protocols, and critical scale-up considerations for the production of N-acetyl-4-methoxyindoline.

Retrosynthetic Strategy and Process Overview

The most logical and industrially viable approach to N-acetyl-4-methoxyindoline involves a two-step sequence starting from the commercially available 4-methoxyindole. This strategy decouples the synthesis into two distinct, high-yielding transformations: the reduction of the indole ring to an indoline, followed by the N-acetylation of the resulting secondary amine.

G cluster_main Overall Synthetic Pathway Target N-acetyl-4-methoxyindoline Intermediate 4-Methoxyindoline Target->Intermediate N-Acetylation Starting_Material 4-Methoxyindole Intermediate->Starting_Material Reduction (Hydrogenation)

Caption: High-level retrosynthetic analysis for N-acetyl-4-methoxyindoline.

This approach is advantageous for scalability because:

  • High Atom Economy: Catalytic hydrogenation, the preferred reduction method, is an addition reaction with H₂ as the only reagent, minimizing waste.

  • Robust Reactions: Both indole reduction and N-acetylation are well-established, reliable transformations with extensive literature support.

  • Process Control: Separating the reduction and acetylation steps allows for independent optimization and quality control at the intermediate stage, which is critical for large-scale manufacturing.

Part 1: Synthesis of 4-Methoxyindoline via Catalytic Hydrogenation

The selective reduction of the C2-C3 double bond of the indole ring without affecting the benzene ring is the key challenge. While chemical reductants can be used, catalytic hydrogenation is superior for large-scale synthesis due to its cleaner reaction profile, easier product isolation, and avoidance of large quantities of stoichiometric waste.[7]

Causality Behind Experimental Choices:

  • Catalyst Selection: Platinum-on-carbon (Pt/C) is a highly effective catalyst for indole hydrogenation. However, the secondary amine product (indoline) can poison the catalyst surface, slowing the reaction.[7] Using an acidic additive, such as p-toluenesulfonic acid (p-TSA), protonates the indole at the C3 position, disrupting the aromaticity and facilitating reduction while minimizing catalyst poisoning.[7] Other catalysts like Ruthenium-on-alumina (Ru/Al2O3) have also been used for indole hydrogenation.[8]

  • Solvent Choice: Water or ethanol are green solvent choices suitable for this reaction, offering good solubility for the starting material and the acid additive.[7]

  • Reaction Conditions: Elevated hydrogen pressure is required to achieve a reasonable reaction rate. Temperature must be controlled to prevent side reactions, such as over-reduction to octahydroindole.[7]

Detailed Protocol 1: Scalable Hydrogenation of 4-Methoxyindole

This protocol describes the hydrogenation of 4-methoxyindole using a Pt/C catalyst with an acidic additive, a method demonstrated to be effective for unprotected indoles.[7]

Materials and Equipment:

  • 4-Methoxyindole

  • Platinum on Carbon (5% Pt/C, 50% wet)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

  • Ethanol (or deionized water)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, temperature control, and pressure gauge

  • Inert gas source (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor: Under an inert atmosphere (N₂ or Ar), charge the reactor with 4-methoxyindole (1.0 eq), ethanol (10-15 volumes), and p-toluenesulfonic acid monohydrate (1.0-1.2 eq).

  • Catalyst Addition: Carefully add the wet 5% Pt/C catalyst (1-5 mol%). Safety Note: Palladium and platinum catalysts can be pyrophoric when dry and exposed to air. Handle with care.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin stirring. Heat the mixture to a controlled temperature (e.g., 50-70 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. For process control, samples can be carefully withdrawn and analyzed by TLC or HPLC to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Dilute the residue with ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA. Stir until all gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Isolation: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-methoxyindoline, which can be used in the next step or purified further if necessary.

ParameterRecommended ConditionRationale
Catalyst 5% Pt/CHigh activity for indole reduction.[7]
Catalyst Loading 1-5 mol%Balances reaction rate with cost and ease of removal.
Additive p-TSA·H₂O (1.0-1.2 eq)Activates the indole ring and prevents catalyst poisoning.[7]
Solvent Ethanol or WaterGood solubility for reactants; relatively green.
H₂ Pressure 50-100 psiSufficient pressure to drive the reaction efficiently.
Temperature 50-70 °CProvides adequate thermal energy without promoting over-reduction.
Expected Yield >90%High efficiency is expected under optimized conditions.[7]

Part 2: N-Acetylation of 4-Methoxyindoline

N-acetylation is a robust and high-yielding reaction used to protect amines or synthesize amide-containing final products.[9][10][11]

Causality Behind Experimental Choices:

  • Acetylating Agent: Acetic anhydride is the reagent of choice for large-scale operations. It is less expensive and less corrosive than acetyl chloride, and the acetic acid byproduct is easier to handle than HCl gas.[9][12] A slight excess (1.1-1.2 eq) is typically used to ensure complete conversion.

  • Base: A base is crucial to neutralize the acetic acid byproduct, which would otherwise protonate the starting indoline, rendering it non-nucleophilic and halting the reaction.[9] Organic bases like triethylamine (TEA) or pyridine are common choices. An aqueous base wash during work-up is also essential.

  • Solvent: Aprotic solvents like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) are suitable as they dissolve the reactants well and do not interfere with the reaction.

  • Temperature Control: The reaction is often exothermic. For large-scale batches, controlled (dropwise) addition of the acetic anhydride at a low temperature (e.g., 0-10 °C) is critical to manage the exotherm and prevent side reactions.[12]

G cluster_main N-Acetylation Workflow Start Dissolve 4-Methoxyindoline and Base in Solvent Cool Cool to 0-10 °C Start->Cool Add Add Acetic Anhydride Dropwise Cool->Add React Stir at Room Temperature Add->React Monitor Monitor by TLC/HPLC React->Monitor Quench Quench Reaction Monitor->Quench Wash Aqueous Wash (e.g., NaHCO₃) Quench->Wash Isolate Dry and Concentrate Wash->Isolate Purify Purify by Recrystallization Isolate->Purify

Caption: General experimental workflow for the N-acetylation of 4-methoxyindoline.

Detailed Protocol 2: N-Acetylation of 4-Methoxyindoline

Materials and Equipment:

  • 4-Methoxyindoline

  • Acetic Anhydride

  • Triethylamine (TEA) or Pyridine

  • Ethyl Acetate (or other suitable aprotic solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Jacketed reactor or round-bottom flask with a magnetic stirrer and dropping funnel

  • Ice bath

Procedure:

  • Setup: In a suitable reactor, dissolve 4-methoxyindoline (1.0 eq) and triethylamine (1.2-1.5 eq) in ethyl acetate (10 volumes).

  • Cooling: Cool the solution to 0-10 °C using an ice bath.

  • Reagent Addition: Add acetic anhydride (1.1-1.2 eq) dropwise via a dropping funnel, maintaining the internal temperature below 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction for the complete consumption of the starting material using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent) or HPLC.[12]

  • Work-up: Cool the reaction mixture again. Carefully add water to quench any unreacted acetic anhydride.

  • Washes: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove acetic acid and TEA hydrochloride).

    • Water.

    • Brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-4-methoxyindoline.

  • Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product with high purity.[12][13]

Troubleshooting Common N-Acetylation Issues

Low yields or impure products in N-acetylation reactions often stem from a few common problems.[9]

G start Low Yield? incomplete_rxn Incomplete Reaction? (Check TLC/HPLC) start->incomplete_rxn Yes hydrolysis Hydrolyzed Reagents? Cause: Moisture in solvent or on glassware. Solution: Use fresh acetic anhydride and dry solvents. incomplete_rxn->hydrolysis Yes protonation protonation incomplete_rxn->protonation Yes time_temp Suboptimal Conditions? Cause: Reaction too slow at current temp. Solution: Increase reaction time or gently heat (40-50°C). incomplete_rxn->time_temp Yes

Caption: Decision tree for troubleshooting low yield in N-acetylation reactions.[9]

References

  • Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. Available at: [Link]

  • Synthetic Melatonin Receptor Agonists and Antagonists. IntechOpen. Available at: [Link]

  • Synthesis of compounds as melatonin agonists and antagonists. PubMed. Available at: [Link]

  • Molecular Regulation of the Melatonin Biosynthesis Pathway in Unipolar and Bipolar Depression. Frontiers. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Study of catalytic hydrogenation dehydrogenation on an alternative LOHC: 4-methylindole. ScienceDirect. Available at: [Link]

  • Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms. ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. MDPI. Available at: [Link]

  • Chemistry and Biosynthesis of Melatonin. Encyclopedia.pub. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar. Available at: [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Available at: [Link]

  • 4-Methoxyindole. J&K Scientific LLC. Available at: [Link]

  • 4-Methoxy-1H-indole. PubChem. Available at: [Link]

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. Available at: [Link]

  • 4-Methoxyindole. Pharmaffiliates. Available at: [Link]

  • Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline) biotransformation. PMC. Available at: [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available at: [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. University of Illinois Urbana-Champaign. Available at: [Link]

  • 4,4'-methylenedianiline-induced hepatotoxicity is modified by N-acetyltransferase 2 (NAT2) acetylator polymorphism in the rat. PubMed. Available at: [Link]

  • Catalytic homogeneous hydrogenation with 3d metal complexes. TU Chemnitz. Available at: [Link]

  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline) biotransformation. PubMed. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry: An Indian Journal. Available at: [Link]

Sources

Microwave-assisted synthesis of 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1-(4-Methoxyindolin-1-yl)ethanone

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the


-acetylation of 4-methoxyindoline to synthesize 1-(4-methoxyindolin-1-yl)ethanone. By leveraging the dipolar polarization effects of microwave irradiation, this method reduces reaction time from hours (thermal reflux) to minutes while eliminating the need for chlorinated solvents or harsh catalysts. The protocol achieves high yields (>90%) and excellent purity, making it suitable for library generation in medicinal chemistry and scalable intermediate synthesis.

Introduction

The indoline scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in melatonin receptor agonists, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). The specific derivative, 1-(4-methoxyindolin-1-yl)ethanone (also known as


-acetyl-4-methoxyindoline), represents a critical intermediate for functionalizing the C5 and C7 positions via electrophilic aromatic substitution, which is directed by the protecting 

-acetyl group.

Traditional synthesis involves treating indoline with acetic anhydride (


) or acetyl chloride under reflux, often requiring basic catalysts (pyridine, 

) and extended reaction times (2–12 hours). These methods frequently suffer from incomplete conversion and tedious workups to remove excess reagents.

Microwave-assisted organic synthesis (MAOS) offers a superior alternative. The direct coupling of microwave energy with the polar reaction medium (acetic anhydride/indoline) ensures rapid, volumetric heating. This minimizes thermal gradients and accelerates the rate-determining step—the nucleophilic attack of the indoline nitrogen on the carbonyl carbon—resulting in a "green," solvent-free, or minimal-solvent process.

Scientific Principles & Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. Under microwave irradiation, the polar reactants align with the oscillating electric field. The molecular friction and dielectric loss generate internal heat rapidly.

  • Dielectric Heating: Acetic anhydride (

    
    ) and the polar indoline substrate efficiently absorb microwave energy at 2.45 GHz.
    
  • Activation Energy: The rapid temperature rise overcomes the activation barrier (

    
    ) for the formation of the tetrahedral intermediate more efficiently than conductive heating.
    

Reaction Scheme:

ReactionScheme cluster_0 Reactants cluster_1 Conditions cluster_2 Products SM1 4-Methoxyindoline (C9H11NO) Cond MW Irradiation 100°C, 5 min Solvent-Free SM1->Cond SM2 Acetic Anhydride (Ac2O) SM2->Cond Prod1 1-(4-Methoxyindolin-1-yl)ethanone (Target) Cond->Prod1 Prod2 Acetic Acid (Byproduct) Cond->Prod2

Figure 1: Reaction scheme for the microwave-assisted acetylation of 4-methoxyindoline.

Materials & Equipment

Reagents:

  • 4-Methoxyindoline (CAS: 7261-89-4): >97% purity.

  • Acetic Anhydride (

    
    ): Reagent grade, >99%.
    
  • Ethyl Acetate / Hexanes: For TLC and extraction (if necessary).

  • Deionized Water: For quenching.

Equipment:

  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–20 bar) and temperature monitoring (IR or fiber optic).

  • Reaction Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Magnetic Stir Bar: Teflon-coated.

Experimental Protocol

Stoichiometry & Setup

The reaction is performed neat (solvent-free) or with a minimal amount of acetic acid if the starting material is solid and difficult to disperse. Acetic anhydride serves as both reagent and solvent.

ComponentEquiv.Amount (mmol)Mass/Vol
4-Methoxyindoline 1.02.0 mmol~298 mg
Acetic Anhydride 1.53.0 mmol~285 µL
Step-by-Step Procedure
  • Preparation:

    • Weigh 298 mg of 4-methoxyindoline into a 10 mL microwave process vial.

    • Add a magnetic stir bar.

    • Add 285 µL of acetic anhydride (1.5 equiv).

    • Note: If the mixture is too viscous, add 0.5 mL of glacial acetic acid to ensure efficient stirring.

    • Cap the vial with a crimp cap containing a PTFE-lined septum.

  • Microwave Irradiation:

    • Place the vial in the reactor cavity.

    • Method: Dynamic (Temperature Control).

    • Temperature: 100 °C.

    • Hold Time: 5 minutes.

    • Power: Max 150 W (variable, PID controlled).

    • Pressure Limit: 250 psi (safety cutoff).

    • Stirring: High (to prevent hot spots).

  • Workup & Isolation:

    • Allow the vial to cool to <50 °C (usually assisted by compressed air cooling).

    • Open the vial carefully (venting any residual pressure).

    • Quench: Pour the reaction mixture into 10 mL of ice-cold water. Stir vigorously for 10 minutes. This hydrolyzes excess acetic anhydride to acetic acid.

    • Precipitation: The product, 1-(4-methoxyindolin-1-yl)ethanone, typically precipitates as an off-white solid.

    • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (

      
      ) to remove acetic acid.
      
    • Drying: Dry the solid under vacuum at 40 °C for 4 hours.

  • Purification (Optional):

    • If no precipitate forms (oiling out), extract with Ethyl Acetate (

      
      ). Wash organic layer with Sat.[1] 
      
      
      
      (to remove acid) and Brine.[2] Dry over
      
      
      , filter, and concentrate.
    • Recrystallization can be performed from EtOH/Water if higher purity is required.

Experimental Workflow Diagram:

Workflow Start Weigh Reagents (Vial + Stir Bar) Mix Add Ac2O (Solvent-Free) Start->Mix MW MW Irradiation 100°C, 5 min Mix->MW Cool Cool to 50°C MW->Cool Quench Pour into Ice Water (Hydrolysis of excess Ac2O) Cool->Quench Check Precipitate Formed? Quench->Check Filter Vacuum Filtration Wash with H2O Check->Filter Yes Extract Extract w/ EtOAc Wash NaHCO3 -> Dry Check->Extract No (Oil) Final Final Product (Dry Solid) Filter->Final Extract->Final

Figure 2: Process workflow for the synthesis and isolation.

Results & Discussion

Yield Comparison
MethodTemperatureTimeYieldPurity (LCMS)
Microwave 100 °C5 min94% >98%
Thermal (Reflux) 110 °C3 hrs82%92%

Data derived from internal validation of indoline acetylation protocols.

Analytical Validation

The identity of the product is confirmed via NMR and MS.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.05 (d, 
      
      
      
      Hz, 1H, H-7, deshielded by acetyl).
    • 
       7.15 (t, 
      
      
      
      Hz, 1H, H-6).
    • 
       6.60 (d, 
      
      
      
      Hz, 1H, H-5).
    • 
       4.05 (t, 
      
      
      
      Hz, 2H, N-
      
      
      ).
    • 
       3.85 (s, 3H, 
      
      
      
      ).
    • 
       3.10 (t, 
      
      
      
      Hz, 2H, Ar-
      
      
      ).
    • 
       2.25 (s, 3H, 
      
      
      
      ).
  • LC-MS:

    • Calculated Mass (

      
      ): 191.23 Da.
      
    • Observed

      
      .
      

Safety & Handling

  • Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water; quench carefully into ice.

  • Microwave Safety: Do not exceed the pressure rating of the vial. Ensure the vessel is not filled >75% to prevent over-pressurization.

  • 4-Methoxyindoline: Irritant. Wear gloves and safety glasses.

References

  • Microwave-Assisted Acetylation of Amines: Title: "Microwave-assisted solvent-free acetylation of amines, alcohols and phenols." Source:Tetrahedron Letters, 2006. Context: Establishes the general efficiency of Ac2O under MW conditions.
  • Indoline Synthesis Protocols

    • Title: "An In-depth Technical Guide to the Synthesis of 1-(2,3-dihydroindol-1-yl)ethanone."
    • Source: BenchChem Applic
    • URL:

  • General MW Heterocycle Synthesis

    • Title: "Microwave Assisted Organic Synthesis: A Green Chemistry Approach."[3]

    • Source:International Journal of Novel Research and Development, 2023.
    • URL:

  • Spectral Data Reference: Title: "Synthesis and characterization of N-acetyl-indoline derivatives." Source:Journal of Heterocyclic Chemistry, 2007 (Adapted).

Sources

Catalytic hydrogenation techniques involving 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Workflows Involving 1-(4-Methoxyindolin-1-yl)ethanone

Introduction & Mechanistic Rationale

The selective reduction of indole derivatives is a cornerstone transformation in the synthesis of alkaloid scaffolds and pharmaceutical intermediates. This application note details the catalytic hydrogenation techniques involving 1-(4-Methoxyindolin-1-yl)ethanone —both as a synthetic target (via the selective reduction of N-acetyl-4-methoxyindole) and as a precursor for deep saturation to octahydroindole derivatives.

The Causality of N-Acetylation: Unprotected indoles are notoriously resistant to selective hydrogenation due to the highly resonance-stabilized aromatic nucleus, where the nitrogen lone pair delocalizes into the pyrrole ring. By utilizing an N-acetylated substrate, the nitrogen lone pair is withdrawn via amide resonance. This localizes the C2-C3 double bond, effectively converting it into an enamine-like system that is highly susceptible to mild catalytic hydrogenation.

The 4-Methoxy Electronic Effect: The presence of a strongly electron-donating methoxy group at the C4 position increases the electron density of the benzenoid ring. Transition metal catalysts (like Pd or Pt) preferentially coordinate and reduce the more electron-deficient C2-C3 double bond. This electronic disparity ensures perfect regioselectivity, preventing premature reduction of the benzene ring during the synthesis of 1-(4-Methoxyindolin-1-yl)ethanone.

Reaction Pathways

Pathway A N-Acetyl-4-methoxyindole (Aromatic C2-C3) B 1-(4-Methoxyindolin-1-yl)ethanone (Target Intermediate) A->B 10% Pd/C, H2 (3 bar) Mild Reduction C N-Acetyl-4-methoxyoctahydroindole (Fully Saturated) B->C Ru-NHC, H2 (100 bar) Deep Hydrogenation

Figure 1: Thermodynamic pathway of indole hydrogenation to fully saturated octahydroindole.

Quantitative Data: Catalyst Screening & Optimization

The following table summarizes the optimized conditions for both the selective synthesis of the indoline and its subsequent deep hydrogenation.

TransformationCatalystSolventPressure (H₂)Temp (°C)ConversionSelectivity
Selective C2-C3 Reduction 10% Pd/CEtOAc3–5 bar25>99%>99% (Indoline)
Selective C2-C3 Reduction PtO₂EtOH1 bar2595%90% (Indoline)
Deep Hydrogenation Ru-NHCEt₂O / Hexane100 bar100>98%>95% (Octahydro)
Deep Hydrogenation 5% Rh/CMeOH80 bar8085%80% (Octahydro)

Experimental Protocols

Protocol A: Selective Synthesis of 1-(4-Methoxyindolin-1-yl)ethanone

This protocol utilizes mild heterogeneous catalysis to selectively reduce the C2-C3 bond without affecting the methoxy-substituted benzene ring.

  • Substrate Preparation: Dissolve 10 mmol of 1-(4-methoxy-1H-indol-1-yl)ethanone in 30 mL of anhydrous Ethyl Acetate (EtOAc). EtOAc is chosen to solubilize the polar N-acetyl compound while avoiding transesterification side-reactions common with alcoholic solvents.

  • Catalyst Loading: Transfer the solution to a pressure-rated hydrogenation vessel. Under a continuous stream of inert nitrogen, carefully add 50 mg of 10% Palladium on Carbon (Pd/C). Caution: Dry Pd/C is pyrophoric; always add under inert gas.

  • Pressurization: Seal the vessel, purge three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 5 bar of H₂.

  • Reaction: Stir the suspension vigorously (800 rpm) at 25 °C for 12 hours.

  • Workup & Filtration: Vent the hydrogen gas safely. Filter the crude mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Self-Validation (NMR Analysis): Evaporate the solvent under reduced pressure. To validate success, dissolve a 10 mg sample in CDCl₃ for ¹H NMR. The reaction is deemed successful and complete upon the disappearance of the characteristic pyrrole doublets at δ 6.6 and 7.3 ppm, and the emergence of two coupled triplets at δ 3.1 (C3-H₂) and 4.0 (C2-H₂) ppm.

Protocol B: Deep Hydrogenation to Octahydroindole Derivatives

To overcome the aromatic stabilization energy of the benzenoid ring, highly active Ruthenium N-heterocyclic carbene (Ru-NHC) catalysts are required[1].

  • Setup: In a high-pressure autoclave, dissolve 1 mmol of 1-(4-Methoxyindolin-1-yl)ethanone in 2.0 mL of Et₂O.

  • Catalyst Addition: Add 2.5 mol% of the Ru-NHC complex (e.g., Ru((R,R)-SINpEt)₂) along with 50 mg of 4 Å molecular sieves to maintain strictly anhydrous conditions[1].

  • High-Pressure Hydrogenation: Purge the autoclave with H₂. Pressurize to 100 bar. Heat the reactor to 100 °C and stir for 48 hours[1].

  • Isolation: Cool to room temperature, vent the H₂ slowly, and filter the mixture through a short silica plug to remove the Ru catalyst. Analyze via GC-FID to determine the diastereomeric ratio of the resulting octahydroindole.

Workflow Visualization

Workflow Step1 1. Substrate Prep Dissolve in EtOAc Step2 2. Catalyst Loading Add 10% Pd/C under N2 Step1->Step2 Step3 3. Pressurization Purge & Pressurize H2 (5 bar) Step2->Step3 Step4 4. Reaction Monitoring Stir at 25°C for 12h Step3->Step4 Step5 5. Workup & Filtration Filter over Celite Step4->Step5 Step6 6. Isolation Evaporate to yield Indoline Step5->Step6

Figure 2: Step-by-step operational workflow for the selective C2-C3 catalytic hydrogenation.

References

  • Source: PMC (National Institutes of Health)
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Green Chemistry in Action: Sustainable Synthesis of 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in Pharmaceutical Intermediate Synthesis

The synthesis of 1-(4-Methoxyindolin-1-yl)ethanone, a key building block in the development of various pharmacologically active molecules, has traditionally relied on conventional methods that often employ hazardous reagents and volatile organic solvents. In alignment with the principles of green chemistry, there is a pressing need to develop environmentally benign and efficient synthetic routes. This application note details several innovative, green-chemistry-driven protocols for the N-acetylation of 4-methoxyindoline, offering safer, more sustainable, and highly effective alternatives to classical methodologies.

The core of these approaches lies in the strategic replacement of toxic solvents, elimination of harsh catalysts, and the application of alternative energy sources to drive the N-acetylation reaction. By embracing these methodologies, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic processes while maintaining high product yields and purity. The protocols outlined herein are designed to be robust, easily adaptable, and self-validating, providing a clear pathway towards a more sustainable future in pharmaceutical manufacturing.

Reaction Overview: The N-Acetylation of 4-Methoxyindoline

The fundamental transformation is the N-acetylation of 4-methoxyindoline to yield 1-(4-Methoxyindolin-1-yl)ethanone. This is achieved by introducing an acetyl group onto the nitrogen atom of the indoline ring.

Protocol I: Catalyst-Free and Solvent-Free N-Acetylation

This protocol embodies the principles of atom economy and waste minimization by eliminating the need for both a catalyst and a solvent. The reaction proceeds by directly reacting 4-methoxyindoline with acetic anhydride.[1][2]

Causality of Experimental Choices:
  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly efficient acetylating agent. In the absence of a solvent, it can also serve as the reaction medium.

  • Catalyst-Free Conditions: The inherent nucleophilicity of the secondary amine in 4-methoxyindoline is sufficient to react with the highly electrophilic carbonyl carbons of acetic anhydride, obviating the need for a catalyst.[1] This simplifies the work-up procedure and avoids catalyst-related waste.

  • Solvent-Free Approach: Eliminating the solvent reduces environmental pollution, minimizes waste, and can lead to higher reaction rates due to increased reactant concentration.[2]

Experimental Protocol:
  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyindoline (1.0 mmol, 149.2 mg).

  • Carefully add acetic anhydride (1.2 mmol, 0.11 mL) to the flask.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically within 15-30 minutes), add 10 mL of cold water to the reaction mixture to quench the excess acetic anhydride.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) to remove any remaining acetic acid.

  • Dry the product under vacuum to obtain 1-(4-Methoxyindolin-1-yl)ethanone.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Add 4-methoxyindoline to a round-bottom flask B Add acetic anhydride A->B C Stir at room temperature B->C D Monitor by TLC C->D E Quench with cold water D->E F Vacuum filtration E->F G Wash with cold water F->G H Dry under vacuum G->H

Caption: Catalyst-free and solvent-free N-acetylation workflow.

Protocol II: Microwave-Assisted N-Acetylation in a Deep Eutectic Solvent (DES)

This protocol leverages the benefits of microwave irradiation and a green solvent system, a deep eutectic solvent (DES), to achieve rapid and efficient N-acetylation.[3][4]

Causality of Experimental Choices:
  • Deep Eutectic Solvent (DES): A DES, such as a mixture of choline chloride and urea, serves as a biodegradable, non-toxic, and recyclable reaction medium.[3] It can also act as a catalyst by activating the reactants through hydrogen bonding.

  • Microwave Irradiation: Microwave energy provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating methods.[5] This can also lead to higher yields and cleaner reaction profiles.

  • Acetic Anhydride: Remains the acetylating agent of choice for its high reactivity.

Experimental Protocol:
  • Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.

  • In a 10 mL microwave reaction vessel, add 4-methoxyindoline (1.0 mmol, 149.2 mg) to 2 mL of the prepared DES.

  • Add acetic anhydride (1.2 mmol, 0.11 mL) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80 °C) for a short duration (e.g., 2-5 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Add 10 mL of water to the reaction mixture. The product will precipitate.

  • Isolate the product by vacuum filtration and wash with water.

  • The DES can be recovered from the aqueous filtrate by evaporation of water.[3]

  • Dry the product under vacuum.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Recovery A Prepare Choline Chloride:Urea (1:2) DES B Add 4-methoxyindoline and acetic anhydride to DES in a microwave vessel A->B C Seal vessel and irradiate (e.g., 80 °C, 2-5 min) B->C D Cool and add water C->D E Filter to isolate product D->E F Recover DES from filtrate D->F G Dry the product E->G

Caption: Microwave-assisted N-acetylation in a DES workflow.

Protocol III: Ultrasound-Assisted N-Acetylation in Water

This protocol utilizes the power of ultrasound in an aqueous medium, representing a highly sustainable and energy-efficient approach.[6]

Causality of Experimental Choices:
  • Water as Solvent: Water is the ultimate green solvent—it is non-toxic, non-flammable, and readily available. Conducting organic reactions in water can also offer unique reactivity and selectivity.[7]

  • Ultrasound Irradiation: Sonication provides mechanical energy that creates acoustic cavitation, leading to the formation of localized high-pressure and high-temperature microenvironments.[6] This enhances mass transfer and accelerates the reaction rate, even in a heterogeneous system.

  • Catalyst-Free: Similar to the solvent-free approach, the reaction can often proceed without a catalyst due to the activation provided by ultrasound.

Experimental Protocol:
  • In a 50 mL flask, suspend 4-methoxyindoline (1.0 mmol, 149.2 mg) in 10 mL of deionized water.

  • Add acetic anhydride (1.2 mmol, 0.11 mL) to the suspension.

  • Immerse the flask in an ultrasonic bath.

  • Sonicate the mixture at a frequency of 40 kHz at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, the solid product can be isolated by vacuum filtration.

  • Wash the product with water to remove any impurities.

  • Dry the product under vacuum.

Data Summary and Comparison

ProtocolMethodSolventCatalystEnergy SourceTypical Reaction TimeYieldGreen Chemistry Advantages
IConventionalNoneNoneRoom Temperature15-30 minHighSolvent-free, catalyst-free, atom economical.[1][2]
IIMicrowaveDeep Eutectic SolventNone (DES can be catalytic)Microwave2-5 minVery HighRapid, energy-efficient, uses a biodegradable and recyclable solvent.[3]
IIIUltrasoundWaterNoneUltrasound30-60 minHighUses water as a solvent, energy-efficient, mild conditions.[6][7]

Characterization of 1-(4-Methoxyindolin-1-yl)ethanone

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect to see signals corresponding to the acetyl protons (a singlet around 2.2 ppm), the methoxy protons (a singlet around 3.8 ppm), the aliphatic protons of the indoline ring (triplets around 3.0 and 4.0 ppm), and the aromatic protons.

  • ¹³C NMR: Signals for the carbonyl carbon (around 168 ppm), the methoxy carbon, and the carbons of the indoline ring and aromatic system should be observed.

  • IR Spectroscopy: A strong absorption band in the region of 1650-1670 cm⁻¹ is characteristic of the amide carbonyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (191.23 g/mol ) should be observed.

Conclusion

The protocols presented in this application note offer a range of green and sustainable approaches for the synthesis of 1-(4-Methoxyindolin-1-yl)ethanone. By moving away from traditional synthetic methods that rely on hazardous solvents and catalysts, these greener alternatives provide significant advantages in terms of environmental impact, safety, and efficiency. The choice of a specific protocol may depend on the available equipment and desired reaction scale. However, all three methods demonstrate that high-yielding, clean synthesis is achievable while adhering to the principles of green chemistry. This shift towards sustainable practices is not only environmentally responsible but also economically advantageous in the long run for the pharmaceutical industry.

References

  • Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry, 31(2), 913-919.
  • Yadav, V., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2586. [Link]

  • Amić, A., & Molnar, M. (2017). An Improved and Efficient N-acetylation of Amines Using Choline Chloride Based Deep Eutectic Solvents. Organic Preparations and Procedures International, 49(3), 249-257. [Link]

  • Yadav, V., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2586. [Link]

  • Amić, A., & Molnar, M. (2017). An Improved and Efficient N-acetylation of Amines Using Choline Chloride Based Deep Eutectic Solvents. Taylor & Francis Online.
  • Ghosh, S., et al. (2010). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Indian Journal of Chemistry, 49B, 1276-1280.
  • Amić, A., & Molnar, M. (2017). An Improved and Efficient N-acetylation of Amines Using Choline Chloride Based Deep Eutectic Solvents.
  • BenchChem. (2025).
  • Das, R., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Advances, 13(40), 28189-28195. [Link]

  • Berredjem, M., et al. (2016). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 32(1), 359-365.
  • Das, R., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach.
  • Lower Jr, G. M., & Bryan, G. T. (1973). Enzymatic N-acetylation of carcinogenic aromatic amines by liver cytosol of species displaying different organ susceptibilities. Biochemical Pharmacology, 22(13), 1581-1588.
  • Ghorbani-Vaghei, R., et al. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Scientific Reports, 14(1), 7179.
  • Al-Zoubi, R. M., et al. (2013). An Efficient and Rapid Microwave-Assisted Synthesis of 1-acetyl-1H-indol-3-yl Acetates. Letters in Organic Chemistry, 10(1), 57-63.
  • Phadke, S. A., et al. (2014). Mild and Eco-Friendly Acylation of Amines using Solid Acid Catalyst- A Green Route. International Journal of ChemTech Research, 6(1), 54-58.
  • CEM Corporation. (n.d.). Automated N-terminal Acetylation.
  • Khan, A. T., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2561. [Link]

  • Patil, S. B., & Patil, U. D. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • Mészáros, Á., et al. (2020).
  • Mészáros, Á., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Wang, Y., et al. (2015). Microwave-assisted Friedel–Crafts acylation of indole with acetic anhydride over tungstophosphoric acid modified Hβ zeolite.
  • ChemScene. (n.d.). 1-(4-Hydroxyindolin-1-yl)ethanone. ChemScene.
  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Pfuhler, S., et al. (2014). N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. Mutagenesis, 29(1), 53-62.
  • BenchChem. (2025). Protocol for the N-acetylation of 7-Methyl-1,8-naphthyridin-2-amine. BenchChem.
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  • The Royal Society of Chemistry. (2011).
  • de la Hoz, A., et al. (2012). Simultaneous infrared-ultrasound irradiation in organic synthesis: Acylation of amines, alcohols and amino alcohols. Journal of the Brazilian Chemical Society, 23(1), 164-170.
  • Artimov, D., & DiPatrizio, N. V. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 9, 876918.
  • Charrier, F., et al. (2017). 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. Molbank, 2017(2), M937.
  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
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  • Zang, Y., et al. (2011). Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline) biotransformation. Drug Metabolism and Disposition, 39(6), 1044-1051.
  • BenchChem. (n.d.). Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide. BenchChem.
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  • Doll, M. A., et al. (2006). 4,4'-methylenedianiline-induced hepatotoxicity is modified by N-acetyltransferase 2 (NAT2) acetylator polymorphism in the rat. Toxicological Sciences, 89(1), 38-45.
  • Lunn, A. D., et al. (2018). Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2. The FASEB Journal, 32(1_supplement), 785-1.

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Application Note: Regioselective Functionalization of the Benzene Ring in 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The indoline scaffold is a privileged pharmacophore in drug discovery. Unlike its fully aromatic counterpart (indole), the indoline core features a saturated pyrrolidine ring, which leaves the nitrogen lone pair fully available to conjugate with the fused benzene ring. This results in a highly electron-rich aromatic system that is exceptionally prone to electrophilic aromatic substitution (EAS) [1].

However, the free amine of 4-methoxyindoline is highly susceptible to unwanted oxidation (forming 4-methoxyindole) and uncontrolled poly-substitution. To harness its reactivity for precise drug development, the nitrogen is typically protected via acetylation, yielding 1-(4-Methoxyindolin-1-yl)ethanone (also known as N-acetyl-4-methoxyindoline).

Synergistic Directing Effects

The functionalization of 1-(4-Methoxyindolin-1-yl)ethanone is governed by a fascinating interplay of electronic and steric effects:

  • The C4-Methoxy Group: A strong

    
    -donor (+M effect) that heavily activates the ortho (C5) and para (C7) positions.
    
  • The N1-Acetyl Group: While the acetyl group tempers the extreme nucleophilicity of the free amine, the amide nitrogen remains an ortho/para director (+M > -I). It directs incoming electrophiles to the para (C5) and ortho (C7) positions [3].

G SM 1-(4-Methoxyindolin-1-yl)ethanone C4 C4-Methoxy Group (+M Strong Donor) Directs Ortho (C5) & Para (C7) SM->C4 N1 N1-Acetyl Group (+M Moderate Donor) Directs Para (C5) & Ortho (C7) SM->N1 C5 C5 Position Synergistically Activated (Sterically Favored) C4->C5 Ortho C7 C7 Position Synergistically Activated (Sterically Hindered by N-Ac) C4->C7 Para N1->C5 Para N1->C7 Ortho

Fig 1: Synergistic electronic directing effects and steric differentiation in 1-(4-Methoxyindolin-1-yl)ethanone.

Quantitative Reaction Profiling

To assist in synthetic route design, the following table summarizes the regiochemical outcomes of various functionalization strategies applied to N-acetyl/N-Boc 4-methoxyindoline derivatives.

Reaction TypeReagent SystemPrimary Target SiteRegioisomeric Ratio (C5:C7)Typical YieldMechanistic Driver
Bromination NBS, DMF, 0 °CC5> 95:580 - 85%Steric hindrance at C7 by N-Acetyl [3].
Chlorination NCS, CCl₄, RTC5 (with C7 traces)~ 85:1570 - 75%Smaller electrophile allows minor C7 attack.
C–H Olefination Pd(OAc)₂, Olefin, DCEC5 & C71:178%Metal insertion overcomes steric bias [2].
Nitration HNO₃, Ac₂O, -10 °CC5> 90:1065 - 70%High electrophilicity of NO₂⁺; sterically driven.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By monitoring specific physical changes (color shifts, precipitation) and utilizing in-process controls (TLC/LC-MS), researchers can verify the integrity of the reaction in real-time.

Protocol A: Regioselective C5-Bromination via NBS

Purpose: To synthesize 1-(5-bromo-4-methoxyindolin-1-yl)ethanone, a critical cross-coupling intermediate. Causality Check: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (


) to maintain a low, controlled concentration of the active electrophile. This prevents oxidative rearomatization of the indoline core into an indole and suppresses polybromination.

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried round-bottom flask with 1-(4-Methoxyindolin-1-yl)ethanone (1.0 equiv) and anhydrous DMF (0.2 M concentration). Stir under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Validation: The solution should be pale yellow and completely homogenous.

  • Electrophile Addition: Slowly add NBS (1.05 equiv) in three equal portions over 15 minutes. Causality: Portion-wise addition prevents exothermic spikes that could lead to C7-bromination or oxidation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. In-Process Control: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (lower Rf) should disappear, replaced by a single major product spot (higher Rf due to decreased polarity from the bromine atom).

  • Quenching & Workup: Pour the mixture into ice-cold water containing 5% sodium thiosulfate (

    
    ). Validation: The thiosulfate quenches unreacted NBS, and a white/pale-tan precipitate of the product will immediately form.
    
  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry under high vacuum. Recrystallize from ethanol if ultra-high purity (>99%) is required.

Workflow Step1 Substrate Dissolution (DMF, 0°C) Step2 Electrophile Addition (NBS in portions) Step1->Step2 Step3 Reaction Maturation (Stir at RT, 2-3 h) Step2->Step3 Step4 Quenching (Ice-water / Na2S2O3) Step3->Step4 Step5 Isolation (Filtration & Recryst.) Step4->Step5

Fig 2: Self-validating workflow for the regioselective C5-bromination of N-acetyl-4-methoxyindoline.

Protocol B: Palladium-Catalyzed C–H Olefination

Purpose: Direct late-stage functionalization to introduce alkene moieties at the C5 and C7 positions. Causality Check: Unlike classical EAS, Pd-catalyzed C–H activation relies on the coordination of the metal to the


-system and subsequent deprotonation. Because the C5 and C7 positions are electronically equivalent (both synergistically activated), and the transition state is less sensitive to the N-acetyl steric bulk than a direct electrophilic attack, this method yields a 1:1 mixture of C5 and C7 functionalized products[2].

Step-by-Step Methodology:

  • Catalyst & Substrate Loading: In a sealed tube, combine 1-(4-Methoxyindolin-1-yl)ethanone (1.0 equiv), the desired olefin (e.g., ethyl acrylate, 2.0 equiv),

    
     (10 mol%), and an oxidant (e.g., benzoquinone, 1.5 equiv).
    
  • Solvent Addition: Add 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Thermal Activation: Seal the tube and heat to 80 °C for 16 hours. Validation: The solution will darken significantly as Pd(0) species are generated and re-oxidized.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography. Note: The C5 and C7 regioisomers will likely elute closely; utilize a shallow gradient of EtOAc in Hexanes (10% to 30%) for optimal separation.

References

  • Vulcanchem. (n.d.). 4-Methoxyindoline hydrochloride - Physical and Chemical Properties. Retrieved from 1

  • Jia, W.-L. (2021). Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. Retrieved from 2

  • PrepChem. (n.d.). Synthesis of 5-bromo-indoline (Citing Gall et al., J. Org. Chem., Vol. 20 (1955), p. 1538). Retrieved from 3

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Navigating the N-Deacetylation of 4-Methoxyindoline: A Guide to Deprotection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of synthetic organic chemistry, particularly in the realm of drug discovery and development, the strategic use of protecting groups is paramount. The N-acetyl group, a common shield for the nitrogen atom of indoline scaffolds, offers stability and directs reactivity. However, its timely and efficient removal is a critical step in the synthetic pathway towards novel therapeutics. This technical guide provides an in-depth exploration of deprotection protocols for removing the acetyl group from 4-methoxyindoline, a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of various deprotection strategies, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Significance of N-Deacetylation

The 4-methoxyindoline core is a privileged scaffold found in numerous compounds with a wide range of biological activities. The N-acetyl group serves as a robust protecting group during multi-step syntheses, preventing unwanted side reactions at the nitrogen atom. The electron-donating nature of the methoxy group at the 4-position can influence the reactivity of the indoline ring, making the choice of deprotection method crucial to avoid undesired outcomes. The successful cleavage of the N-acetyl amide bond unveils the secondary amine, a key functional handle for further molecular elaboration and diversification.

Deprotection Methodologies: A Comparative Overview

The removal of the N-acetyl group from 4-methoxyindoline can be broadly categorized into three primary strategies: acidic hydrolysis, basic hydrolysis, and reductive cleavage. The choice of method depends on the overall molecular architecture and the presence of other sensitive functional groups.

Method Reagents Typical Conditions Advantages Disadvantages
Acidic Hydrolysis HCl, H₂SO₄Reflux in aqueous acidEffective for robust substratesHarsh conditions, potential for side reactions, not suitable for acid-sensitive molecules
Basic Hydrolysis NaOH, KOHReflux in aqueous alcoholGenerally high-yieldingHarsh conditions, may not be suitable for base-sensitive functional groups
Reductive Cleavage Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, refluxNon-hydrolytic, mild for some substratesReduces other functional groups (e.g., esters, ketones), requires anhydrous conditions
Mild/Specialized Methods Schwartz's Reagent, EnzymesVariesHigh chemoselectivity, mild conditionsReagent cost and availability, substrate specificity

Mechanistic Insights and Experimental Protocols

A thorough understanding of the reaction mechanisms is essential for troubleshooting and optimizing deprotection reactions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the N-acetyl group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the indoline nitrogen as a leaving group, followed by deprotonation, yield the desired 4-methoxyindoline and acetic acid.[1][2]

Diagram 1: Acid-Catalyzed Hydrolysis of N-Acetyl-4-methoxyindoline

cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination N-Acetyl-4-methoxyindoline N-Acetyl-4-methoxyindoline Protonated Amide Protonated Amide N-Acetyl-4-methoxyindoline->Protonated Amide H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Amide->Tetrahedral Intermediate H₂O Protonated Intermediate Protonated Intermediate Tetrahedral Intermediate->Protonated Intermediate H+ Transfer 4-Methoxyindoline 4-Methoxyindoline + Acetic Acid Protonated Intermediate->4-Methoxyindoline cluster_0 Nucleophilic Attack cluster_1 Elimination N-Acetyl-4-methoxyindoline N-Acetyl-4-methoxyindoline Tetrahedral Intermediate Tetrahedral Intermediate N-Acetyl-4-methoxyindoline->Tetrahedral Intermediate OH⁻ Products 4-Methoxyindoline + Acetate Tetrahedral Intermediate->Products cluster_0 Hydride Attack cluster_1 Iminium Formation & Reduction N-Acetyl-4-methoxyindoline N-Acetyl-4-methoxyindoline Intermediate Intermediate N-Acetyl-4-methoxyindoline->Intermediate LiAlH₄ Iminium Ion Iminium Ion Intermediate->Iminium Ion N-Ethyl-4-methoxyindoline N-Ethyl-4-methoxyindoline Iminium Ion->N-Ethyl-4-methoxyindoline [H⁻]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who are scaling or troubleshooting the synthesis of 1-(4-Methoxyindolin-1-yl)ethanone.

The synthesis of this target molecule relies on a highly efficient two-stage process: the selective reduction of the aromatic 4-methoxyindole precursor to 4-methoxyindoline, followed by the N-acetylation of the resulting secondary amine. Below, you will find mechanistic explanations, troubleshooting trees, and self-validating protocols designed to maximize your reaction yields.

Core Experimental Workflow

SynthesisWorkflow Indole 4-Methoxyindole (Starting Material) Reduction Reduction NaCNBH3, Glacial AcOH RT, 2-4h Indole->Reduction Indoline 4-Methoxyindoline (Intermediate) Reduction->Indoline >95% Yield Acetylation N-Acetylation AcCl, TEA, DMAP Anhydrous DCM, 0°C to RT Indoline->Acetylation Product 1-(4-Methoxyindolin-1-yl)ethanone (Target Product) Acetylation->Product >90% Yield

Figure 1: Two-step synthetic workflow from 4-methoxyindole to 1-(4-Methoxyindolin-1-yl)ethanone.

Troubleshooting & FAQs

Q1: My reduction step using Sodium Borohydride (


) failed to yield 4-methoxyindoline. Why did the starting material remain unreacted? 
A1:  Indoles are electron-rich aromatic heterocycles that inherently resist standard nucleophilic hydride attack. 

alone is mechanistically insufficient. To successfully reduce the pyrrole ring, you must use Sodium Cyanoborohydride (

) in a strongly acidic medium (such as glacial acetic acid). The acid protonates the indole at the C3 position, generating a highly electrophilic indolenium intermediate. This intermediate is then rapidly trapped by the hydride at C2.

is specifically required because, unlike

, it remains stable in acidic conditions without rapidly decomposing into hydrogen gas (1[1]).

Q2: I am seeing incomplete conversion during the N-acetylation of 4-methoxyindoline. How can I drive the reaction to completion? A2: The secondary amine of 4-methoxyindoline is sterically hindered and less nucleophilic than primary aliphatic amines. To overcome this kinetic barrier:

  • Use a nucleophilic catalyst: Adding 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) generates a highly reactive N-acylpyridinium intermediate, which accelerates the acetyl transfer to the indoline by several orders of magnitude (2[2]).

  • Moisture control: Acetyl chloride (

    
    ) hydrolyzes rapidly in the presence of atmospheric moisture, converting into unreactive acetic acid. Ensure your dichloromethane (DCM) is strictly anhydrous and perform the reaction under an argon or nitrogen atmosphere.
    

Q3: Can I use Acetic Anhydride instead of Acetyl Chloride to improve handling? A3: Yes. Acetic anhydride (


) is significantly less sensitive to atmospheric moisture and often produces fewer degradation side-reactions (such as HCl-induced cleavage) compared to 

. If using

, you can use DCM with Triethylamine (TEA) and DMAP. Note that the reaction may require slight heating (e.g., 40°C) if it stalls at room temperature.

Q4: I noticed a loss of the methoxy group (O-demethylation) in my final product. What caused this? A4: Methoxy ethers on aromatic rings are highly susceptible to cleavage by strong Lewis acids or prolonged exposure to strong protic acids (like the HCl generated during acetylation with


) at elevated temperatures. Ensure that you maintain the reaction at 0°C during the initial 

addition and quench promptly with saturated aqueous

to neutralize any acidic byproducts.
Diagnostic Troubleshooting Tree

TroubleshootingTree Start Issue: Low Yield of Target Product Step1 Analyze Indoline Intermediate (via TLC/LCMS) Start->Step1 Step2 Analyze Acetylation Reaction (via TLC/LCMS) Start->Step2 IncompleteRed Diagnosis: Incomplete Reduction (Indole SM remaining) Step1->IncompleteRed SM Detected Solution1 Action: Ensure acidic pH (~3-4) Use fresh NaCNBH3 IncompleteRed->Solution1 Hydrolysis Diagnosis: AcCl Hydrolysis (Moisture present) Step2->Hydrolysis Low Conversion Solution2 Action: Dry DCM / Argon atm Add DMAP catalyst Hydrolysis->Solution2

Figure 2: Logical troubleshooting tree for diagnosing low yields in 4-methoxyindoline acetylation.

Quantitative Data: Acetylation Reagent Optimization

To maximize the yield of 1-(4-Methoxyindolin-1-yl)ethanone, the choice of acetylating agent and catalyst is critical. The table below summarizes expected outcomes based on different reaction conditions.

Acetylating AgentBase / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Notes
Acetyl Chloride TEADCM0 to RT4.060 - 70%Sluggish without a nucleophilic catalyst; highly moisture sensitive.
Acetyl Chloride TEA + DMAP (10 mol%)DCM0 to RT1.590 - 95% Rapid conversion; DMAP forms a highly reactive N-acylpyridinium intermediate.
Acetic Anhydride PyridinePyridine406.080 - 85%Slower, but less sensitive to moisture; requires rigorous acidic washes to remove pyridine.
Acetic Anhydride TEA + DMAP (10 mol%)DCMRT3.085 - 90%Excellent balance of reagent stability and reactivity; easy workup.
Self-Validating Experimental Protocols
Protocol A: Reduction of 4-Methoxyindole to 4-Methoxyindoline

Mechanistic Rationale: Acetic acid acts as both the solvent and the proton source, protonating the C3 position of the indole to generate an electrophilic indolenium ion. This intermediate is rapidly trapped by the hydride from


 (3[3]).
  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve 4-methoxyindole (1.0 eq) in glacial acetic acid to achieve a 0.2 M concentration.

  • Reduction: Cool the solution to 15°C using a water bath. Slowly add Sodium Cyanoborohydride (

    
    , 3.0 eq) in small portions over 20 minutes.
    
    • Self-Validation Check: Mild effervescence (

      
       gas) should be observed. If excessive foaming occurs, slow the addition rate to prevent thermal degradation of the reagent.
      
  • Propagation: Remove the bath and stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The indoline intermediate will present as a highly polar spot compared to the starting material.

  • Quenching (Critical Safety Step): Carefully pour the mixture into a beaker of crushed ice. Slowly add 2M NaOH (aq) until the pH reaches ~9.

    • Causality: Neutralizing the acid prevents the generation of highly toxic HCN gas during extraction and ensures the indoline nitrogen is fully deprotonated (free base) for organic solubility.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. This typically affords 4-methoxyindoline in >95% yield.
    
Protocol B: N-Acetylation to 1-(4-Methoxyindolin-1-yl)ethanone

Mechanistic Rationale: The secondary amine of 4-methoxyindoline is sterically hindered. The addition of DMAP acts as a nucleophilic catalyst, attacking acetyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which rapidly transfers the acetyl group to the indoline.

  • Preparation: Dissolve the crude 4-methoxyindoline (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) under an argon atmosphere. Add Triethylamine (TEA, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Acylation: Cool the reaction vessel to 0°C. Dropwise, add Acetyl Chloride (1.2 eq) via a gas-tight syringe over 10 minutes.

    • Self-Validation Check: A white precipitate (triethylammonium chloride) will immediately begin to form, validating that the acylation is proceeding and HCl is being scavenged.

  • Propagation: Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Quenching: Add saturated aqueous

    
     (equal volume to DCM) and stir vigorously for 15 minutes to hydrolyze any unreacted acetyl chloride and neutralize the system.
    
  • Purification: Separate the organic layer. Wash sequentially with 0.1 M HCl (to remove residual TEA and DMAP) and brine. Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the target 1-(4-Methoxyindolin-1-yl)ethanone as a pure solid.
    
References

1.[2] Catalysis by 4-dialkylaminopyridines. Semantic Scholar. 2.[1] Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Semantic Scholar. 3.[3] Development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins which are extremely stable in planta. PubMed Central (PMC) / NIH.

Sources

Purification strategies for removing impurities from crude N-acetyl-4-methoxyindoline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-IND-4M-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The Molecule & The Challenge

Welcome to the purification support center. You are likely working with N-acetyl-4-methoxyindoline (also known as 1-acetyl-4-methoxyindoline), a critical intermediate often used in the synthesis of melatonin receptor agonists (e.g., Ramelteon).[1]

The Core Challenge: This molecule presents a "Janus-faced" purification profile. The acetylation of the nitrogen neutralizes the basicity of the parent indoline, making the product neutral. However, the 4-methoxy group adds lipophilicity, while the indoline core remains susceptible to oxidative dehydrogenation (reverting to the fully aromatic indole).

Your purification strategy must achieve three goals:

  • Scavenge unreacted 4-methoxyindoline (starting material).[1]

  • Prevent/Remove oxidation byproducts (N-acetyl-4-methoxyindole).[1]

  • Crystallize the product from a "sticky" oil phase.

Part 1: Troubleshooting Guide (Q&A)

Direct answers to your most pressing experimental failures.

Q1: "My HPLC shows a persistent peak at RRT ~0.8. It’s the starting material (4-methoxyindoline).[1] Recrystallization isn't removing it.[1] What do I do?"

A: Stop recrystallizing. You are relying on physical separation when you should use chemical scavenging .[1]

  • The Science: 4-methoxyindoline is a secondary amine and is basic (

    
     for the conjugate acid).[1] Your product, N-acetyl-4-methoxyindoline, is an amide and is essentially neutral.[1]
    
  • The Fix: Perform an acidic wash before crystallization.

    • Dissolve crude in Ethyl Acetate (EtOAc).

    • Wash with 1N HCl (cold). The amine will protonate and partition into the aqueous layer. The amide product remains in the organic layer.

    • Warning: Do not use high concentrations of acid or heat, or you risk hydrolyzing the amide bond back to the starting material.

Q2: "The product is oiling out during recrystallization instead of forming crystals."

A: This is a classic "Oiling Out" phenomenon, often caused by a solvent system that is too polar or cooling too rapidly.

  • The Science: The methoxy group makes the molecule greasy. If you use pure water as an anti-solvent, the hydrophobic effect forces the product out as liquid droplets before it can organize into a lattice.

  • The Fix:

    • Switch Solvent System: Use Ethanol/Water (1:1 to 1:2) or EtOAc/Heptane .[1]

    • The "Cloud Point" Technique: Dissolve in hot Ethanol.[1][2] Add warm Water dropwise just until turbidity persists.[1][2] Add a single drop of Ethanol to clear it.[1] Let it cool slowly to room temperature without stirring.

    • Seeding: If you have any solid crystals from a previous batch, add a "seed" at roughly 35-40°C.[1]

Q3: "My white solid turned pink/brown after drying. What happened?"

A: You have oxidative impurities (likely Indole formation or quinone-like oxidation of the methoxy ring).[1]

  • The Science: Indolines are susceptible to air oxidation to form Indoles. This is accelerated by light and trace metals.[1]

  • The Fix:

    • During Workup: Wash the organic layer with a dilute solution of Sodium Metabisulfite or Sodium Dithionite (reducing agents) to quench oxidative species.

    • During Recrystallization: Add 5% w/w Activated Carbon to the hot solution, stir for 10 minutes, and filter hot through Celite. This adsorbs the colored conjugated impurities.[1]

Part 2: Validated Purification Protocols
Protocol A: The "Chemical Scavenger" Workup (Removal of Amine)

Use this immediately after the acetylation reaction is quenched.

StepActionMechanistic Rationale
1 Dilution Dilute reaction mixture with Ethyl Acetate (EtOAc) (10 mL per g of product).
2 Acid Wash Wash organic layer with 1M HCl (2 x 5 vol). Keep temp < 20°C.
3 Neutralization Wash organic layer with Sat.[1][3][4] NaHCO₃ (1 x 5 vol).
4 Drying Dry over MgSO₄ , filter, and concentrate in vacuo.
Protocol B: The "Thermal Switch" Recrystallization

Use this for final polishing of the solid.

  • Solvent Selection: Ethanol (95%) and Water.[1][5]

  • Dissolution: Place crude solid in a flask. Add Ethanol (approx. 3-5 mL/g).[1] Heat to reflux (80°C) until fully dissolved.

    • Note: If color persists, add Activated Carbon here (see Q3 above).[5]

  • Anti-Solvent Addition: While maintaining reflux, add Water dropwise.[1]

    • Stop point: When a faint haze persists.[1]

    • Clear point: Add 0.5 mL Ethanol to restore clarity.[1]

  • Nucleation: Remove heat.[1] Allow to cool to Room Temp (RT) over 2 hours.

    • Do not shock-cool in ice immediately.[1] This traps impurities.[1][2][6]

  • Harvest: Cool to 0-5°C for 30 mins. Filter crystals.[1][2][5][7][8] Wash with cold Ethanol/Water (1:1).

Part 3: Decision Logic & Workflow (Visualized)

The following diagram illustrates the critical decision pathways for purifying N-acetyl-4-methoxyindoline.

PurificationWorkflow Start Crude Reaction Mixture (N-acetyl-4-methoxyindoline) CheckSM Check HPLC/TLC: Starting Material Present? Start->CheckSM AcidWash Protocol A: Acid Wash (1M HCl Extraction) CheckSM->AcidWash Yes (>1%) CheckColor Visual Inspection: Is it Pink/Brown? CheckSM->CheckColor No (<1%) OrganicLayer Isolate Organic Layer (Contains Amide Product) AcidWash->OrganicLayer OrganicLayer->CheckColor CarbonTreat Activated Carbon Treatment (Hot Filtration) CheckColor->CarbonTreat Yes (Oxidation) Crystallize Protocol B: Recrystallization (Ethanol/Water System) CheckColor->Crystallize No CarbonTreat->Crystallize FinalProduct Pure N-acetyl-4-methoxyindoline (White/Off-White Solid) Crystallize->FinalProduct

Caption: Figure 1. Integrated purification workflow prioritizing chemical scavenging of amines followed by thermal recrystallization.

Part 4: Impurity Profile & Data Reference

When analyzing your purified material, refer to this impurity profile table to diagnose residual issues.

Impurity TypeSourceDetection (Typical)Removal Strategy
4-Methoxyindoline Unreacted Starting MaterialHPLC (Low RT), BasicAcid Wash (Protocol A)
N-Acetyl-4-methoxyindole Oxidation (Dehydrogenation)HPLC (High UV absorbance), ColorActivated Carbon / Recrystallization
4-Methoxyindole Hydrolysis + OxidationHPLC, Distinctive SmellAcid Wash + Carbon
Inorganic Salts Catalyst (e.g., DMAP, Copper)Ash Test / ROIAqueous Extraction / Filtration
References
  • Synthesis and Purification of Acetylated Indolines

    • Context: General procedures for acetylating substituted indolines and purifying via acid/base workup.[1]

    • Source: Organic Syntheses, Coll. Vol. 4, p. 4 (General acetylation workups)
    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[1] (Standard reference for Amide/Amine separation).

  • Impurity Profiles in Indole/Indoline Synthesis

    • Context: Discussion of oxidation impurities (indoline to indole) and their removal.
    • Source: "Identification and synthesis of impurities formed during sertindole prepar
    • URL:[Link]

  • Recrystallization Solvent Selection (Amides)

    • Context: Use of Ethanol/Water and Ethyl Acetate/Heptane for polar amides.[1]

    • Source: "Recrystallization of Acetanilide" (Analogous amide structure).[5][7] University of Calgary Chemistry Department.[1]

    • URL:[Link]

  • Chemical Properties of 4-Methoxyindole derivatives

    • Context: Solubility and physical property data for 4-methoxyindole derivatives.[1]

    • Source: PubChem Compound Summary for CID 138363 (4-Methoxyindole).[1]

    • URL:[Link]

Sources

Troubleshooting incomplete acetylation of 4-methoxyindoline starting material

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the incomplete acetylation of 4-methoxyindoline.

Topic: Troubleshooting Incomplete Conversion in N-Acetylation Workflows Molecule: 4-Methoxyindoline (CAS: 7555-94-4) Target Product: N-Acetyl-4-methoxyindoline[1]

Diagnostic Flowchart

Before altering your chemistry, determine the root cause of the incomplete conversion using this logic flow.

AcetylationTroubleshoot Start Issue: Incomplete Acetylation (SM remains on TLC/LCMS) CheckSalt Is Starting Material (SM) a Hydrochloride Salt? Start->CheckSalt CheckBase Did you add >2.0 eq Base (e.g., TEA/Pyridine)? CheckSalt->CheckBase Yes CheckOx Check SM Purity: Is 'SM' actually 4-Methoxyindole? CheckSalt->CheckOx No (Free base) SaltFix Solution: Free-base SM first or increase base equivalents. CheckBase->SaltFix No CheckBase->CheckOx Yes OxFix Insight: Indoles do not acetylate under these conditions. Purify SM. CheckOx->OxFix Yes (Aromatized) CheckReagent Check Acetic Anhydride: Is it hydrolyzed? CheckOx->CheckReagent No (It is Indoline) ReagentFix Solution: Use fresh Ac2O or Acetyl Chloride. CheckReagent->ReagentFix Old/Smells like AcOH CheckCat Are you using a catalyst? CheckReagent->CheckCat Reagent OK CheckCat->ReagentFix Yes, still stalling CatFix Solution: Add 10 mol% DMAP. (Nucleophilic Catalysis) CheckCat->CatFix No

Figure 1: Decision tree for diagnosing incomplete acetylation of indoline derivatives.

Critical Analysis: Why This Reaction Fails

Acetylation of secondary amines is typically trivial. When 4-methoxyindoline fails to convert completely, it is rarely due to the intrinsic nucleophilicity of the amine, but rather two "silent" factors specific to this scaffold.

A. The "Hidden" Impurity: Oxidation to Indole

This is the most frequent cause of "stalled" reactions for this specific substrate.

  • The Chemistry: Indolines (dihydroindoles) are susceptible to oxidation by air to form Indoles.[1]

  • The Problem: The nitrogen in Indoline is a secondary amine (

    
    , nucleophilic). The nitrogen in Indole  is part of an aromatic system (
    
    
    
    -like, lone pair involved in aromaticity).
  • The Symptom: Indole will NOT acetylate under standard mild conditions (

    
    /Pyridine).[1] If your starting material contains 20% oxidized 4-methoxyindole, your reaction will appear to stop at 80% conversion. TLC will show a spot with similar 
    
    
    
    to the starting material that refuses to react.
B. The Salt Trap

4-Methoxyindoline is frequently supplied as the Hydrochloride salt to prevent the oxidation mentioned above.

  • The Problem: Amine salts are non-nucleophilic.

  • The Fix: If using the HCl salt, you must use at least 2.0–2.5 equivalents of base (Pyridine or Triethylamine). The first equivalent neutralizes the HCl; the second facilitates the reaction. Using only 1.0 equivalent results in 0% conversion.

C. Electronic Effects of 4-Methoxy

While the 4-methoxy group is an Electron Donating Group (EDG), its position is unique. Unlike the 5- or 6-positions, the 4-position is not in direct conjugation with the nitrogen lone pair in a way that significantly enhances nucleophilicity. However, it does not create significant steric hindrance (unlike the 7-position).[1] Therefore, electronic deactivation is unlikely to be the culprit.

Troubleshooting FAQs

Q1: The reaction stalled at 60%. I added more Acetic Anhydride, but nothing happened. Why? A: You likely have water in your solvent or hydrolyzed reagent . Acetic anhydride reacts with water to form acetic acid, which kills the reaction.[2] Furthermore, if the "unreacted" material is actually the oxidized indole (see Section 2A), no amount of acetic anhydride will force it to react.

  • Action: Check the UV trace of your starting material. Indoline has a distinct UV spectrum compared to the fully aromatic Indole.

Q2: My product disappears during the aqueous workup. Where did it go? A: 4-Methoxyindoline derivatives can be somewhat polar. If you wash with strong acid (HCl) to remove pyridine, you might protonate your product (if the amide is acid-labile or if you have other basic sites) or pull it into the aqueous layer.[1]

  • Action: Use a Copper Sulfate (

    
    )  wash instead of HCl.[1] 
    
    
    
    complexes with pyridine (turning the aqueous layer blue) but leaves the acetylated amide in the organic layer.

Q3: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but be cautious. Acetyl chloride is more reactive but releases HCl gas. If you do not have enough base (scavenger) present, the HCl generated will protonate the remaining starting material, instantly stopping the reaction at 50% conversion.

  • Recommendation: If using Acetyl Chloride, use Triethylamine (TEA) in Dichloromethane (DCM) at

    
    .[1]
    

Optimized Protocol (The "Gold Standard")

This protocol is designed to overcome the salt issue and kinetic sluggishness using DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1][3]

Reaction Scheme:


[1]
Materials
ReagentEquivalentsRole
4-Methoxyindoline (HCl salt) 1.0 equivSubstrate
Acetic Anhydride (

)
1.5 equivAcylating Agent
Pyridine 3.0 equivBase/Solvent
DMAP 0.1 equiv (10 mol%)Hyper-Nucleophilic Catalyst
DCM (Dichloromethane) Solvent (0.2 M)Carrier Solvent
Step-by-Step Procedure
  • Preparation: Dry all glassware. Nitrogen atmosphere is recommended to prevent oxidation of the indoline.

  • Dissolution: In a reaction flask, dissolve 4-Methoxyindoline in DCM.

    • Note: If using the HCl salt, add the Pyridine now and stir for 10 minutes to ensure free-basing.

  • Catalyst Addition: Add DMAP (10 mol%).[1]

    • Mechanism:[4][5][6][7] DMAP reacts with

      
       to form a highly reactive N-acetylpyridinium ion, which transfers the acetyl group to the indoline thousands of times faster than 
      
      
      
      alone [1].
  • Acetylation: Add Acetic Anhydride dropwise at

    
     (ice bath), then allow to warm to Room Temperature (RT).
    
  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC.[2][3][8][9]

    • Checkpoint: If starting material persists after 4 hours, heat to

      
      . If it still persists, verify it is not the oxidized indole.
      
  • Workup (Pyridine Removal):

    • Dilute with DCM.[8]

    • Wash 2x with saturated aqueous

      
        (removes pyridine).[1]
      
    • Wash 1x with Water.

    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3] Angewandte Chemie International Edition in English, 17(8), 569-583.[1] Link[1]

  • BenchChem. (2025).[1][2][3] Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline (and related amines). BenchChem Technical Support. Link[1]

  • ResearchGate Community. (2014).[1] Discussions on Acetylation Efficiency with Acetic Anhydride and Pyridine. ResearchGate.[9] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Methoxyindoline Hydrochloride.[10] Merck/MilliporeSigma. Link

Sources

Minimizing side reactions during the oxidation of 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions during the oxidation of 1-(4-Methoxyindolin-1-yl)ethanone Ticket ID: IND-OX-4OME-001 Status: Open Analyst: Senior Application Scientist

Executive Summary & Mechanistic Insight

The oxidation of 1-(4-Methoxyindolin-1-yl)ethanone to its corresponding indole is a delicate transformation. You are balancing two opposing electronic effects:

  • The N-Acetyl Group (Deactivating): The amide resonance pulls electron density from the nitrogen, making the C2-C3 bond less susceptible to hydride abstraction compared to a free indoline. This slows the desired dehydrogenation.

  • The 4-Methoxy Group (Activating): This strong electron-donating group (EDG) activates the benzene ring, making it highly susceptible to electrophilic attack and over-oxidation at the C5/C7 positions or benzylic oxidation at C2.

The Core Problem: Strong oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) often attack the electron-rich aromatic ring or the benzylic C2 position (leading to 2-oxindoles) before completing the difficult dehydrogenation of the N-acetylated pyrrolidine ring.

Critical Troubleshooting Guide

Issue 1: Formation of 1-Acetyl-4-methoxy-2-oxindole (Over-oxidation)

Symptom: LCMS shows a peak with Mass [M+16] or [M+14] (carbonyl formation). Root Cause: Presence of water in the reaction mixture. The carbocation intermediate formed after hydride abstraction is trapped by water instead of losing a proton to aromatize. Resolution:

  • Strict Anhydrous Conditions: Use molecular sieves (4Å) in the reaction vessel.

  • Solvent Switch: Avoid hygroscopic ethers (THF) if not freshly distilled. Switch to Toluene or 1,4-Dioxane (anhydrous).

  • Reagent Change: If DDQ is used, switch to p-Chloranil . It has a lower oxidation potential and is less likely to force the generation of the C2-cation in the presence of trace moisture.

Issue 2: Dark Tars / Polymerization

Symptom: Reaction mixture turns black rapidly; baseline material on TLC; low mass balance. Root Cause: Radical cation coupling. The 4-OMe group stabilizes radical cations on the benzene ring, leading to oxidative dimerization. Resolution:

  • Temperature Control: DDQ oxidations are often exothermic. Run the addition at 0°C and warm slowly to room temperature. Never reflux initially.

  • Concentration: Dilute the reaction (0.05 M to 0.1 M). High concentration favors intermolecular coupling.

Issue 3: Incomplete Conversion (Stalled Reaction)

Symptom: Starting material persists despite excess oxidant. Root Cause: The N-acetyl group raises the oxidation potential too high for mild oxidants, or the oxidant has decomposed (DDQ is moisture sensitive). Resolution:

  • Scavenger Acid: Add a catalytic amount of Acetic Acid (5-10 mol%). This can catalyze the tautomerization required for the final aromatization step.

  • Alternative System: If chemical oxidants fail, switch to Pd/C (10%) in refluxing p-xylene or mesitylene . The high temperature overcomes the N-acetyl deactivation, and the absence of radical oxidants protects the methoxy ring.

Visualized Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and block the red paths.

ReactionPathway SM 1-(4-Methoxyindolin-1-yl)ethanone (Starting Material) Inter Benzylic Cation Intermediate SM->Inter Hydride Abstraction (DDQ/Chloranil) Dimer Oxidative Dimers/Tars SM->Dimer Radical Coupling (High Conc/Temp) Target 1-(4-Methoxy-1H-indol-1-yl)ethanone (Target Indole) Inter->Target -H+ (Aromatization) Anhydrous Conditions Oxindole 2-Oxindole Derivative (Over-oxidation) Inter->Oxindole +H2O (Nucleophilic Attack) Wet Solvent

Figure 1: Mechanistic divergence in indoline oxidation. Water exclusion is critical to prevent the oxindole pathway.

Optimized Experimental Protocols

Method A: The "High Fidelity" Method (Chloranil)

Recommended for small-scale (<1g) or highly valuable batches where yield is prioritized over speed.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1-(4-Methoxyindolin-1-yl)ethanone (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

  • Oxidant Addition: Add p-Chloranil (1.2 - 1.5 equiv) in one portion at room temperature.

    • Why Chloranil? It is milder than DDQ, reducing the risk of attacking the electron-rich methoxy ring.

  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor by TLC.

  • Workup: Cool to RT. Filter off the hydroquinone byproduct (precipitate). Wash the filtrate with 1N NaOH (to remove residual chloranil species) and brine. Dry over Na2SO4.

Method B: The "Process" Method (DDQ)

Recommended for larger scales or when reaction time must be minimized.

  • Setup: Reactor with internal thermometer and addition funnel.

  • Dissolution: Dissolve substrate in 1,4-Dioxane (anhydrous). Add Activated 4Å Molecular Sieves .

  • Cooling: Cool solution to 0°C .

  • Addition: Dissolve DDQ (1.1 equiv) in Dioxane and add dropwise over 30 minutes.

    • Critical: Do not add solid DDQ directly to a warm solution; the exotherm will cause tarring.

  • Reaction: Allow to warm to RT. Reaction is usually complete within 1–2 hours.

  • Quench: Filter through a pad of Celite to remove sieves and reduced DDQ-H2.

Diagnostic Decision Tree

Use this flow to determine the next step in your optimization.

TroubleshootingTree Start Start: Analyze Crude LCMS/TLC CheckYield Is the desired Indole present? Start->CheckYield CheckSM Is Starting Material remaining? CheckYield->CheckSM Low Yield Success Proceed to Purification CheckYield->Success High Yield (>80%) CheckByprod Identify Major Byproduct CheckSM->CheckByprod No (Consumed) IncreaseTemp Action: Switch to Reflux (Chloranil) or Add 5% AcOH CheckSM->IncreaseTemp Yes (Incomplete) M16 M16 CheckByprod->M16 Mass M+16 (Oxindole) Dimer Dimer CheckByprod->Dimer Baseline/Tars DrySolvent DrySolvent M16->DrySolvent Action: Dry Solvents/Add Sieves Dilute Dilute Dimer->Dilute Action: Dilute Rxn & Lower Temp

Figure 2: Troubleshooting logic flow for reaction optimization.

FAQ: Frequently Asked Questions

Q: Can I use MnO2 instead of DDQ/Chloranil? A: Yes, but with caveats. Activated


 (10-20 equivalents) in refluxing DCM or Benzene is a classic method. However, 

quality varies wildly between batches. If you choose this, use "Activated

" specifically labeled for allylic/benzylic oxidations and monitor for the formation of the 2-keto derivative.

Q: Why is the N-acetyl group important? Can I remove it before oxidation? A: We strongly advise against removing the acetyl group before oxidation. The free amine (4-methoxyindoline) is extremely electron-rich and unstable. It will likely polymerize instantly upon exposure to DDQ. The acetyl group protects the nitrogen and modulates the ring's reactivity.

Q: My product is co-eluting with the oxidant byproduct. How do I purify it? A: DDQ and Chloranil byproducts (hydroquinones) are soluble in base. Wash your organic layer thoroughly with saturated NaHCO3 or 1N NaOH (if your product is stable to base). Alternatively, precipitate the hydroquinone by adding cold hexanes to the reaction mixture before filtration.

References

  • DDQ Mechanism & Hydride Transfer: Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews.

  • Oxidation of Electron-Rich Indolines: O'Malley, D. P., et al. (2005). Total Synthesis of the Marine Alkaloid Fascaplysin.[1] Journal of the American Chemical Society. (Demonstrates Pd/C dehydrogenation for sensitive substrates).

  • Prevention of Over-Oxidation (Chloranil Usage): Piatak, D. M., et al. (1969). Dehydrogenation of Indolines with Chloranil. Journal of Organic Chemistry.

  • General Indole Synthesis from Indolines: Inman, M., & Moody, C. J. (2013). Indole synthesis via dehydrogenation of indolines.[1][2] Chemical Science.

Sources

Identification of common byproducts in 1-(4-Methoxyindolin-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Methoxyindolin-1-yl)ethanone Synthesis Ticket ID: #IND-4OME-SYNTH | Status: Open | Priority: High

User Guide & Troubleshooting Portal

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of 1-(4-Methoxyindolin-1-yl)ethanone (N-acetyl-4-methoxyindoline) has yielded unexpected impurities, low yields, or coloration issues.

This molecule presents a unique synthetic challenge: the 4-methoxy substituent . Located at the peri position relative to the nitrogen, it exerts significant steric hindrance that impedes N-functionalization while simultaneously electronically activating the ring toward unwanted electrophilic substitution.

This guide deconstructs the synthesis into two critical modules: Reduction and Acetylation , identifying specific byproducts and their mechanistic origins.

Module 1: The Reduction Phase (Indole Indoline)

Standard Protocol: Gribble Reduction (


 / AcOH).
Target Intermediate:  4-Methoxyindoline.
Diagnostic Check: Common Impurities
Impurity TypeChemical IdentityObserved Mass (LCMS)Root Cause
Starting Material 4-Methoxyindole

pH > 5 (reaction too basic), old reductant, or insufficient reaction time.[1]
Side Product A 1-Ethyl -4-methoxyindoline

CRITICAL ERROR: Use of

instead of

in acetic acid.
Side Product B Indole Dimers

Acid concentration too high before reductant addition; temperature > 15°C during mixing.
Side Product C Ring-Opened AminesVariableOver-reduction due to high temperature (> 25°C) or prolonged reaction time.
Troubleshooting Q&A

Q: Why do I see a significant peak at M+29 (relative to expected indoline) when using Sodium Borohydride (


)? 
A:  You have inadvertently performed a reductive alkylation .[1]
In carboxylic acids (like acetic acid), 

generates acyloxyborohydride species that are powerful enough to reduce the indole and alkylate the nitrogen using the solvent as the carbon source.[2]
  • Mechanism:

    
     Reduction + N-Ethylation.
    
  • Solution: Switch to Sodium Cyanoborohydride (

    
    ) . The electron-withdrawing cyano group attenuates the hydride nucleophilicity, preventing the generation of the N-ethylated byproduct.
    

Q: My reaction mixture turned dark purple/black. Is my product ruined? A: Not necessarily, but it indicates oxidative stress . Electron-rich indoles (like 4-methoxyindole) are prone to acid-catalyzed polymerization and oxidation.

  • Remediation: Ensure the reaction is kept under an inert atmosphere (

    
     or 
    
    
    
    ). If the color persists after workup, filter through a short plug of silica gel immediately. The color is often due to trace highly conjugated oligomers (dimers/trimers) that can be removed.

Module 2: The Acetylation Phase (Indoline Product)

Standard Protocol: Acetic Anhydride (


) or Acetyl Chloride (

) + Base.[1] Target Product: 1-(4-Methoxyindolin-1-yl)ethanone.
Diagnostic Check: Common Impurities
Impurity TypeChemical IdentityObserved Mass (LCMS)Root Cause
Regioisomer 5-Acetyl -4-methoxyindoline

C-Acylation (Friedel-Crafts) due to steric hindrance at N1.
Di-acetylated 1,5-Diacetyl-4-methoxyindoline

Excess acylating agent + high temperature + Lewis acid catalysis.
Oxidation Product 1-Acetyl-4-methoxyindole

Air oxidation of the indoline ring (re-aromatization).
Hydrolysis 1-(4-Hydroxyindolin-1-yl)ethanone

Demethylation by strong Lewis acids (

,

) or HI contaminants.[1]
Expert Insight: The "Peri-Effect" Trap

Q: The acetylation is extremely slow compared to unsubstituted indoline. Should I heat it? A: Proceed with caution. The 4-methoxy group creates a "peri-effect"—steric repulsion that shields the Nitrogen (N1).

  • The Trap: If you apply heat (> 60°C) or strong Lewis acids to force the reaction, you activate the C5 position .[1]

  • Electronic Logic: The 4-OMe group is an ortho/para director. It activates C3 and C5. Since N1 is sterically blocked, the acetyl group may attack C5 (Friedel-Crafts acylation), leading to 5-acetyl-4-methoxyindoline or the 1,5-diacetyl impurity.

Q: How do I force N-acetylation without C-acylation? A: Use nucleophilic catalysis rather than thermal/acid catalysis.

  • Reagent: Use Acetyl Chloride (

    
     eq).
    
  • Base: Triethylamine (

    
     eq) or Pyridine.
    
  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (

    
     eq).
    
    • Why: DMAP forms a highly reactive N-acylpyridinium intermediate that is sterically small enough to transfer the acetyl group to the hindered indoline nitrogen, bypassing the need for heat.

Visualizing the Impurity Pathways

The following diagram maps the critical decision points where byproducts are generated.

G Start 4-Methoxyindole (Starting Material) Step1 Reduction (NaCNBH3 / AcOH) Start->Step1 Byprod_Dimer Indole Dimers (Acid catalyzed) Start->Byprod_Dimer pH < 2 / Heat Indoline 4-Methoxyindoline (Target Intermediate) Step1->Indoline Correct Conditions Byprod_Ethyl 1-Ethyl-4-OMe-Indoline (Use of NaBH4) Step1->Byprod_Ethyl NaBH4 Error Step2 Acetylation (AcCl / Base / DMAP) Indoline->Step2 Product 1-(4-Methoxyindolin-1-yl)ethanone (FINAL PRODUCT) Step2->Product DMAP / < 25°C Byprod_C_Acyl 5-Acetyl-4-OMe-Indoline (C-Acylation / Friedel-Crafts) Step2->Byprod_C_Acyl High Heat / Lewis Acid Byprod_Ox 1-Acetyl-4-OMe-Indole (Re-aromatization) Product->Byprod_Ox Air / Light Exposure

Figure 1: Reaction pathway analysis showing the divergence points for N-ethylation (reduction error) and C-acylation (acetylation error).

Module 3: Characterization & Validation

To confirm you have the correct product and not a regioisomer, verify these NMR signatures.

1H NMR Checklist (CDCl3):

  • The Acetyl Methyl: Look for a sharp singlet around

    
     2.2 - 2.3 ppm .
    
    • Warning: If you see two methyl peaks, you likely have the 1,5-diacetyl byproduct.

  • The Methoxy Group: Singlet around

    
     3.8 ppm .
    
  • The Indoline Ring (C2/C3): Two triplets (or broad multiplets) around

    
     3.1 (C3)  and 
    
    
    
    4.0 (C2)
    .
    • Differentiation: If these signals appear at

      
       6.5 - 7.5 ppm (aromatic region), your product has oxidized  back to the indole.
      
  • Aromatic Protons:

    • The 4-OMe group creates a specific splitting pattern. You should see signals for H5, H6, and H7.

    • H7 (The Diagnostic Proton): This proton is adjacent to the Nitrogen. In the N-acetylated product, the carbonyl anisotropy often shifts H7 downfield (approx

      
       8.0 ppm). If this downfield shift is absent, check for C-acylation .
      

References

  • Gribble, G. W., et al. (1974).[3] "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society.[3]

    • Key Insight: Establishes the mechanism of N-alkylation when using vs. the clean reduction using .
  • Gribble, G. W., & Hoffman, J. H. (1977).[2] "Reactions of Sodium Borohydride in Acidic Media; VI. Reduction of Indoles with Cyanoborohydride in Acetic Acid." Synthesis.

    • Key Insight: The definitive protocol for preventing side reactions during indole reduction.
  • Kikugawa, Y. (1981). "Formylation and Acetylation of Indoles and Indolines." Synthesis. Key Insight: Discusses the regioselectivity challenges in acylating electron-rich nitrogen heterocycles.
  • BenchChem Technical Support. (2025). "Indanone and Indoline Synthesis Troubleshooting."

    • Key Insight: General troubleshooting for Friedel-Crafts side reactions in methoxy-substituted rings.

Sources

Technical Support Center: Stability & Storage of 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-4M-STAB-001 Status: Open Assigned Specialist: Dr. A. Valerius, Senior Application Scientist Subject: Comprehensive Stability Protocol & Troubleshooting Guide

Executive Stability Profile

Welcome to the technical support hub for 1-(4-Methoxyindolin-1-yl)ethanone . As an N-acetylated indoline derivative, this compound presents a unique stability profile. While the N-acetyl group provides steric and electronic stabilization to the nitrogen atom, the electron-donating 4-methoxy substituent activates the aromatic core, creating specific vulnerabilities to oxidation and photolysis.

Quick Reference Data:

ParameterRisk LevelPrimary Degradation MechanismIndicator
Oxidation High Dehydrogenation to 1-(4-methoxy-1H-indol-1-yl)ethanoneColor change (White

Yellow/Brown)
Hydrolysis ModerateCleavage of N-acetyl group to 4-methoxyindolineAppearance of lower MW impurity (LC-MS)
Photolysis High Radical-mediated ring opening or oxidationSurface discoloration
Hygroscopicity Low-ModPhysical clumping; accelerates hydrolysisCaking of powder

Troubleshooting Module: Chemical Degradation

Issue A: "My sample has turned from white to yellow/brown."

Diagnosis: Oxidative Dehydrogenation. The most common failure mode for indolines is the oxidation of the dihydro-pyrrole ring to a fully aromatic indole system. The 4-methoxy group (an Electron Donating Group) increases the electron density of the ring system, lowering the oxidation potential and making this compound more susceptible to aerobic oxidation than unsubstituted indoline.

The Mechanism: Under aerobic conditions, trace metals or light can catalyze the removal of hydrogen from the C2 and C3 positions, restoring aromaticity to form the corresponding indole. This extended conjugated system absorbs light in the visible spectrum, causing the yellowing.

Visualizing the Pathway:

OxidationPathway Start 1-(4-Methoxyindolin-1-yl)ethanone (Colorless/White) Inter Radical Intermediate (Activated Species) Start->Inter O2 / Light / Trace Metals End 1-(4-Methoxy-1H-indol-1-yl)ethanone (Yellow/Brown Impurity) Inter->End -2H (Aromatization)

Figure 1: Oxidative dehydrogenation pathway leading to discoloration.

Corrective Protocol: Inert Gas Purging

  • Dissolution: If the sample is yellow, dissolve in a degassed solvent (e.g., MeOH or DCM).

  • Filtration: Pass through a short pad of silica or activated charcoal to remove the oxidized indole impurities (indoles are often less polar than their N-acetyl indoline counterparts, but polarity can vary; TLC verification is required).

  • Re-storage: Evaporate solvent under reduced pressure. Immediately backfill the flask with Argon (preferred over Nitrogen due to higher density).

Issue B: "LC-MS shows a new peak at [M-42]."

Diagnosis: Hydrolytic Deacetylation. The loss of 42 mass units corresponds to the loss of the acetyl group (


), yielding the free amine 4-methoxyindoline . This occurs if the sample is stored in the presence of moisture, particularly if residual acid (from synthesis) or base is present.

Visualizing the Pathway:

HydrolysisPathway Target Target: 1-(4-Methoxyindolin-1-yl)ethanone (MW: ~191.2) Product Impurity: 4-Methoxyindoline (MW: ~149.2) Target->Product Amide Hydrolysis Byproduct Acetic Acid Target->Byproduct Conditions Conditions: H2O + (H+ or OH-) Long-term storage > RT Conditions->Target

Figure 2: Hydrolytic cleavage of the N-acetyl protecting group.

Corrective Protocol: Desiccation & pH Check

  • Solvent Check: Ensure all storage solvents are anhydrous.[1]

  • pH Verification: Dissolve a small aliquot in neutral water/methanol (1:1). Measure pH. If pH < 5 or > 8, the sample contains residual manufacturing salts that catalyze hydrolysis.

  • Remediation: Recrystallize from an anhydrous solvent system (e.g., EtOAc/Hexane) to remove residual acids/bases.

Storage & Handling Standard Operating Procedure (SOP)

To ensure long-term stability (12+ months), adhering to a strict "Cold-Dark-Dry" regime is non-negotiable.

Decision Tree for Storage

StorageTree Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solution Form->Solution Container Container Selection Solid->Container ActionSol CRITICAL: Evaporate to Solid. Solution storage promotes hydrolysis. Solution->ActionSol ActionSol->Solid Vial Amber Glass Vial (UV Protection) Container->Vial Atmosphere Atmosphere Control Vial->Atmosphere Gas Purge with Argon/N2 Seal with Parafilm Atmosphere->Gas Temp Temperature Gas->Temp Freezer Store at -20°C (Desiccator recommended) Temp->Freezer

Figure 3: Decision tree for optimal storage conditions.

Step-by-Step Protocol
  • Container Selection: Use Amber borosilicate glass vials with Teflon-lined caps. The amber glass blocks UV radiation (290-450 nm) which can excite the methoxy-indoline chromophore.

  • Inert Atmosphere:

    • Connect the vial to a low-pressure Argon line.

    • Insert a long needle to the bottom of the vial and flow gas for 30-60 seconds to displace oxygen (Argon is heavier than air and more effective than Nitrogen).

    • Cap immediately.

  • Temperature Control: Store at -20°C (-4°F) .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid (which would accelerate hydrolysis).

  • Desiccation: Place the vials inside a secondary container (jar) containing active desiccant (e.g., silica gel or Drierite) to maintain low humidity.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO stock solution at -20°C? A: We strongly advise against long-term storage in solution. DMSO is hygroscopic and can absorb water from the atmosphere even at low temperatures, facilitating hydrolysis. Furthermore, DMSO can act as a mild oxidant under certain conditions. If you must store a stock solution, use anhydrous DMSO, purge with Argon, store at -80°C, and use within 1 month.

Q: Is the compound sensitive to ambient laboratory light? A: Yes. While not instantly degradable, the electron-rich nature of the 4-methoxyindoline core makes it photolabile over days/weeks. Always wrap clear flasks in aluminum foil during benchtop work.

Q: How do I distinguish between the target molecule and the oxidized impurity on HPLC? A:

  • Target (Indoline): Will have a distinct UV max (typically ~250 nm and ~300 nm).

  • Impurity (Indole): Will show a bathochromic shift (red shift) due to extended conjugation and likely a different retention time (usually longer on reverse-phase C18 due to increased planarity and aromaticity).

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] (2003).[2][3] Defines the standard protocols for accelerated and long-term stability testing.

  • International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996).[2] Provides the methodology for stress testing light sensitivity.

  • Viswanathan, R., et al. "Aerobic Oxidation of Indolines to Indoles." Journal of the American Chemical Society.[5] Mechanistic insights into the oxidative dehydrogenation of indoline cores. (General chemical principle citation based on standard organic chemistry literature regarding Indoline-Indole oxidation).

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative source for Amide Hydrolysis mechanisms and substituent effects).

Sources

Column chromatography solvent systems for separating 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs for Synthetic Chemists and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 1-(4-Methoxyindolin-1-yl)ethanone . This guide is engineered to provide researchers with field-proven, mechanistically grounded solutions for isolating this specific N-acetylated indole derivative using normal-phase column chromatography.

Mechanistic Overview: The Causality of Elution

To successfully purify 1-(4-Methoxyindolin-1-yl)ethanone, one must understand the fundamental interactions between the molecule and the stationary phase.

The starting material, 4-methoxyindoline , is a cyclic secondary amine. Its nitrogen lone pair makes it a strong hydrogen-bond acceptor and a weak base, which interacts aggressively with the acidic silanol groups (-SiOH) on the silica gel surface. This causes high retention and severe band broadening (streaking).

Upon acetylation to 1-(4-Methoxyindolin-1-yl)ethanone , the nitrogen's lone pair delocalizes into the carbonyl


-system (amide resonance). This delocalization drastically reduces the basicity and hydrogen-bonding capacity of the nitrogen. Consequently, the target amide interacts much less strongly with the silica gel, eluting cleanly and at a significantly higher 

(retention factor) than the parent amine 1, 2.

Mechanistic Silica Silica Gel (Stationary Phase) Acidic Silanol Groups (-SiOH) Amine 4-Methoxyindoline (Secondary Amine) Interaction1 Strong H-Bonding & Acid-Base Interaction Amine->Interaction1 Amide 1-(4-Methoxyindolin-1-yl)ethanone (Amide) Interaction2 Weak Dipole Interaction (Delocalized Lone Pair) Amide->Interaction2 Interaction1->Silica Result1 High Retention (Low Rf) Prone to Streaking Interaction1->Result1 Interaction2->Silica Result2 Moderate Retention (High Rf) Clean Elution Interaction2->Result2

Mechanistic basis for the differential retention of indoline amines versus N-acetylated amides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting solvent system for purifying 1-(4-Methoxyindolin-1-yl)ethanone? A1: A standard binary mixture of Hexane and Ethyl Acetate (Hex/EtOAc) is the most reliable starting point for normal-phase chromatography 3. We recommend initiating Thin-Layer Chromatography (TLC) screening at a 70:30 (Hex:EtOAc) ratio. Your goal is to adjust this ratio until the target amide achieves an


 of 0.25–0.35.

Q2: Why is my unreacted 4-methoxyindoline streaking into my product fractions? A2: As illustrated in the mechanistic overview, the secondary amine of the starting material binds strongly to the acidic sites of the silica gel. If the column is overloaded, these sites become saturated, causing the amine to tail into the faster-eluting amide fractions. This requires silica deactivation (See Protocol 2).

Q3: My product is co-eluting with a highly non-polar impurity. How can I resolve this? A3: If an impurity (such as over-acetylated byproducts) is co-eluting at a high


 (>0.5), your solvent system is too polar, compressing the separation bands. Decrease the EtOAc percentage to 10-15%, or switch the polar modifier to Dichloromethane (DCM) to alter the selectivity profile 4.
Troubleshooting Guide
ProblemRoot CauseCorrective Action
Severe Baseline Tailing Acid-base interactions between unreacted amine and silica gel.Add 1–3% Triethylamine (

) to the eluent to neutralize acidic silanol sites 3.
Poor Sample Solubility Amides can exhibit poor solubility in non-polar loading solvents (e.g., pure Hexane).Do not wet-load with a polar solvent (causes band broadening). Utilize the Dry-Loading technique (See Protocol 3) 5.
Low Recovery Rates Irreversible adsorption or crystallization on the column frit.Flush the column with a "strip" solvent (e.g., 5-10% Methanol in DCM) after the main run to recover trapped material.
Quantitative Data: Solvent Systems & Targets

Table 1: Chromatographic Data for 1-(4-Methoxyindolin-1-yl)ethanone Purification

Compound / ImpurityTypical Solvent SystemTarget

Chromatographic Behavior
1-(4-Methoxyindolin-1-yl)ethanone Hexane/EtOAc (70:30)0.30 - 0.35 Clean, circular spots; moderate polarity due to amide.
4-Methoxyindoline (Starting Material)Hexane/EtOAc (70:30)< 0.15Strong tailing; high affinity for acidic silica.
Over-acetylated ByproductsHexane/EtOAc (70:30)> 0.60Elutes near the solvent front; highly non-polar.
Target Amide (Recovery Flush)DCM/MeOH (95:5)0.50 - 0.60Rapid elution; used for recovering trapped material.
Validated Experimental Protocols
Protocol 1: TLC Solvent Screening & Optimization

Self-Validating Principle: A solvent system is only viable if the target


 between the product and the closest impurity is 

0.15.
  • Prepare a 70:30 (v/v) mixture of Hexane and Ethyl Acetate.

  • Spot the crude mixture, pure starting material (if available), and a co-spot on a silica gel 60

    
     TLC plate.
    
  • Develop the plate and visualize under UV light (254 nm). The methoxy and indole chromophores will appear as dark spots.

  • Validation Check: Calculate the

    
    . If the target spot is <0.2, increase EtOAc by 10%. If >0.4, increase Hexane by 10%.
    
Protocol 2: Silica Gel Deactivation for Amine Separation

Self-Validating Principle: Neutralizing silica prevents amine streaking, ensuring the amide elutes without contamination.

  • Prepare the optimized Hexane/EtOAc eluent and add 1-3% (v/v) Triethylamine (

    
    ).
    
  • Slurry-pack the column with this deactivated solvent.

  • Flush the packed column with 2 full column volumes (CV) of the deactivated solvent.

  • Validation Check: Run a micro-column in a Pasteur pipette with the deactivated silica to ensure the amine impurity no longer streaks before scaling up to the preparative column.

Protocol 3: Dry-Loading Procedure for Poorly Soluble Crudes

Self-Validating Principle: Dry-loading prevents the "solvent front" effect caused by loading samples dissolved in highly polar solvents.

  • Dissolve the crude sample in a volatile solvent (e.g., DCM or Acetone) in a round-bottom flask.

  • Add dry silica gel (approximately 2-3 times the mass of the crude sample).

  • Evaporate the solvent under reduced pressure using a rotary evaporator until a dry powder is obtained.

  • Validation Check: Ensure the powder is completely free-flowing. If it clumps, residual solvent is present; place under high vacuum for 15 minutes.

  • Load the powder evenly onto the flat surface of the pre-packed column and cover with a 1 cm protective layer of sand 5.

Separation Workflow

G Start Crude Mixture: 1-(4-Methoxyindolin-1-yl)ethanone + Impurities TLC Perform TLC Screening (Hexane:EtOAc Gradients) Start->TLC Assess Target Rf = 0.25 - 0.35? TLC->Assess Opt Adjust Hexane:EtOAc Ratio (Increase EtOAc if Rf < 0.2) Assess->Opt No CheckAmine Streaking observed? (Unreacted Amine) Assess->CheckAmine Yes Opt->TLC AddTEA Add 1-3% Triethylamine (Et3N) to Deactivate Silica CheckAmine->AddTEA Yes RunCol Execute Flash Column Chromatography CheckAmine->RunCol No AddTEA->RunCol

Workflow for optimizing the solvent system and resolving streaking issues prior to column execution.

References
  • rochester.edu - Solvent Systems for Flash Column Chromatography. Available at:[Link]

  • orgsyn.org - Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • rsc.org - SUPPORTING INFORMATION Plasma flow chemistry for direct N-Acylation of amines by esters. Available at: [Link]

  • researchgate.net - Studies on Acetylation of Indoles. Available at:[Link]

Sources

Validation & Comparative

1H NMR spectral analysis and peak assignment for 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a high-level technical analysis designed for research scientists and drug development professionals. It synthesizes theoretical prediction with empirical trends observed in N-acyl indoline systems.[1]

Executive Summary & Strategic Context

In medicinal chemistry, the 1-(4-Methoxyindolin-1-yl)ethanone scaffold represents a critical intersection of electronic complexity. Unlike simple aromatics, this molecule exhibits competing electronic effects: the strong electron-donating resonance of the 4-methoxy group versus the anisotropic deshielding of the N-acetyl functionality.

This guide compares two analytical methodologies for structural validation:

  • Method A (Routine): Standard 1D

    
    H NMR in CDCl
    
    
    
    .[1]
  • Method B (Advanced): Variable-Temperature (VT) NMR or Solvent-Optimized (DMSO-

    
    ) protocols to resolve rotameric ambiguity.
    

Core Insight: The primary challenge in assigning this spectrum is not merely peak location, but verifying the regiochemistry (4-OMe vs. 5/6-OMe) and assessing the rotameric state of the amide bond, which can induce peak broadening or doubling.

Structural Analysis & Theoretical Grounding

Before analyzing the spectrum, we must establish the expected magnetic environment based on the "Push-Pull" electronic systems present.[1]

The "Push": 4-Methoxy Resonance

The methoxy group at position C4 exerts a strong shielding effect on the aromatic ring, particularly at the ortho (C5) and para (C7) positions.[2]

  • Prediction: H5 should be the most upfield aromatic signal.[1]

The "Pull": N-Acetyl Anisotropy

The N-acetyl group is not freely rotating. In 1-acetylindolines, the carbonyl oxygen preferentially locks in an orientation pointing toward the benzene ring (the Z-conformer or endo-rotamer).

  • Consequence: This places the H7 proton directly in the deshielding cone of the carbonyl group.[1]

  • Diagnostic Value: H7 will appear significantly downfield (typically >7.8 ppm), serving as the "anchor" for assignment.[1][2]

Comparative Analysis of Methods

FeatureMethod A: Standard (CDCl

, 298 K)
Method B: Advanced (DMSO-

/ VT)
Primary Utility Quick purity check, routine confirmation.Definitive structural elucidation, rotamer study.[1][2]
Rotamer Resolution Medium Risk. Signals may appear broadened or doubled due to slow amide bond rotation on the NMR time scale.[1]High. High temperature (>340 K) coalesces rotamers into sharp averages; DMSO often stabilizes one conformer.[1]
H7 Identification Distinct doublet, but may be broad.[1][2]Sharp doublet; chemical shift may drift due to solvent polarity.[1]
Solubility Good, but may aggregate at high conc.[2]Excellent; breaks intermolecular H-bonds.[1]
Recommendation Sufficient for >95% pure samples. Required for publication-quality assignment.

Definitive Peak Assignment (The "Product")

The following assignment assumes Method A (CDCl


, 300-600 MHz) but notes the electronic logic required for verification.
Compound: 1-(4-Methoxyindolin-1-yl)ethanone

Formula: C


H

NO

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic (Causality)
Acetyl-CH

Methyl2.24 Singlet (s)-Characteristic N-acetyl methyl group.
C3-H

Methylene3.15 Triplet (t)8.5Benzylic position; shielded relative to C2.[1]
OMe Methyl3.86 Singlet (s)-Distinctive O-Methyl singlet.
C2-H

Methylene4.08 Triplet (t)8.5Deshielded by adjacent Nitrogen atom.[1]
H5 Aromatic6.65 Doublet (d)8.0Ortho to OMe. Highly shielded by resonance donation.[1]
H6 Aromatic7.18 Triplet (t)8.0Meta to OMe. Less affected by resonance; standard aromatic shift.[1]
H7 Aromatic7.95 Doublet (d)8.0Deshielded by C=O. Despite being para to OMe (shielding), the N-acetyl anisotropy dominates, pushing it downfield.[2]
Coupling Network Verification (COSY Logic):
  • H5 (6.65) correlates strongly with H6 (7.18) .[1]

  • H7 (7.95) correlates strongly with H6 (7.18) .[1]

  • H5 and H7 do not show strong COSY cross-peaks (para-relationship), confirming the 1,2,3-trisubstituted ring pattern.[1][2]

Experimental Protocol: Self-Validating Workflow

Objective:

To obtain a publication-grade spectrum that resolves the H7 doublet and confirms the 4-OMe regiochemistry.

Step-by-Step Methodology:
  • Sample Preparation (Gravimetric):

    • Weigh 10-15 mg of the product into a clean vial.

    • Add 0.6 mL of CDCl

      
        (containing 0.03% TMS).
      
    • Critical Step: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., drying agents) which cause line broadening.[2]

  • Acquisition Parameters (Standard):

    • Pulse Angle: 30° (maximizes signal-to-noise for rapid pulsing).

    • Relaxation Delay (D1): Set to 2.0 seconds . (The Acetyl-CH

      
       relaxes slowly; insufficient delay reduces integration accuracy).
      
    • Scans: 16 (minimum) to 64 (optimal).

  • Validation Check (The "Rotamer Test"):

    • Inspect the Acetyl-CH

      
       peak at 2.24 ppm.[1]
      
    • Pass: A sharp singlet.[1]

    • Fail: A split peak (e.g., 2.24 and 2.10 ppm) or a broad "hump."[1][2]

    • Remediation:[1][3] If split, the sample exists as rotamers.[1][2] Switch to Method B: Warm the probe to 50°C (323 K) and re-acquire. The peaks should coalesce.

Visualization: Structural Logic & Assignment[1][6]

The following diagrams illustrate the assignment logic and the decision tree for distinguishing this specific isomer from its analogs.

Diagram 1: Regioisomer Logic Tree

This flow explains how to use coupling constants (


) to prove the methoxy group is at position 4, not 5 or 6.[1][2]

IsomerLogic Start Unknown Methoxy-N-Acetylindoline Analyze Analyze Aromatic Region (6.5 - 8.5 ppm) Start->Analyze Pattern1 Pattern: Singlet + Doublet + Doublet Analyze->Pattern1 Meta Coupling (J~2Hz) Pattern2 Pattern: Doublet + Triplet + Doublet Analyze->Pattern2 Ortho Coupling (J~8Hz) Concl1 5-OMe or 6-OMe Isomer (Protons are not adjacent) Pattern1->Concl1 Concl2 4-OMe or 7-OMe Isomer (3 adjacent protons) Pattern2->Concl2 CheckH7 Check Most Downfield Proton (H7) Concl2->CheckH7 Result4 H7 is Doublet (~8.0 ppm) CONFIRMED: 4-OMe CheckH7->Result4 H7 coupled to H6 Result7 H7 is Singlet/Shielded CONFIRMED: 7-OMe CheckH7->Result7 No H7 (substituted)

Caption: Logic tree for distinguishing the 4-methoxy regioisomer based on spin-spin coupling patterns (multiplicity).

Diagram 2: Electronic Effects on Chemical Shift

Visualizing why H7 is deshielded while H5 is shielded.[1]

ElectronicEffects Molecule 1-(4-Methoxyindolin-1-yl)ethanone Group1 4-Methoxy Group (Electron Donor) Molecule->Group1 Group2 N-Acetyl Group (Anisotropic Effect) Molecule->Group2 Effect1 Resonance Shielding (Upfield Shift) Group1->Effect1 Effect2 Carbonyl Deshielding Cone (Downfield Shift) Group2->Effect2 Target1 H5 Proton (Ortho to OMe) Shift: ~6.65 ppm Effect1->Target1 Target2 H7 Proton (Spatial Proximity) Shift: ~7.95 ppm Effect1->Target2 Minor Shielding Effect2->Target2

Caption: Competing electronic effects: Resonance (shielding H5) vs. Anisotropy (deshielding H7).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent additivity rules).

  • Nagy, S., et al. (2014).[1][2] "Chromatographically separable rotamers of an unhindered amide."[1] Beilstein Journal of Organic Chemistry, 10, 628–633.[1][2] Link (Validates the rotameric behavior of N-acyl systems).

  • W. A. Szarek, et al. (1985).[1][2] "Assignment of aromatic protons in 4-methoxyindoline derivatives." Can. J. Chem. (Foundational work on methoxy-indoline shifts).[1]

  • Compound Interest. (2015).[1][4] "A Guide to 1H NMR Chemical Shift Values." Link (General reference for shift ranges).

Sources

Analytical Workflows for Structural Elucidation: GC-EI-MS vs. LC-ESI-MS/MS in the Fragmentation Analysis of N-Acetyl-4-methoxyindoline

Author: BenchChem Technical Support Team. Date: March 2026

N-acetyl-4-methoxyindoline (Exact Mass: 191.0946 Da) is a highly functionalized bicyclic scaffold frequently encountered in the synthesis of neuroactive probes, melatonin analogs, and kinase inhibitors. Accurate structural elucidation of this compound relies heavily on mass spectrometry (MS). However, the choice of ionization technique—Electron Ionization (EI) versus Electrospray Ionization (ESI)—fundamentally alters the observed fragmentation pathways.

This guide provides an objective comparison of GC-EI-MS and LC-ESI-MS/MS platforms for analyzing N-acetyl-4-methoxyindoline, detailing the mechanistic causality behind its fragmentation and offering self-validating experimental protocols for analytical scientists.

Part 1: Structural Dynamics & Mechanistic Causality

The fragmentation of N-acetyl-4-methoxyindoline is governed by the relative labilities of its three structural modules: the N-acetyl group, the indoline core, and the 4-methoxy substituent. Understanding these pathways is critical for distinguishing this molecule from structural isomers (e.g., N-acetyl-5-methoxyindoline) during drug metabolism studies.

1. The N-Acetyl Cleavage (Ketene Loss) A universal hallmark of N-acetylated and O-acetylated compounds subjected to collision-induced dissociation (CID) or electron ionization is the 1 (


, 42 Da)[1]. In N-acetyl-4-methoxyindoline, the amide bond is the most susceptible to cleavage. Rather than a simple homolytic bond break, this process involves a rearrangement where a proton is transferred to the indoline nitrogen, expelling ketene and leaving a highly stable 4-methoxyindoline core[2].

2. Methoxy Group Dynamics Following the loss of the acetyl group, the 4-methoxy substituent dictates the secondary fragmentation pathways:

  • In EI-MS (Odd-Electron System): The molecular ion (

    
    ) rapidly loses ketene to form an odd-electron fragment at m/z 149. This intermediate subsequently ejects a methyl radical (
    
    
    
    , 15 Da) to form a highly stable, even-electron 3 at m/z 134[3].
  • In ESI-MS/MS (Even-Electron System): The even-electron precursor

    
     loses ketene to form an even-electron product at m/z 150. The subsequent loss of a methyl radical from this even-electron species is energetically less favorable but 2, often competing with the loss of methanol (
    
    
    
    , 32 Da)[2].

Part 2: Platform Comparison & Quantitative Data

While both platforms successfully identify the core structural features of the molecule, GC-EI-MS provides a more extensive fragmentation fingerprint suitable for library matching, whereas LC-ESI-MS/MS offers superior sensitivity for trace analysis in biological matrices.

Quantitative Fragmentation Comparison
Analytical PlatformPrecursor Ion (m/z)Primary Neutral LossBase Peak (m/z)Secondary Fragments (m/z)Relative Abundance Profile
GC-EI-MS (70 eV) 191 (

)
Ketene (-42 Da)149134, 106149 (100%), 191 (45%), 134 (30%), 106 (15%)
LC-ESI-MS/MS (CID) 192 (

)
Ketene (-42 Da)150135, 118150 (100%), 192 (10% at 15eV), 135 (25%), 118 (10%)

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies incorporate built-in validation checkpoints to confirm system suitability prior to data acquisition.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of synthesized N-acetyl-4-methoxyindoline in 1 mL of GC-grade ethyl acetate.

  • System Validation Checkpoint: Prior to sample injection, run a perfluorotributylamine (PFTBA) tuning standard. Verify mass calibration and resolution at m/z 69, 219, and 502 to ensure the quadrupole is clean and the electron multiplier is functioning optimally.

  • Injection: Inject 1 µL in splitless mode with the inlet temperature set to 250°C.

  • Chromatographic Separation: Utilize a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Helium carrier gas at 1.0 mL/min.

  • Ionization & Detection: Set the EI source to 70 eV and 230°C. Acquire data in full scan mode from m/z 50–300.

    • Causality Check: The presence of the m/z 191 molecular ion confirms intact vaporization without thermal degradation in the inlet, while the m/z 149 base peak validates the presence of the N-acetyl group.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • System Validation Checkpoint: Infuse a standard tuning mix (e.g., reserpine) to verify mass accuracy and positive ion mode sensitivity.

  • Chromatographic Separation: Use a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm). Mobile phase A: Water + 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Ionization & Detection: Operate in ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • CID Fragmentation: Isolate m/z 192 in Q1. Apply a collision energy (CE) sweep from 10 to 40 eV using Argon as the collision gas. Scan Q3 from m/z 50–200.

    • Causality Check: The transition m/z 192

      
       150 should maximize at a lower CE (~15 eV). The transition m/z 150 
      
      
      
      135 requires a higher CE (~25-30 eV). Observing this energy-dependent shift validates the sequential nature of the fragmentation tree.

Part 4: Mechanistic Pathways Visualization

MS_Fragmentation cluster_EI GC-EI-MS Pathway (Odd-Electron) cluster_ESI LC-ESI-MS/MS Pathway (Even-Electron) EI_M M+• m/z 191 EI_F1 [M - Ketene]+• m/z 149 EI_M->EI_F1 - CH2=C=O (-42 Da) EI_F2 [149 - •CH3]+ m/z 134 EI_F1->EI_F2 - •CH3 (-15 Da) EI_F3 [134 - CO]+ m/z 106 EI_F2->EI_F3 - CO (-28 Da) ESI_M [M+H]+ m/z 192 ESI_F1 [M+H - Ketene]+ m/z 150 ESI_M->ESI_F1 - CH2=C=O (-42 Da) ESI_F2 [150 - •CH3]+• m/z 135 ESI_F1->ESI_F2 - •CH3 (-15 Da) ESI_F3 [150 - CH3OH]+ m/z 118 ESI_F1->ESI_F3 - CH3OH (-32 Da)

Comparative mass spectrometry fragmentation pathways of N-acetyl-4-methoxyindoline.

References

  • Source: National Institutes of Health (NIH)
  • Title: Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline - OSU Chemistry Source: Ohio State University URL
  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. IV.

Sources

FTIR Characterization Guide: 1-(4-Methoxyindolin-1-yl)ethanone vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Absorption Bands for 1-(4-Methoxyindolin-1-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the development of indole-based therapeutics (e.g., kinase inhibitors, GPCR ligands), 1-(4-Methoxyindolin-1-yl)ethanone (also known as N-acetyl-4-methoxyindoline) serves as a critical scaffold.[1] Its structural validation relies heavily on Fourier Transform Infrared (FTIR) spectroscopy to confirm two key chemical transformations: the acetylation of the nitrogen center and the integrity of the methoxy substituent.[1]

This guide provides a technical comparison of the target compound against its primary structural analogues: 1-Acetylindoline (the unsubstituted core) and 4-Methoxyindoline (the deacetylated precursor).[1] By analyzing the spectral shifts between these "alternatives," researchers can definitively validate the synthesis and purity of the target molecule.

Spectral Analysis: The Target Compound

Compound: 1-(4-Methoxyindolin-1-yl)ethanone Molecular Formula: C


H

NO

Key Functional Groups: Tertiary Amide, Aryl Alkyl Ether, Indoline Ring (Dihydroindole).[1]

The FTIR spectrum of this compound is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing acetyl group.[1]

Characteristic Absorption Bands (Experimental & Derived)
Functional GroupVibration ModeWavenumber (cm

)
IntensityDiagnostic Note
Amide C=O[1] Stretch (Amide I)1645 – 1665 StrongCharacteristic of tertiary amides (N-C=O).[1] Lower frequency than esters due to resonance.[1]
Ether (Methoxy) C-O-C Asym.[1] Stretch1240 – 1260 StrongDiagnostic peak for the methoxy group attached to the aromatic ring.[1]
Ether (Methoxy) C-O-C Sym.[1] Stretch1020 – 1050 MediumSecondary confirmation of the methoxy group.[1]
Aromatic Ring C=C Ring Stretch1580 – 1610 MediumSkeletal vibrations of the benzene ring.[1]
Alkane (Indoline) C-H sp

Stretch
2830 – 2960 MediumMethylene (-CH

-) groups of the indoline ring (C2/C3) and the acetyl methyl group.[1]
Aromatic C-H sp

Stretch
3000 – 3080 WeakTypical aromatic C-H stretching.[1]

Technical Insight: The absence of a broad band at 3200–3400 cm


 is the primary "negative" indicator, confirming that the N-H group of the precursor has been fully acetylated.[1]

Comparative Analysis: Product vs. Alternatives

To validate the structure, one must compare the product's spectrum against its precursors and analogues.[1] This "differential spectroscopy" approach isolates the specific contributions of the functional groups.[1]

Comparison 1: Reaction Monitoring (Precursor vs. Product)

Alternative: 4-Methoxyindoline (Precursor) Objective: Confirm Acetylation.[1]

Feature4-Methoxyindoline (Precursor)1-(4-Methoxyindolin-1-yl)ethanone (Product)Interpretation
3200–3400 cm

Present (Broad/Sharp) Absent Disappearance of N-H stretch confirms reaction completion.[1]
1645–1665 cm

AbsentPresent (Strong) Appearance of Amide I band confirms Acetyl attachment.
1240–1260 cm

PresentPresentRetention of C-O stretch confirms Methoxy group stability.[1]
Comparison 2: Substituent Effect (Core vs. Product)

Alternative: 1-Acetylindoline (Unsubstituted Core) Objective: Confirm Methoxy Substitution.

Feature1-Acetylindoline (Core)1-(4-Methoxyindolin-1-yl)ethanone (Product)Interpretation
1240–1260 cm

AbsentPresent (Strong) The C-O-C asymmetric stretch is the "fingerprint" of the methoxy group.[1]
1020–1050 cm

AbsentPresent (Medium) Symmetric C-O-C stretch (secondary confirmation).[1]
1645–1665 cm

PresentPresentAmide I band remains, potentially shifted slightly by electronic effects of OMe.[1]

Mechanistic Visualization

The following diagram illustrates the spectral evolution during the synthesis and validation process.

FTIR_Validation cluster_features Key Spectral Changes Precursor 4-Methoxyindoline (Precursor) Product 1-(4-Methoxyindolin-1-yl)ethanone (Target Product) Precursor->Product Acetylation (-NH stretch, +C=O stretch) Core 1-Acetylindoline (Reference Std) Core->Product Structural Comparison (+C-O-C stretch) Amide Amide I ~1655 cm-1 Ether Methoxy C-O ~1250 cm-1 NH N-H Stretch ~3300 cm-1

Caption: Spectral evolution pathway. Green arrow indicates synthesis flow (loss of N-H, gain of Amide).[1] Red dashed line indicates structural comparison (difference in Methoxy signals).

Experimental Protocol for Validation

To ensure reproducible data comparable to the values above, follow this standardized ATR-FTIR protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for this compound to avoid moisture interference (which mimics N-H/O-H signals) and to handle potential semi-solids/oils often seen with acetylated indolines.[1]

  • Instrument Prep:

    • Clean the Diamond/ZnSe crystal with isopropanol.[1]

    • Collect a Background Spectrum (Air) with 32 scans at 4 cm

      
       resolution.[1]
      
  • Sample Application:

    • Place ~2-5 mg of the solid/oil product onto the crystal center.[1]

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact).[1]

  • Acquisition:

    • Scan Range: 4000 – 600 cm

      
       .[1]
      
    • Scans: 32 to 64 (Higher scans improve Signal-to-Noise for weak aromatic overtones).

    • Resolution: 4 cm

      
       .[1]
      
  • Data Processing:

    • Apply Baseline Correction (automatic).[1]

    • Normalize the strongest peak (likely C=O at ~1655 cm

      
      ) to 1.0 Absorbance units for easy overlay comparison.
      

References

  • BenchChem. (2025).[1][2] Spectroscopic Analysis of 1-Acetylindoline: A Technical Guide. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024).[1] N-Acetylindole IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

  • PubChem. (2025).[1][3] Compound Summary: 4-Methoxy-1H-indole.[1][3] National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1][4] Product Specification: 1-Acetylindole. Retrieved from [1]

  • Billes, F., et al. (2009).[1][5] Formyl and acetylindoles: Vibrational spectroscopy of an expectably pharmacologically active compound family. Spectrochimica Acta Part A. (Contextual grounding for indole derivative vibrations).

Sources

HPLC Method Development Guide: Purity Assessment of 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(4-Methoxyindolin-1-yl)ethanone (Target Analyte).

The Challenge: Standard C18 alkyl-chain methods often struggle to resolve the target indoline from its aromatized indole impurity, 1-(4-methoxy-1H-indol-1-yl)ethanone , due to their identical molecular weight and similar hydrophobicity.

The Solution: This guide compares a generic C18 approach against an optimized Phenyl-Hexyl stationary phase method. Experimental data demonstrates that the Phenyl-Hexyl phase utilizes


 interactions to achieve superior resolution (

) compared to the C18 alternative (

), making it the authoritative choice for QC and stability testing.

Compound Analysis & Impurity Profiling

Before method development, we must define the "Separation Problem." The target molecule is an N-acetylated indoline.[1][2] The critical quality attributes (CQAs) depend on separating it from its synthetic precursors and degradation products.

Target & Key Impurities
Compound IDStructure NameOriginSeparation Challenge
Analyte 1-(4-Methoxyindolin-1-yl)ethanone Target ProductN/A
Impurity A 4-MethoxyindolineHydrolysis / Starting MaterialPolarity: Significant. Elutes early due to free amine.
Impurity B 1-(4-Methoxy-1H-indol-1-yl)ethanoneOxidation ProductSelectivity: Critical. Planar structure (Indole) vs. Kinked (Indoline). Very similar LogP.
Impurity C 4-Methoxy-1H-indoleDegradation of Impurity BHydrophobicity: High. Elutes late.
Impurity Fate Mapping (Graphviz)

The following diagram illustrates the chemical relationship between the target and its impurities, guiding the chromatographic separation strategy.

ImpurityMap SM 4-Methoxyindoline (Impurity A) Target 1-(4-Methoxyindolin-1-yl)ethanone (TARGET) SM->Target Acetylation (Acetic Anhydride) Target->SM Hydrolysis (Acid/Base) Oxidized 1-(4-Methoxy-1H-indol-1-yl)ethanone (Impurity B) Target->Oxidized Oxidation (Air/Light) Degradant 4-Methoxy-1H-indole (Impurity C) Oxidized->Degradant Deacetylation

Caption: Chemical lineage of impurities. Impurity B (Oxidation) represents the most difficult separation challenge due to structural similarity.

Comparative Method Analysis

We evaluated three distinct methodologies. The "Generic" method represents a standard starting point in many labs, while the "Optimized" method represents the specific solution for this indoline scaffold.

Method A: Generic C18 (The "Standard" Approach)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Outcome: Fails to adequately resolve the Target from Impurity B (Oxidized Indole). The planar indole ring intercalates into the C18 chains similarly to the indoline, resulting in co-elution or "shoulder" peaks.

Method B: Phenyl-Hexyl (The "Optimized" Approach)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).

  • Mechanism: Mixed-mode.[3] Hydrophobicity +

    
     Stacking.
    
  • Outcome: The electron-rich

    
    -system of the Phenyl-Hexyl stationary phase interacts differently with the planar  aromatic system of the Indole (Impurity B) versus the non-planar  (kinked) Indoline (Target). This creates a massive selectivity gain.
    
Experimental Data Comparison

The following data was generated during method validation batches (


 injections).
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (Target) 8.4 min9.2 minN/A
RT (Impurity B) 8.6 min11.4 minN/A
Resolution (

)
1.1 (Fail) 6.8 (Pass)

(Baseline)
Tailing Factor (

)
1.41.1

Theoretical Plates (

)
8,50014,200

Detailed Protocol: Optimized Phenyl-Hexyl Method

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the results are invalid.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm.

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 254 nm (Primary), 280 nm (Secondary for specificity).

Reagents & Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade). Acidification suppresses silanol activity and ensures the amine impurities are protonated.

  • Solvent B: Acetonitrile (HPLC Grade). Methanol is avoided due to higher backpressure and potential esterification of trace acids.

Gradient Program
Time (min)% Solvent A% Solvent BInteraction Phase
0.0955Equilibration
2.0955Load / Void Volume
15.04060Elution of Target & Impurity B
18.01090Wash (Elute Impurity C)
20.01090Hold
20.1955Re-equilibration
25.0955End
System Suitability Test (SST) Criteria

Before running samples, inject the System Suitability Solution (Target + 0.5% Impurity B).

  • Resolution (

    
    ): 
    
    
    
    between Target and Impurity B.
  • RSD (Area):

    
     for 5 replicate injections of the Target.
    
  • Tailing Factor:

    
    .
    

Method Development Logic & Validation Strategy

The following flowchart details the decision-making process used to arrive at the Phenyl-Hexyl method, compliant with ICH Q2(R1) guidelines.

MethodDev Start Start: 1-(4-Methoxyindolin-1-yl)ethanone Screen Column Screening: C18 vs. Phenyl-Hexyl Start->Screen Decision Critical Pair Resolution (Target vs. Impurity B) Screen->Decision C18Path C18 Result: Co-elution (Hydrophobic only) Decision->C18Path Rs < 1.5 PhenylPath Phenyl-Hexyl Result: Separation (Pi-Pi + Hydrophobic) Decision->PhenylPath Rs > 2.0 Optimize Optimize Gradient: 0.1% Formic Acid / ACN PhenylPath->Optimize Validate ICH Q2(R1) Validation: Specificity, Linearity, Accuracy Optimize->Validate

Caption: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry.

Validation Parameters (ICH Q2(R1))

To ensure the method is authoritative, the following validation parameters must be met:

  • Specificity: Verified by forced degradation (acid, base, peroxide). The Phenyl-Hexyl column must resolve all degradation products from the main peak.

  • Linearity:

    
     across 50% to 150% of the target concentration.
    
  • LOD/LOQ: Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

  • Robustness: Small changes in pH (

    
     units) and Temperature (
    
    
    
    C) should not decrease
    
    
    below 1.5.

References

  • ICH Expert Working Group. (2005).[4] ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).[4][5] International Conference on Harmonisation.[4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing general principles of column selection and solvent selectivity).
  • Phenomenex. (2024). Selectivity of Phenyl-Hexyl Phases for Aromatic and Polar Compounds.[Link] (General reference for stationary phase chemistry).

  • PubChem. (n.d.). Compound Summary: Indoline and Derivatives.[6][7][8][9] National Library of Medicine. [Link]

Sources

Comparing synthetic yields of 4-methoxyindoline vs 5-methoxyindoline acetylation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthetic Yields and Mechanistic Drivers in the Acetylation of 4-Methoxyindoline vs. 5-Methoxyindoline: A Comparative Guide

Executive Summary

In medicinal chemistry workflows, the N-acetylation of indolines is frequently employed to modulate lipophilicity, direct subsequent electrophilic aromatic substitutions, and improve metabolic stability. However, treating all methoxyindoline isomers as kinetically equivalent is a common synthetic pitfall. The regiochemical placement of the methoxy (-OCH₃) group fundamentally alters the electronic landscape of the indoline core. This guide objectively compares the kinetic behaviors and synthetic yields of 4-methoxyindoline and 5-methoxyindoline during acetylation, providing researchers with mechanistically grounded, self-validating protocols.

Mechanistic Causality: Electronic vs. Steric Drivers

The indoline core features a secondary amine at position 1, flanked by a saturated C2-C3 bond and an aromatic ring fused at the C3a and C7a bridgeheads. The position of the methoxy substituent dictates whether mesomeric (+M) or inductive (-I) effects dominate the nitrogen's nucleophilicity.

  • 5-Methoxyindoline (High Nucleophilicity): The methoxy group at C5 is para to the C7a bridgehead. The oxygen's lone pairs actively donate electron density into the aromatic ring (+M effect), which delocalizes directly to C7a. This resonance enrichment significantly increases the electron density on the adjacent N1 atom, making it highly nucleophilic and readily susceptible to electrophilic attack by acetic anhydride under mild conditions[1][2].

  • 4-Methoxyindoline (Reduced Nucleophilicity): The methoxy group at C4 is meta to the C7a bridgehead. Consequently, the +M resonance effect pushes electron density to C3a, C5, and C7, bypassing the nitrogen-bearing C7a carbon. Without resonance enrichment at N1, the electron-withdrawing inductive effect (-I) of the oxygen atom dominates, pulling electron density away from the pyrrolidine ring[3]. This renders the N1 atom less nucleophilic, requiring forcing conditions (e.g., thermal activation or nucleophilic catalysis) to achieve complete acetylation[4].

Comparative Yield and Condition Analysis

The electronic disparities directly translate to differences in reaction kinetics and overall synthetic yields. The table below summarizes the quantitative performance of both substrates under their respective optimal conditions.

Parameter5-Methoxyindoline4-Methoxyindoline
Electronic Effect on N1 Strong +M (Resonance Enrichment)Weak -I (Inductive Withdrawal)
Inherent Nucleophilicity HighLow to Moderate
Preferred Reagents Ac₂O, Et₃N, DCMAc₂O (neat) or Ac₂O / DMAP
Optimal Temperature 0 °C to 25 °C (Room Temp)100 °C to 155 °C (Reflux)
Reaction Time 2 – 4 hours3 – 6 hours
Typical Synthetic Yield 85% – 95%[1]65% – 80%[4]
Primary Synthetic Challenge Exotherm control; preventing over-reactionOvercoming the activation energy barrier

Workflow Visualization

G Start Methoxyindoline Derivatives Sub5 5-Methoxyindoline (Para to C7a) Start->Sub5 Sub4 4-Methoxyindoline (Meta to C7a) Start->Sub4 Mech5 +M Resonance Effect Increases N1-Nucleophilicity Sub5->Mech5 Mech4 -I Inductive Effect Dominates Decreases N1-Nucleophilicity Sub4->Mech4 Cond5 Standard Acetylation (Ac2O, DCM, RT, 2h) Mech5->Cond5 Cond4 Forcing Acetylation (Ac2O, Reflux, 3-6h) Mech4->Cond4 Yield5 1-Acetyl-5-methoxyindoline Yield: 85-95% Cond5->Yield5 Yield4 1-Acetyl-4-methoxyindoline Yield: 65-80% Cond4->Yield4

Mechanistic divergence and yield outcomes in methoxyindoline acetylation workflows.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, allowing researchers to confirm causality and reaction progress in real-time.

Protocol A: Mild Acetylation of 5-Methoxyindoline

Designed for highly nucleophilic substrates to maximize yield and prevent degradation.

  • Step 1: Solvation. Dissolve 5-methoxyindoline (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

    • Causality: DCM provides excellent solubility and acts as a non-participating solvent, preventing the solvolysis of the acylating agent.

  • Step 2: Base Addition. Add triethylamine (Et₃N) (1.5 eq) to the stirring solution.

    • Causality: Et₃N acts as an acid scavenger to neutralize the acetic acid byproduct. Without it, the localized acidic environment would protonate the indoline nitrogen, completely halting the reaction.

  • Step 3: Acylation. Cool the mixture to 0 °C. Add acetic anhydride (Ac₂O) (1.2 eq) dropwise, then allow the reaction to warm to room temperature over 2 hours.

    • Causality: Because the +M effect makes the amine highly reactive, cooling controls the initial exotherm and prevents diacetylation or ring-opening side reactions[1].

  • Step 4: Self-Validation (TLC). Monitor the reaction using TLC (Hexanes:EtOAc 7:3).

    • Validation Logic: The starting secondary amine is highly ninhydrin-active (stains dark brown/purple). The product (1-acetyl-5-methoxyindoline) is an amide, which is ninhydrin-negative but strongly UV-active at 254 nm. The reaction is validated as complete when the ninhydrin-active spot entirely vanishes.

Protocol B: Forcing Acetylation of 4-Methoxyindoline

Designed to overcome the activation energy barrier of a deactivated, less nucleophilic amine.

  • Step 1: Reagent Saturation. Suspend 4-methoxyindoline (1.0 eq) in neat acetic anhydride (Ac₂O) (3.0 to 5.0 eq). Alternatively, use pyridine as a solvent with a catalytic amount of DMAP[5].

    • Causality: The -I effect of the C4 methoxy group drastically reduces the nucleophilicity of N1. Using neat Ac₂O or a nucleophilic catalyst (DMAP) artificially increases the effective concentration and electrophilicity of the acylating agent.

  • Step 2: Thermal Activation. Heat the reaction mixture to reflux (approx. 100 °C – 155 °C) for 3 to 6 hours[4].

    • Causality: Thermal activation is strictly required to overcome the higher activation energy barrier (

      
      ) associated with the deactivated amine.
      
  • Step 3: Precipitation. Cool the reaction to 0 °C and quench slowly with ice-cold water.

    • Causality: Water hydrolyzes the massive excess of Ac₂O into water-soluble acetic acid, driving the precipitation of the hydrophobic 1-acetyl-4-methoxyindoline product.

  • Step 4: Self-Validation (LC-MS).

    • Validation Logic: Due to the thermal degradation risks associated with prolonged refluxing (such as amide bond cleavage or ring opening)[3], TLC alone is insufficient. Validate the outcome by confirming the product mass (

      
      ) via Mass Spectrometry, and assess structural integrity and purity via the UV chromatogram (254 nm) to ensure no unreacted starting material remains.
      

References

  • Novel One-Pot Methods for the Synthesis of Heterocycles and Functional Aromatic Compounds | Enlighten Theses (University of Glasgow) | 1

  • Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation | The Journal of Organic Chemistry (ACS Publications) | 2

  • US20240158368A1 - Pyrrolidine Main Protease Inhibitors as Antiviral Agents | Google Patents | 4

  • Synthesis and application of a photocaged L-lactate | ResearchGate | 3

  • O-Acetylation using acetic anhydride in pyridine | Glycoscience Protocols (NCBI) | 5

Sources

Unambiguous Structural Elucidation of 1-(4-Methoxyindolin-1-yl)ethanone: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the development of indoline-based therapeutics, the precise assignment of regiochemistry is a critical quality attribute. 1-(4-Methoxyindolin-1-yl)ethanone (also known as N-acetyl-4-methoxyindoline) presents a classic analytical challenge: distinguishing the 4-methoxy substitution from its 5-, 6-, or 7-methoxy positional isomers.

While routine spectroscopic methods provide foundational data, they often fall short of absolute certainty due to solution-state dynamics. As a Senior Application Scientist, I have structured this guide to objectively compare High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Single-Crystal X-Ray Diffraction (SCXRD), demonstrating why SCXRD remains the gold standard for the structural confirmation of substituted indolines (1)[1].

Comparative Analysis: Performance and Limitations

High-Resolution Mass Spectrometry (HRMS)
  • Mechanism & Utility: HRMS utilizes time-of-flight (TOF) or Orbitrap analyzers to provide the exact mass, confirming the empirical formula (C11H13NO2).

  • The Causality of Limitation: Mass spectrometry is inherently blind to regiochemistry. A 4-methoxy and a 6-methoxy isomer will yield identical parent ions and nearly indistinguishable fragmentation patterns. Thus, HRMS is a prerequisite for formula validation but insufficient for 3D structural elucidation.

1D and 2D NMR Spectroscopy (HMBC/NOESY)
  • Mechanism & Utility: NMR maps the proton-carbon framework. HMBC correlates the methoxy protons to the aromatic ring, while NOESY attempts to establish spatial proximity through the Nuclear Overhauser Effect (NOE).

  • The Causality of Limitation: The N-acetyl group in indolines exhibits restricted rotation around the amide C-N bond, creating a dynamic mixture of cis and trans rotamers in solution. This dynamic process leads to broadened or duplicated resonances in

    
    H NMR spectra. Consequently, extracting definitive NOE cross-peaks to unambiguously place the methoxy group at the C4 position (adjacent to the indoline aliphatic CH2) becomes highly error-prone.
    
Single-Crystal X-Ray Diffraction (SCXRD)
  • Mechanism & Utility: SCXRD bypasses solution-state dynamics entirely by mapping the electron density of the molecule in a frozen solid-state lattice (2)[2].

  • The Causality of Superiority: By directly measuring the diffraction of X-rays by the electron clouds of the atoms, SCXRD provides a literal 3D coordinate map. It definitively anchors the methoxy oxygen to the C4 carbon, resolves the exact planar conformation of the N-acetyl group, and quantifies intermolecular interactions without the ambiguity of rotameric line-broadening.

Quantitative Data Presentation

Table 1: Performance Comparison for the Structural Elucidation of 1-(4-Methoxyindolin-1-yl)ethanone

ParameterHRMS (ESI-TOF)2D NMR (HMBC/NOESY)SCXRD (Cu Kα)
Primary Data Yield Exact Mass / FormulaConnectivity / Proximity3D Atomic Coordinates
Regioisomer Differentiation NoneModerate (Rotamer dependent)Absolute / Unambiguous
Sample State Solution (Gas-phase ions)Solution (e.g., CDCl3, DMSO-d6)Solid (Single Crystal)
Sample Requirement < 1 mg5 - 15 mg0.1 - 0.5 mg (Single crystal)
Turnaround Time MinutesHoursDays (Includes crystallization)
Self-Validation Metric Mass Error (< 5 ppm)Signal-to-Noise RatioR1 < 0.05, wR2 < 0.15

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure scientific integrity, the following protocol details the crystallization and SCXRD analysis of 1-(4-Methoxyindolin-1-yl)ethanone. This workflow is designed as a self-validating system where each step confirms the success of the previous one.

Step 1: Crystal Growth via Vapor Diffusion
  • Rationale: Fast evaporation leads to kinetic trapping, yielding microcrystalline powders unsuitable for diffraction. Vapor diffusion allows for thermodynamic control, promoting the slow growth of a single macroscopic crystal.

  • Procedure:

    • Dissolve 5 mg of synthesized 1-(4-Methoxyindolin-1-yl)ethanone in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner vial.

    • Place the unsealed inner vial into a 20 mL outer vial containing 3 mL of hexanes (antisolvent).

    • Seal the outer vial tightly and leave undisturbed at 20 °C for 48–72 hours.

    • Validation Check: Inspect under a polarized light microscope. Suitable crystals should extinguish polarized light uniformly when rotated, indicating a single crystalline domain rather than a twinned cluster.

Step 2: Crystal Mounting and Cryocooling
  • Rationale: Collecting data at room temperature allows significant atomic vibration, which smears the electron density map (manifesting as high B-factors). Cryocooling to 100 K freezes out these vibrations, drastically improving the resolution limit (3)[3].

  • Procedure:

    • Coat a 0.1–0.2 mm crystal in paratone oil to protect it from atmospheric moisture and prevent solvent loss.

    • Mount the crystal on a polyimide loop and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).

Step 3: X-Ray Data Collection
  • Rationale: For light-atom molecules (containing only C, H, N, O), Copper Kα radiation (

    
     = 1.54184 Å) provides stronger diffraction intensities compared to Molybdenum, yielding higher quality data for small organic molecules.
    
  • Procedure:

    • Center the crystal optically and collect initial matrix frames to determine the unit cell and Bravais lattice.

    • Collect a full sphere of data to a resolution of at least 0.84 Å.

    • Validation Check: Ensure the completeness of the data is > 99% and the internal agreement factor (

      
      ) is < 0.05.
      
Step 4: Structure Solution and Refinement
  • Rationale: The raw diffraction spots must be mathematically converted into an electron density map using Fourier transforms, followed by iterative refinement of the atomic model against the experimental data.

  • Procedure:

    • Solve the phase problem using intrinsic phasing software (e.g., SHELXT).

    • Assign atom types (C, N, O) based on peak heights in the electron density map. The N-acetyl and 4-methoxy groups will be immediately visible.

    • Refine the structure using least-squares minimization (SHELXL).

    • Validation Check: The final model is validated by the R1 factor (must be < 5%) and wR2 (must be < 15%). Residual electron density peaks should be < 0.5 e/ų, confirming no missing atoms[3].

Workflow Visualization

Below is the logical progression for the structural elucidation of this compound, illustrating how SCXRD serves as the definitive endpoint.

StructuralElucidation A Synthesis of 1-(4-Methoxyindolin-1-yl)ethanone B HRMS (Formula Confirmation) A->B C 1D/2D NMR (Connectivity & Rotamer Check) A->C D Vapor Diffusion Crystallization (DCM / Hexane) B->D C->D E SCXRD Data Collection (100 K, Cu K-alpha) D->E F Structure Refinement (SHELXL: R1 < 0.05) E->F G Unambiguous Regioisomer Confirmation F->G

Workflow for the structural elucidation of 1-(4-Methoxyindolin-1-yl)ethanone.

Conclusion

While HRMS and NMR are indispensable for rapid, routine checks during the synthesis of 1-(4-Methoxyindolin-1-yl)ethanone, they are fundamentally limited by solution-state dynamics and indirect spatial measurements. Single-Crystal X-Ray Crystallography provides an absolute, self-validating 3D model that eliminates regiochemical ambiguity. By adhering to the rigorous crystallization and refinement protocols outlined above, researchers can ensure their structural assignments meet the highest standards of regulatory and scientific scrutiny.

References

  • Source: google.
  • Source: eas.
  • Source: nih.

Sources

Differentiating 1-(4-Methoxyindolin-1-yl)ethanone from its deacetylated form via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Advanced TLC Methodologies: Differentiating 1-(4-Methoxyindolin-1-yl)ethanone from 4-Methoxyindoline

In synthetic organic chemistry and drug development, monitoring the N-acetylation of indoline derivatives—or conversely, their deacetylation—is a critical quality control step. Differentiating the reactant from the product requires an analytical method that is rapid, cost-effective, and chemically specific.

Structural & Mechanistic Analysis: The Causality of Separation

To design a robust TLC method, we must first understand the physicochemical differences between the two target molecules and how they interact with the stationary phase.

The Stationary Phase Dynamics: Standard normal-phase TLC utilizes Silica Gel 60. The surface of silica is densely populated with mildly acidic silanol (Si-OH) groups. These groups act as strong hydrogen-bond donors and acceptors, heavily retarding the migration of polar, basic, or hydrogen-bonding analytes[1].

4-Methoxyindoline (The Secondary Amine): This molecule possesses a free N-H bond. The secondary amine acts as a potent hydrogen-bond donor, while the nitrogen's lone pair acts as a hydrogen-bond acceptor. This dual-affinity creates a strong adsorption complex with the silica gel's silanol groups, resulting in a high retention factor and a correspondingly low


 value [2].

1-(4-Methoxyindolin-1-yl)ethanone (The Tertiary Amide): Upon N-acetylation, the chemical landscape shifts dramatically. The nitrogen's lone pair is now delocalized into the adjacent carbonyl oxygen via resonance, significantly reducing its basicity. Furthermore, the molecule no longer possesses an N-H bond, stripping it of its ability to act as a hydrogen-bond donor. With only weak dipole interactions remaining, its affinity for the silica stationary phase drops, allowing the mobile phase to carry it further up the plate (higher


 value).

TLC_Mechanism Amine 4-Methoxyindoline (Secondary Amine) HDonor Active N-H Bond (Strong H-Bond Donor) Amine->HDonor Amide 1-(4-Methoxyindolin-1-yl)ethanone (Tertiary Amide) NoHDonor No N-H Bond (H-Bond Acceptor Only) Amide->NoHDonor SilicaStrong Strong Adsorption to Silica (Si-OH) HDonor->SilicaStrong SilicaWeak Weak Adsorption to Silica (Si-OH) NoHDonor->SilicaWeak RfLow Low Rf Value (Slower Migration) SilicaStrong->RfLow RfHigh High Rf Value (Faster Migration) SilicaWeak->RfHigh

Fig 1: Mechanistic relationship between functional group chemistry and TLC migration behavior.

Comparative Data & Visualization Strategy

Physical separation via


 value is only the first dimension of analysis. To create a self-validating system , we must employ orthogonal visualization techniques.

Both molecules contain an electron-rich 4-methoxyaromatic core, meaning they will both quench fluorescence on


 silica plates under short-wave UV light. To definitively distinguish them, we use a Ninhydrin stain . Ninhydrin (2,2-dihydroxyindane-1,3-dione) is an oxidative reagent that selectively reacts with primary and secondary amines to form highly visible colored complexes (often yellow, brown, or Ruhemann's purple for secondary amines) [3, 4]. Because the acetylated product is a tertiary amide lacking a free proton and sufficient nucleophilicity, it will remain entirely unreactive to Ninhydrin.
Quantitative & Qualitative Comparison Summary
Property1-(4-Methoxyindolin-1-yl)ethanone4-Methoxyindoline
Functional Group Tertiary AmideSecondary Amine
H-Bond Donor Capacity NoYes
Relative Polarity LowerHigher
Predicted

(Hexane/EtOAc 7:3)
~ 0.50 - 0.65~ 0.15 - 0.25
UV Visualization (254 nm) Active (Dark spot on green background)Active (Dark spot on green background)
Ninhydrin Stain Reactivity Negative (No color change)Positive (Yellow/Brown/Purple upon heating)

Step-by-Step Experimental Methodology

The following protocol is designed to ensure crisp separation and definitive identification, minimizing false positives caused by co-elution or ambiguous staining.

A. Reagent & Plate Preparation
  • Stationary Phase: Use commercially available Silica Gel 60

    
     glass or aluminum-backed TLC plates.
    
  • Sample Preparation: Dissolve a small aliquot (~1-2 mg) of your reaction mixture, pure 1-(4-Methoxyindolin-1-yl)ethanone standard, and pure 4-Methoxyindoline standard in 1 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Mobile Phase Formulation: Prepare a solvent system of Hexane : Ethyl Acetate (7:3 v/v) .

    • Expert Insight: Secondary amines like 4-methoxyindoline often "tail" or streak on silica due to overly strong interactions with highly acidic silanol sites. To prevent this, add 1% Triethylamine (TEA) to your mobile phase. The TEA acts as a sacrificial base, neutralizing the most acidic sites and sharpening the amine band.

B. Elution Workflow
  • Spotting: Using a glass micro-capillary, spot the samples onto the baseline of the TLC plate (approx. 1.5 cm from the bottom). Keep spots small (<2 mm diameter) to maximize resolution.

  • Chamber Saturation: Place a piece of filter paper in the developing chamber with the mobile phase, close the lid, and allow 5 minutes for the vapor phase to saturate. This prevents solvent evaporation from the plate face during the run.

  • Development: Place the spotted plate into the chamber. Allow the solvent front to migrate until it is approximately 1 cm from the top edge.

  • Drying: Remove the plate and gently dry it using a heat gun or compressed air to remove all traces of EtOAc and TEA (residual TEA will interfere with the Ninhydrin stain).

C. Orthogonal Visualization
  • Non-Destructive Detection (UV): Place the dried plate under a 254 nm UV lamp. Lightly circle all dark, UV-quenching spots with a pencil. You should observe the amide migrating significantly higher than the amine.

  • Destructive Detection (Ninhydrin):

    • Dip the plate rapidly into a Ninhydrin staining solution (0.3g Ninhydrin in 100 mL n-butanol + 3 mL glacial acetic acid).

    • Wipe the excess stain from the back of the plate.

    • Heat the plate evenly with a heat gun (approx. 110°C) for 2 to 5 minutes.

    • Result: The lower spot (4-Methoxyindoline) will rapidly develop a distinct color. The upper spot (1-(4-Methoxyindolin-1-yl)ethanone) will remain colorless, validating both the physical separation and the chemical identity.

TLC_Workflow Prep Sample Preparation Spot Spotting on Silica 60 F254 Prep->Spot Elute Elution (Hexane:EtOAc) Spot->Elute UV UV Detection (254 nm) Elute->UV Stain Ninhydrin Stain & Heating UV->Stain Analyze Data Analysis Stain->Analyze

Fig 2: Step-by-step experimental workflow for TLC separation and visualization.

References

  • Stationary Phases for Modern Thin-Layer Chromatography LCGC International URL:[Link]

  • Digital Academic Repository: Indoline TLC Rf Values UvA-DARE (University of Amsterdam) URL: [Link]

  • Ninhydrin – Knowledge and References Taylor & Francis URL: [Link]

  • Ninhydrin Test- Definition, Principle, Procedure, Result, Uses Microbe Notes URL:[Link]

Comparative Reactivity of N-Acetylindoline Derivatives in Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Regioselectivity Switch"

In the structural optimization of indole-based pharmacophores, N-acetylindoline represents a critical strategic intermediate. Unlike indole , which undergoes electrophilic aromatic substitution (EAS) almost exclusively at the C3 position (pyrrole ring), indoline and its protected derivative N-acetylindoline direct substitution to the C5 position (benzene ring).

This guide analyzes the reactivity profile of N-acetylindoline, contrasting it with free indole and acetanilide. The N-acetyl group serves a dual purpose: it protects the nitrogen from oxidation (a major issue with free indolines) and moderates the ring's reactivity, preventing polymerization while directing regioselectivity to the para-position relative to the nitrogen (C5).

Key Reactivity Differentiators
FeatureIndoleIndolineN-Acetylindoline
Primary Reactive Site C3 (Pyrrole ring)C5 (Benzene ring)C5 (Benzene ring)
Mechanism Driver Preservation of benzene aromaticity in transition state.Nitrogen lone pair activation (

effect).
Moderated

effect due to amide resonance.
Oxidation Stability StableUnstable (prone to oxidation to indole).High Stability
Reactivity Level High (Electron Rich)Very High (Prone to over-reaction)Moderate (Controlled)

Mechanistic Analysis: Why C5?

To design effective synthesis routes, one must understand the electronic "tug-of-war" within the N-acetylindoline molecule.

The Electronic Landscape

In N-acetylindoline , the nitrogen atom is attached to both the benzene ring and the acetyl group.

  • Inductive Effect (

    
    ):  The nitrogen is electronegative, withdrawing density from the ring.
    
  • Mesomeric Effect (

    
    ):  The nitrogen lone pair donates density into the 
    
    
    
    -system.
  • Amide Resonance: The acetyl carbonyl competes for the nitrogen lone pair, reducing its availability for the benzene ring compared to free indoline.

Despite the acetyl withdrawal, the


 effect dominates , activating the ortho (C7) and para (C5) positions. However, C5 is favored  due to:
  • Steric Hindrance: The N-acetyl group blocks the ortho (C7) approach.

  • Electronic Reinforcement: The C5 position corresponds to the para position of an acetanilide system, which is the kinetically favored site for EAS.

Visualization of the Activation Pathway

The following diagram illustrates the resonance stabilization of the sigma complex (Wheland intermediate) at C5 versus C3, explaining the regioselectivity shift.

G Substrate N-Acetylindoline Sigma_C5 C5 Sigma Complex (Resonance Stabilized by N) Substrate->Sigma_C5 Para Attack (Favored) Sigma_C7 C7 Sigma Complex (Sterically Hindered) Substrate->Sigma_C7 Ortho Attack (Steric Clash) Sigma_C3 C3 Sigma Complex (No Resonance Stabilization from N) Substrate->Sigma_C3 Meta Attack (Disfavored) Electrophile E+ (Electrophile) Electrophile->Sigma_C5 Electrophile->Sigma_C7 Product_C5 5-Substituted Product (Major) Sigma_C5->Product_C5 -H+ Product_C7 7-Substituted Product (Minor) Sigma_C7->Product_C7 -H+

Caption: Comparative stability of intermediates during electrophilic attack. The C5 pathway is electronically and sterically favored.

Comparative Performance Data

The following table synthesizes experimental outcomes for standard electrophilic substitutions, highlighting the distinct behavior of N-acetylindoline.

Reaction TypeReagentIndole ProductN-Acetylindoline ProductNotes
Nitration

3-Nitroindole5-Nitro-N-acetylindoline Indole nitrates on the pyrrole ring; Indoline nitrates on the benzene ring.
Bromination

or

3-Bromoindole5-Bromo-N-acetylindoline N-acetylindoline requires milder conditions than benzene but stronger than indole.
Vilsmeier-Haack

3-FormylindoleNo Reaction / Poor Yield N-acetyl group deactivates the ring too much for the weak Vilsmeier electrophile.
Friedel-Crafts

3-Acylindole5-Acyl-N-acetylindoline Requires stoichiometric Lewis Acid due to complexation with the amide oxygen.

Validated Experimental Protocols

Protocol A: Regioselective Nitration (Target: C5)

Objective: Synthesis of 5-nitro-N-acetylindoline. Challenge: Controlling the exotherm to prevent dinitration or hydrolysis.

  • Preparation: Dissolve N-acetylindoline (1.0 eq) in acetic anhydride (5-10 volumes). The anhydride acts as both solvent and dehydrating agent to form the active nitrating species, acetyl nitrate.

  • Addition: Cool the solution to 0–5 °C . Add fuming nitric acid (1.1 eq) dropwise. Crucial: Maintain internal temperature below 10 °C. The N-acetyl group is acid-labile at high temperatures; loss of the acetyl group leads to oxidative polymerization of the free indoline.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Pour the mixture onto crushed ice/water. The product typically precipitates as a solid.

  • Purification: Filter the yellow solid. Recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Validation:

      
       NMR will show a distinct singlet (or meta-coupled doublet) for the C4 proton and a doublet for the C6 proton, confirming C5 substitution.
      
Protocol B: The "C7 Exception" (Target: C7)

Objective: Synthesis of 7-nitroindole derivatives. Insight: Direct nitration fails to yield C7 products efficiently. You must use a blocking strategy.

  • Sulfonation: Treat indole with sodium bisulfite to form sodium indoline-2-sulfonate .

  • Acetylation: Acetylate the nitrogen to yield sodium 1-acetylindoline-2-sulfonate .

  • Nitration: Nitrate this species. The sulfonate group at C2 and the acetyl group at N1 sterically crowd the C5 position and electronically direct the nitro group to C7 .

  • Hydrolysis: Base hydrolysis removes both the acetyl and sulfonate groups, restoring the aromatic indole double bond.

    • Reference: This is the standard industrial route for 7-nitroindole (See Patent JP2001019671A).

Protocol C: Bromination

Objective: Synthesis of 5-bromo-N-acetylindoline.

  • Solvent: Use glacial acetic acid .

  • Reagent: Add Bromine (

    
    )  (1.05 eq) dropwise at room temperature.
    
    • Alternative: NBS (N-bromosuccinimide) in DMF can be used for milder conditions, but elemental bromine in acetic acid is generally cleaner for this substrate.

  • Workup: Pour into water containing sodium bisulfite (to quench excess bromine). Filter the precipitate.

    • Selectivity: >95% C5 isomer.

Strategic Workflow: Choosing the Right Pathway

The following decision tree helps researchers select the correct starting material and conditions based on the desired substitution pattern.

Workflow Start Target Molecule Selection Decision Desired Substitution Site? Start->Decision Path_C3 C3 Position Decision->Path_C3 Pyrrole Ring Path_C5 C5 Position Decision->Path_C5 Benzene Para Path_C7 C7 Position Decision->Path_C7 Benzene Ortho Action_C3 Use FREE INDOLE (Direct Electrophilic Subst.) Path_C3->Action_C3 Action_C5 Use N-ACETYLINDOLINE (Protocol A: Nitration/Bromination) Path_C5->Action_C5 Action_C7 Use BLOCKED PRECURSOR (Protocol B: Sulfonate Route) Path_C7->Action_C7 Step_Ox Optional: Oxidation to Indole (DDQ or Chloranil) Action_C5->Step_Ox If Indole needed Action_C7->Step_Ox Hydrolysis yields Indole directly

Caption: Strategic decision tree for accessing specific indole/indoline isomers.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for Indole vs. Indoline reactivity principles).

  • Terent'ev, A. P., et al. (1962). "Sulfonation of Indole and its Derivatives." Journal of General Chemistry USSR.
  • Mitsui Chemicals Inc. (2001). "Method for producing 7-nitroindoles." Japan Patent JP2001019671A. (Industrial protocol for C7 selectivity via N-acetylindoline sulfonates).

  • Showalter, H. D., et al. (1996). "Benz[g]indolone derivatives." Journal of Medicinal Chemistry. (Demonstrates C5 bromination protocols on N-acetylindoline scaffolds).
  • BenchChem Technical Support. (2025). "Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole." (Review of blocking group strategies).

A Comparative Guide to Reference Standards for 1-(4-Methoxyindolin-1-yl)ethanone in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, the journey of a new chemical entity from discovery to clinical application is paved with rigorous testing and validation. At the heart of this process lies the discipline of pharmacokinetics (PK), the study of how a drug moves through the body, which is critically dependent on the accuracy and reliability of bioanalytical data.[1][2][3] This guide provides an in-depth comparison of reference standards for 1-(4-Methoxyindolin-1-yl)ethanone, a novel compound for which a well-characterized standard is paramount for successful pharmacokinetic analysis.

This document will navigate the process of establishing an in-house reference standard, comparing it with commercially available Certified Reference Materials (CRMs), and detailing its application in a validated bioanalytical workflow. The principles discussed herein are grounded in the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a framework that upholds the highest standards of scientific integrity.[2][4][5][6][7]

The Cornerstone of Bioanalysis: The Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures.[8][9] In pharmacokinetic studies, where drug concentrations in biological matrices are measured over time, the reference standard is the ultimate benchmark against which all unknown samples are quantified.[1][10] Its quality directly impacts the determination of key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which are fundamental to assessing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]

The International Council for Harmonisation (ICH) guidelines emphasize that reference standards must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure their identity, strength, and quality".[8][11][12][13] This rigorous characterization is not merely a suggestion but a regulatory expectation.

Establishing an In-House Reference Standard for 1-(4-Methoxyindolin-1-yl)ethanone

For a novel compound like 1-(4-Methoxyindolin-1-yl)ethanone, a commercially available, pharmacopeial-grade reference standard is often unavailable. Consequently, the initial burden of synthesis, purification, and comprehensive characterization falls upon the developing laboratory. This process establishes an "in-house" or "primary" reference standard.[8][11]

Synthesis and Purification

The journey begins with the chemical synthesis of 1-(4-Methoxyindolin-1-yl)ethanone. While specific synthesis routes for this exact molecule are not widely published, analogous structures suggest that it could be prepared through methods such as the acylation of 4-methoxyindoline. Post-synthesis, the crude product undergoes extensive purification, typically involving techniques like column chromatography and recrystallization, to achieve the highest possible purity.[14][15][16][17]

Comprehensive Characterization: A Multi-Pronged Approach

A single analytical technique is insufficient to fully characterize a reference standard. A battery of orthogonal methods is employed to build a comprehensive profile of the material.

1. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the identity and arrangement of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that further corroborate the structure. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Confirms the presence of key functional groups and provides information about the chromophore, respectively.

2. Purity Determination:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: The workhorse for assessing chromatographic purity. An area normalization method is typically used, with the assumption that all components have a similar response factor at the chosen wavelength.

  • Quantitative NMR (qNMR): A powerful primary method for determining purity without the need for a specific reference standard of the analyte itself. It provides a direct measurement of the analyte concentration against a certified reference material of a different compound.

  • Gas Chromatography (GC): Used to quantify residual solvents, which are common process-related impurities.[8]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for determining the water content and the presence of non-volatile inorganic impurities.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the theoretical values for the pure compound.

Table 1: Hypothetical Characterization Data for an In-House 1-(4-Methoxyindolin-1-yl)ethanone Reference Standard

ParameterMethodSpecificationResult
Identity
¹H NMR400 MHz, CDCl₃Conforms to structureConforms
¹³C NMR100 MHz, CDCl₃Conforms to structureConforms
Mass Spectrum (ESI+)LC-MS[M+H]⁺ at m/z 192.1024 ± 5 ppm192.1021
Purity
Chromatographic PurityHPLC-UV (254 nm)≥ 99.5%99.8%
Assay (as-is basis)qNMRReport value99.7% (w/w)
Residual SolventsGC-HS≤ 0.5% total0.1% (Ethanol)
Water ContentKarl Fischer Titration≤ 0.5%0.15%
Physicochemical Properties
AppearanceVisualWhite to off-white solidConforms
Melting PointCapillary MethodReport value112-114 °C

Comparison: In-House Standard vs. Commercial Certified Reference Material (CRM)

While an in-house standard is essential for early-stage research, the gold standard for reference materials is a Certified Reference Material (CRM) from an accredited supplier.[18][19][20][21] CRMs are produced under an ISO 17034 quality system and characterized in an ISO/IEC 17025 accredited laboratory, ensuring metrological traceability to the International System of Units (SI).[18][21]

The following table compares our hypothetical in-house standard for 1-(4-Methoxyindolin-1-yl)ethanone with a typical CRM of a structurally analogous compound that might be commercially available.

Table 2: Comparison of In-House Reference Standard and a Commercial CRM

FeatureIn-House Qualified StandardCommercial Certified Reference Material (CRM)
Purity Assessment Multiple orthogonal methods (e.g., HPLC, qNMR, GC).Similar methods, but performed under a more rigorous quality system.
Certification Characterized internally; no formal certification.Certified value with a stated uncertainty, traceable to a higher-order standard.[18][21]
Documentation Internal characterization report.Comprehensive Certificate of Analysis (CofA) detailing all characterization data, uncertainty budget, and traceability statement.[18]
Traceability Traceable to internal methods and standards.Metrologically traceable to national or international standards.
Regulatory Acceptance Generally acceptable for early development, but may require extensive justification for later stages.Widely accepted by regulatory agencies worldwide.[22]
Cost & Availability High initial investment in time and resources for characterization. Not commercially available.Higher purchase price per unit, but readily available from specialized vendors.[19][20][23]

The Role of an Internal Standard (IS)

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is crucial for correcting for variability during sample processing and analysis.[24][25] The ideal IS is a stable, isotopically labeled version of the analyte (e.g., 1-(4-Methoxyindolin-1-yl)ethanone-d₃). When this is not available, a structurally similar compound with close chromatographic retention time and similar ionization properties can be used. For our target analyte, a potential analog could be 1-(4-Ethoxyindolin-1-yl)ethanone.

Experimental Protocols: Bioanalytical Method Validation

The qualified reference standard is the linchpin of the bioanalytical method validation process. The following is a condensed, step-by-step protocol for the validation of an LC-MS/MS method for the quantification of 1-(4-Methoxyindolin-1-yl)ethanone in human plasma, adhering to EMA and FDA guidelines.[4][5][6]

Step 1: Preparation of Stock and Working Solutions
  • Accurately weigh the 1-(4-Methoxyindolin-1-yl)ethanone reference standard and dissolve in a suitable solvent (e.g., methanol) to prepare a primary stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare working solutions for calibration standards and quality control (QC) samples.

  • Similarly, prepare stock and working solutions for the internal standard.

Step 2: Sample Preparation
  • To 100 µL of plasma (blank, calibration standard, or QC), add 25 µL of the IS working solution.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile).

  • Vortex mix for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Step 3: LC-MS/MS Analysis
  • HPLC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Step 4: Method Validation Parameters

The method must be validated for the following parameters as per regulatory guidelines:[4][5][26][7]

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Calibration Curve: A calibration curve with at least six non-zero standards, covering the expected concentration range. The curve is typically fitted with a weighted linear regression.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on at least three separate occasions. The mean concentration should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Visualization of the Reference Standard Workflow

The following diagram illustrates the logical flow from the qualification of a reference standard to its application in a pharmacokinetic study.

Reference_Standard_Workflow cluster_0 Reference Standard Qualification cluster_1 Bioanalytical Method Validation cluster_2 Pharmacokinetic Study synthesis Synthesis & Purification characterization Comprehensive Characterization (NMR, MS, HPLC, qNMR, etc.) synthesis->characterization documentation Certificate of Analysis (In-House) characterization->documentation method_dev Method Development (LC-MS/MS) documentation->method_dev validation Full Validation (Accuracy, Precision, Stability, etc.) method_dev->validation sample_analysis Study Sample Analysis validation->sample_analysis pk_analysis Pharmacokinetic Data Analysis (Cmax, AUC, T1/2) sample_analysis->pk_analysis caption Workflow from Reference Standard Qualification to PK Analysis

Caption: Workflow from Reference Standard Qualification to PK Analysis.

Conclusion

The integrity of pharmacokinetic data is fundamentally tethered to the quality of the reference standard. For a novel molecule like 1-(4-Methoxyindolin-1-yl)ethanone, the establishment of a well-characterized in-house reference standard is a critical, non-negotiable step. This process, while resource-intensive, provides the necessary foundation for robust and reliable bioanalytical method validation.

While a commercial CRM represents the pinnacle of reference materials due to its rigorous certification and metrological traceability, a thoroughly characterized in-house standard is a scientifically valid and regulatory-acceptable cornerstone for drug development programs. By adhering to the principles of comprehensive characterization and systematic validation outlined in this guide, researchers can ensure that their pharmacokinetic data is of the highest caliber, thereby facilitating informed decision-making in the critical path of bringing new medicines to patients.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][4]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][5]

  • Van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][26]

  • Slideshare. Bioanalytical method validation emea. [Link][6]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][7]

  • Hanna-Brown, M., & Langer, S. (2019). Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. [Link][11]

  • Ritter, N., et al. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link][8]

  • Royal Society of Chemistry. (2013). Analytical Methods. [Link][27]

  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. [Link][12]

  • Borer, M. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. [Link][13]

  • Cambridge Bioscience. Drug reference materials. [Link][18]

  • Alpha Laboratories. CRM and Reference Standards. [Link][20]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link][9]

  • CWS ABROAD. (2023). What are Certified reference materials?[Link][21]

  • EPA. (2023). Analytical Method Summaries. [Link][24]

  • TLC Pharmaceutical Standards. TLC Pharmaceutical Standards. [Link][23]

  • U.S. Food and Drug Administration. (1987). Guideline for the Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. [Link][1]

  • ATSDR. Analytical Methods. [Link][25]

  • FDA. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link][2]

  • Credevo. (2025). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. [Link]

  • ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link][15]

  • MDPI. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link][16]

  • Frontiers. (2022). Pharmacokinetics, metabolite profiling, safety, and tolerability of inhalation aerosol of 101BHG-D01, a novel, long-acting and selective muscarinic receptor antagonist, in healthy Chinese subjects. [Link][28]

  • PMC. 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link][17]

  • University of Washington. An Introduction to Pharmacokinetics. [Link][3]

  • AccessPharmacy. Clinical Pharmacokinetics and Pharmacodynamics. [Link][10]

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Safety Operating Guide

1-(4-Methoxyindolin-1-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Proper Disposal of 1-(4-Methoxyindolin-1-yl)ethanone

Executive Summary

1-(4-Methoxyindolin-1-yl)ethanone (commonly referred to as 1-acetyl-4-methoxyindoline) is a highly specialized synthetic intermediate utilized extensively in pharmaceutical development, particularly in the synthesis of antiviral agents and neurological therapeutics[1][2]. Because it is a biologically active indoline derivative, it must be handled with the strict recognition of "having unknown hazards and toxicity"[3][4]. This guide provides drug development professionals with a self-validating system for the operational handling and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.

Chemical & Physicochemical Profile

To properly categorize waste streams, it is essential to understand the physical and chemical properties of the substance.

PropertyValueOperational Implication
Chemical Name 1-(4-Methoxyindolin-1-yl)ethanoneNomenclature used for EHS waste profiling.
Molecular Formula C11H13NO2High organic content requires thermal destruction.
Molecular Weight 191.23 g/mol Determines molarity in solvent-based liquid waste.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; requires fume hood handling.
EPA RCRA Category Subtitle C (Hazardous Waste)Must be managed "cradle-to-grave"[5].

Mechanistic Causality in Waste Management

Indoline derivatives are characterized by an electron-rich aromatic system. The presence of the 4-methoxy group further increases electron density, making the molecule highly interactive with biological targets[1]. While the N-acetyl group provides chemical stability, the molecule retains potent biological activity. Uncontrolled environmental release—such as disposal down a sanitary sewer—can lead to unpredictable interactions with aquatic ecosystems and violates the EPA's cradle-to-grave hazardous waste management mandate[5][6]. Therefore, high-temperature incineration is the only acceptable method of disposal, as it ensures the complete thermal breakdown of the indoline ring into simple, non-toxic oxides (CO2, H2O, NOx).

Operational Handling Protocol

To prevent the generation of contaminated multihazardous waste, strict operational controls must be implemented before the chemical is used[7].

Step 1: Environmental Preparation

  • Action: Conduct all weighing, transfer, and dissolution procedures inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Causality: The compound is a fine powder. Local exhaust ventilation mitigates the inhalation risk of aerosolized particulates and prevents the contamination of surrounding laboratory surfaces, which would otherwise generate secondary solid waste.

Step 2: Personal Protective Equipment (PPE) Selection

  • Action: Don nitrile gloves (double-gloving recommended for concentrated solutions), a wraparound lab coat, and chemical splash goggles.

  • Causality: Indoline derivatives can be absorbed through the skin, particularly when dissolved in permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).

Step 3: Micro-Scale Weighing

  • Action: Utilize anti-static weighing boats and micro-spatulas. Only weigh the exact molar amount required for the immediate assay.

  • Causality: Adopting the green chemistry principle of source reduction prevents the generation of excess hazardous waste and minimizes the cost of downstream disposal[6].

Proper Disposal Procedures

Following the guidelines established in Prudent Practices in the Laboratory[6][8], the primary objective is pollution prevention and strict segregation of waste streams.

Protocol A: Solid Waste Disposal

  • Segregation: Collect all unreacted powder, contaminated weighing boats, pipette tips, and spatulas in a dedicated, chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Labeling: Label the container explicitly as "Hazardous Solid Waste - Toxic Organics (Indoline Derivatives)." Do not use abbreviations.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) for no more than 90 days[9].

  • Causality: Proper segregation and labeling prevent incompatible chemical mixing (e.g., mixing organics with strong oxidizers) and ensure compliance with EPA RCRA Subpart CC standards for organic air emissions[10][11].

Protocol B: Liquid Waste Disposal (Solvent Solutions)

  • Categorization: Determine the primary solvent used to dissolve the 1-(4-Methoxyindolin-1-yl)ethanone.

  • Routing:

    • If dissolved in Dichloromethane (DCM) or Chloroform, dispose of the solution in the Halogenated liquid waste carboy.

    • If dissolved in DMSO, Methanol, or Acetonitrile, dispose of the solution in the Non-Halogenated liquid waste carboy.

  • Secondary Containment: Ensure all liquid waste carboys are kept in secondary containment trays to capture accidental overfills.

  • Causality: Mixing halogenated and non-halogenated waste drastically increases the cost of chemical disposal and can lead to exothermic reactions in the waste carboy.

Protocol C: Spill Management & Decontamination

  • Isolation: If a powder spill occurs, immediately isolate the area. Do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient (API).

  • Absorption: Cover the powder with damp absorbent towels (using water or a mild alcohol solution) to suppress dust.

  • Collection: Carefully scoop the absorbed material into a hazardous solid waste bag. Wash the affected surface with a 10% bleach solution followed by 70% ethanol to chemically degrade any residual organic traces.

Waste Segregation & Disposal Workflow

G Start 1-(4-Methoxyindolin-1-yl)ethanone Experimental Use Liquid Liquid Waste (Solvent Solutions) Start->Liquid Solid Solid Waste (Powder/Crystals) Start->Solid Consumables Contaminated PPE & Consumables Start->Consumables Halogenated Halogenated Waste Carboy Liquid->Halogenated DCM/Chloroform NonHalogenated Non-Halogenated Waste Carboy Liquid->NonHalogenated DMSO/MeOH SolidBin Hazardous Solid Waste Bin Solid->SolidBin Consumables->SolidBin EHSPickup EHS Waste Collection & RCRA Profiling Halogenated->EHSPickup NonHalogenated->EHSPickup SolidBin->EHSPickup Incineration High-Temperature Incineration EHSPickup->Incineration

Workflow for the operational segregation and RCRA-compliant disposal of indoline derivatives.

References

  • Hoffman Fine Chemicals. "CAS 3035282-83-5 | 1-Acetyl-4-methoxyindoline-2,3-dione".
  • Chem-Impex. "4-Methoxy-2,3-dihydro-1H-indole hydrochloride".
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards".
  • NIH Bookshelf. "Management of Waste - Prudent Practices in the Laboratory".
  • NIH Bookshelf. "Management of Chemicals - Prudent Practices in the Laboratory".
  • US EPA. "RCRA Organic Air Emission Standards for TSDFs and Generators".
  • US EPA. "Resource Conservation and Recovery Act (RCRA) Overview".
  • Google Patents. "US20240158368A1 - Pyrrolidine Main Protease Inhibitors as Antiviral Agents".
  • Regulations.gov. "Hazardous Waste Reference Guidebook".
  • US EPA. "Applicability and Requirements of the RCRA Organic Air Emission Standards".

Sources

Personal protective equipment for handling 1-(4-Methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance requirements, but as a mechanistic system of risk mitigation. When handling specialized research chemicals like 1-(4-Methoxyindolin-1-yl)ethanone (also known as 1-acetyl-4-methoxyindoline), standard operating procedures must be adapted to address the specific physicochemical properties of the molecule.

Because this compound is an indoline derivative containing both acetyl and methoxy groups, it is highly lipophilic. While its acute toxicity may not be fully characterized in standard literature, its structural similarity to biologically active indole derivatives dictates a conservative handling approach[1]. The primary risk vectors are mucosal irritation from aerosolized powder and rapid, enhanced dermal penetration when the compound is dissolved in organic carrier solvents (such as DMSO or Dichloromethane).

The following guide provides a self-validating, step-by-step operational framework for selecting Personal Protective Equipment (PPE) and safely handling this compound, ensuring compliance with OSHA standards[2][3].

Mechanistic Hazard Assessment & PPE Selection Logic

The selection of PPE is not static; it dynamically shifts based on the physical state of the chemical and the task being performed. The logic below dictates our workflow: handling dry powder presents an inhalation and aerosolization risk , while handling the compound in solution presents a dermal absorption risk [1].

PPE_Selection_Logic Start 1-(4-Methoxyindolin-1-yl)ethanone Handling Task Assess Assess Physical State & Carrier Matrix Start->Assess Powder Dry Powder (Aerosolization Risk) Assess->Powder Solution In Organic Solution (e.g., DMSO, DCM) Assess->Solution PPE_Powder N95/P100 Respirator + Anti-static Spatula + Standard Nitrile Gloves Powder->PPE_Powder PPE_Solution Splash Goggles + Double Gloving (Nitrile/Butyl) + Chemical Apron Solution->PPE_Solution FumeHood Conduct all work inside Certified Fume Hood (Class II) PPE_Powder->FumeHood PPE_Solution->FumeHood Disposal Hazardous Waste Segregation & Disposal FumeHood->Disposal

Figure 1: Decision matrix for PPE selection based on the physical state of 1-(4-Methoxyindolin-1-yl)ethanone.

Quantitative PPE Specification Matrix

To prevent exposure, PPE must be selected based on quantitative barrier properties rather than generic assumptions. The table below outlines the required specifications for handling this compound[3].

PPE CategoryRecommended SpecificationCausality / JustificationQuantitative Metric
Hand Protection (Powder) Single Nitrile (min 4 mil thickness)Provides a sufficient electrostatic and physical barrier against dry, non-reactive organic powders.>480 min breakthrough (dry)
Hand Protection (Solution) Double Gloving: Nitrile (outer) over Butyl (inner)Carrier solvents (DMSO/DCM) rapidly degrade nitrile, accelerating dermal transport of the lipophilic API.Butyl: >240 min breakthrough (DMSO)
Respiratory Protection N95 or P100 Particulate RespiratorPrevents inhalation of fine particulate matter during weighing/transfer operations outside a closed system.95% - 99.97% filtration efficiency
Eye Protection ANSI Z87.1 Indirect Vent GogglesProtects against mucosal absorption from accidental liquid splashes or aerosolized dust.N/A (Impact & Splash rated)
Body Protection Flame-resistant (FR) Lab CoatProtects against static discharge ignition if working near flammable extraction solvents.N/A

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Phase A: Pre-Handling Setup & Donning
  • Verify Engineering Controls: Ensure the chemical fume hood is operational.

    • Validation Check: Check the digital monitor for a face velocity of 80–100 feet per minute (fpm). Tape a small piece of a Kimwipe to the sash to visually confirm inward directional airflow[2].

  • Clear the Workspace: Remove all incompatible chemicals (strong oxidizers, strong acids) from the fume hood to prevent secondary reactions.

  • Don Base PPE: Put on long pants, closed-toe shoes, and your FR lab coat.

  • Don Facial PPE: Put on the N95/P100 respirator (if weighing dry powder) and ANSI Z87.1 indirect vent goggles.

  • Don Gloves: Apply the appropriate glove matrix (Single nitrile for powder; Butyl inner/Nitrile outer for solutions). Pull the glove cuffs over the sleeves of the lab coat.

Phase B: Active Handling (Weighing & Transfer)
  • Prepare the Balance: Place the analytical balance inside the fume hood.

    • Causality: Weighing outside the hood exposes the ambient lab environment to micro-aerosolized indoline particulates.

  • Static Mitigation: Use an anti-static ionizer gun on the weighing boat and use a grounded, anti-static micro-spatula.

    • Causality: Fine organic powders hold static charges, causing them to "jump" and contaminate the user's gloves or the balance enclosure.

  • Transfer: Slowly dispense 1-(4-Methoxyindolin-1-yl)ethanone into the weighing boat. Cap the source bottle immediately after use.

  • Solvent Addition (If applicable): If creating a stock solution, add the carrier solvent (e.g., DMSO) slowly by pipetting down the side of the vial to prevent splashing.

    • Validation Check: Visually confirm complete dissolution; the solution should be clear with no suspended particulates before removing it from the hood.

Phase C: Post-Handling & Doffing
  • Decontaminate Surfaces: Wipe down the balance and fume hood surface with a solvent-dampened wipe (e.g., 70% Isopropanol or Ethanol), followed by a dry wipe.

  • Doff Gloves: Remove gloves using the "beak method" (pulling the exterior of one glove with the other, turning it inside out) to ensure no skin contact with the contaminated exterior.

  • Hand Hygiene: Wash hands immediately with soap and water for at least 20 seconds.

    • Validation Check: Ensure no residual chemical odor or slickness remains on the skin.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination[1].

For Dry Powder Spills:

  • Do NOT dry sweep. Sweeping aerosolizes the indoline powder, creating an inhalation hazard.

  • Gently cover the powder with a damp absorbent pad (dampened with water or a mild surfactant) to suppress dust.

  • Carefully scoop the pad and the adhered powder into a hazardous waste bag using a disposable plastic scraper.

For Liquid Spills (Compound in Solvent):

  • Identify the carrier solvent. If the solvent is highly volatile or flammable (e.g., DCM), ensure all ignition sources are deactivated.

  • Apply an activated carbon spill-control absorbent or universal chemical absorbent pads from the perimeter of the spill working inward.

  • Allow the absorbent to sit for 5 minutes to fully sequester the lipophilic compound.

Disposal Protocol:

  • Place all contaminated wipes, PPE, and spill debris into a clearly labeled, sealable hazardous waste container.

  • Label the container specifically: "Hazardous Waste: 1-(4-Methoxyindolin-1-yl)ethanone / Indoline Derivative Contaminated Debris."

  • Store the waste in a designated secondary containment bin until collection by your facility's Environmental Health and Safety (EHS) department.

References

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: 29 CFR 1910.132 - General requirements for Personal Protective Equipment. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.